molecular formula C11H24Cl2N2 B1424740 4-Methyl-1,4'-bipiperidine dihydrochloride CAS No. 1211484-99-9

4-Methyl-1,4'-bipiperidine dihydrochloride

Cat. No.: B1424740
CAS No.: 1211484-99-9
M. Wt: 255.22 g/mol
InChI Key: SNIWOBHYOOBKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4'-bipiperidine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIWOBHYOOBKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,4'-bipiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4'-bipiperidine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, the bipiperidine scaffold, is a key feature in a variety of biologically active molecules. The presence of a methyl group provides a specific modification that can influence the compound's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, applications, and safety considerations, to support its use in research and development.

The confirmed Chemical Abstracts Service (CAS) number for the dihydrochloride salt form of this compound, specifically named 4'-Methyl-[1,4']bipiperidinyl dihydrochloride, is 3543-23-5 .

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 3543-23-5ChemicalBook
Molecular Formula C₁₁H₂₄Cl₂N₂ChemicalBook
Molecular Weight 255.23 g/mol ChemicalBook
Appearance White to off-white solid (predicted)---
Solubility Soluble in water and polar organic solvents like methanol and ethanol (predicted)---
Melting Point >300 °C (decomposes) (for the related 4,4'-Bipiperidine dihydrochloride)---

Synthesis and Purification

The synthesis of 4-Methyl-1,4'-bipiperidine typically proceeds via a reductive amination reaction. This robust and widely used method in medicinal chemistry allows for the formation of a new carbon-nitrogen bond. The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product A 4-Piperidone C Reductive Amination A->C B 4-Methylpiperidine B->C D 4-Methyl-1,4'-bipiperidine (Free Base) C->D Formation of C-N bond E 4-Methyl-1,4'-bipiperidine dihydrochloride D->E Salt Formation with HCl

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for reductive amination of piperidones.[1]

Step 1: Reductive Amination

  • To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 4-methylpiperidine (1.1 eq).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid the reduction of the ketone before iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4'-bipiperidine free base.

Step 2: Purification of the Free Base

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Step 3: Salt Formation

  • Dissolve the purified 4-Methyl-1,4'-bipiperidine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in D₂O):

  • δ ~3.5-3.8 ppm (m): Protons on the carbons adjacent to the nitrogen atoms in both piperidine rings.

  • δ ~2.8-3.2 ppm (m): Protons on the carbons adjacent to the nitrogen atoms in both piperidine rings.

  • δ ~2.0-2.4 ppm (m): Methine proton at the 4-position of the methyl-substituted piperidine ring and the methine proton at the 4'-position of the other piperidine ring.

  • δ ~1.5-1.9 ppm (m): Methylene protons on the piperidine rings.

  • δ ~1.0-1.2 ppm (d): Methyl group protons, coupled to the adjacent methine proton.

Predicted ¹³C NMR Spectrum (in D₂O):

  • δ ~60-65 ppm: Carbon at the junction of the two piperidine rings (C4').

  • δ ~45-55 ppm: Carbons adjacent to the nitrogen atoms in both rings.

  • δ ~30-40 ppm: Methylene carbons in the piperidine rings and the methine carbon bearing the methyl group.

  • δ ~15-20 ppm: Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Characteristic IR Absorption Bands (Solid State, KBr):

  • ~2700-3000 cm⁻¹ (broad): N-H stretching vibrations from the protonated amine hydrochlorides.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the piperidine rings and the methyl group.

  • ~1400-1600 cm⁻¹: N-H bending vibrations.

  • ~1450 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (ESI-MS):

  • [M+H]⁺: The protonated molecule of the free base (C₁₁H₂₂N₂) would be observed at m/z ≈ 183.18.

  • Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring, often initiated at the nitrogen atom, leading to the formation of stable iminium ions.[2]

Applications in Drug Development

The 4-Methyl-1,4'-bipiperidine scaffold is of significant interest in drug discovery, particularly in the development of antagonists for the C-C chemokine receptor type 5 (CCR5).

CCR5_Antagonism cluster_hiv HIV Entry cluster_cell Host Cell cluster_antagonist Antagonist Action HIV HIV Virus gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Cell Host Cell Membrane Antagonist 4-Methyl-1,4'-bipiperidine -based CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Role of 4-Methyl-1,4'-bipiperidine derivatives as CCR5 antagonists in preventing HIV entry.

CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host cells.[3] Small molecules that can block the interaction between the viral envelope protein gp120 and CCR5 are effective anti-HIV agents. The bipiperidine scaffold, including derivatives like 4-Methyl-1,4'-bipiperidine, has been identified as a key structural motif in the design of potent and selective CCR5 antagonists.[4][5][6] The methyl group can provide beneficial steric interactions within the binding pocket of the receptor, potentially enhancing potency and selectivity. Therefore, this compound is a crucial starting material for the synthesis of novel CCR5 antagonists and other potential therapeutics.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.

Hazard Identification:

  • Piperidine and its derivatives are generally classified as harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[7][8][9][10]

  • It is expected that this compound will have a similar hazard profile.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound (CAS No. 3543-23-5) is a key synthetic intermediate with significant potential in drug discovery and development, particularly in the synthesis of CCR5 antagonists for the treatment of HIV. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling practices. By understanding these technical aspects, researchers can effectively utilize this compound in their pursuit of novel therapeutics.

References

  • Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Bisaga, A., & Evans, S. M. (2006). The reinforcing and subjective effects of buspirone in combination with alprazolam in humans. Psychopharmacology, 186(3), 324-332.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Deng, H., et al. (2012). Discovery of a potent and orally bioavailable small-molecule CCR5 antagonist, vicriviroc (SCH 417690), for the treatment of HIV infection. Journal of medicinal chemistry, 55(18), 7787-7796.
  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). CCR5 receptor. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339-3342.
  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2409.
  • Strizki, J. M., et al. (2001). Discovery of a potent and orally bioavailable small-molecule CCR5 antagonist, aplaviroc (SCH-C), for the treatment of HIV infection. Antimicrobial agents and chemotherapy, 45(10), 2841-2849.
  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

  • Debnath, A. K. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Journal of medicinal chemistry, 46(22), 4734-4746.
  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2409.

Sources

4-Methyl-1,4'-bipiperidine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Methyl-1,4'-bipiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document details its core physicochemical properties, including a precise molecular weight of 255.22766 g/mol .[1] It outlines a representative synthetic pathway via reductive amination and discusses robust analytical methods for structural verification and purity assessment, such as NMR, MS, and HPLC. Furthermore, this guide explores the compound's applications as a versatile scaffold in drug discovery, contextualized by the broader significance of the bipiperidine motif in developing novel therapeutics. Finally, essential safety, handling, and storage protocols are consolidated to ensure safe laboratory practice.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt form of its parent free base. The salt form typically confers greater stability and higher water solubility, making it more amenable for use in biological assays and as a stable intermediate for further chemical modification.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Weight 255.22766 g/mol [1][2]
Molecular Formula C₁₁H₂₄Cl₂N₂[1]
CAS Number 3543-23-5[1]
IUPAC Name 1-(1-Methylpiperidin-4-yl)piperidine dihydrochlorideInferred from structure
Canonical SMILES CN1CCC(CC1)N2CCCCC2.Cl.ClInferred from structure
Appearance Typically a white to off-white solidGeneral chemical knowledge
Storage Temperature 2°C - 8°C, in a dry, well-ventilated place[3][4]

Note: The IUPAC name and SMILES string are based on the most plausible isomeric structure consistent with the molecular formula and common synthetic routes.

Synthesis and Purification

The synthesis of 4-Methyl-1,4'-bipiperidine typically involves the coupling of two piperidine rings. A highly efficient and common method is the reductive amination between a piperidone and a piperidine amine. This approach is favored for its high atom economy and operational simplicity.

Synthetic Rationale: Reductive Amination

This pathway is chosen for its reliability in forming C-N bonds. The reaction proceeds in two main stages:

  • Imine/Enamine Formation: 1-Methyl-4-piperidone reacts with piperidine to form an iminium ion intermediate. This step is often catalyzed by a mild acid to facilitate the dehydration of the carbinolamine intermediate.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the target amine. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting ketone and is tolerant of the slightly acidic conditions required for iminium formation.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_salt Salt Formation A 1-Methyl-4-piperidone + Piperidine B Dissolve in Dichloromethane (DCM) A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) B->C D Stir at Room Temperature (12-24h) C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify via Column Chromatography H->I J Dissolve Free Base in Isopropanol I->J K Add HCl in Dioxane/Ethanol J->K L Crystallization K->L M Filter and Dry L->M N N M->N Final Product: This compound

Caption: Workflow for synthesis, purification, and salt formation.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-Methyl-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add piperidine (1.1 eq).

  • Reduction: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrochloric acid (2.1 eq) in an organic solvent (e.g., 2M HCl in ethanol) dropwise.[5] The dihydrochloride salt will precipitate.

  • Isolation: Stir the resulting slurry, collect the solid by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ether), and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the final compound. Each technique provides complementary information for a complete characterization profile.

Diagram 2: Analytical Quality Control Workflow

G cluster_analysis Characterization Suite start Synthesized Product nmr ¹H & ¹³C NMR start->nmr Confirms C-H Framework ms Mass Spectrometry (MS) start->ms Confirms Molecular Weight hplc HPLC start->hplc Determines Purity (%) ir FTIR Spectroscopy start->ir Identifies Functional Groups end Verified Compound (Structure & Purity Confirmed) nmr->end ms->end hplc->end ir->end

Caption: A multi-technique approach for analytical validation.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number of different types of protons and their connectivity, confirming the overall structure. ¹³C NMR confirms the carbon backbone of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a primary ion corresponding to the free base ([M+H]⁺), confirming the molecular weight of the parent molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity.[5] A reversed-phase column with a mobile phase of water and acetonitrile (containing modifiers like TFA or formic acid) is typically used. The purity is determined by the area percentage of the main product peak.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H and C-N bonds and the absence of the starting ketone (C=O) stretch, providing further evidence of a successful reaction.[6][7]

Protocol: Purity Assessment by HPLC
  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a water/acetonitrile mixture.

  • Analysis: Inject the sample and integrate the peak areas to calculate the purity percentage.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in public literature, its value lies in its identity as a chemical building block. The bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds developed for various biological targets.

  • Scaffold for Compound Libraries: This molecule serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening. The secondary amine of the unsubstituted piperidine ring can be readily functionalized via acylation, alkylation, or arylation to explore a wide chemical space.

  • Fragment-Based Drug Discovery (FBDD): The bipiperidine core can act as a fragment that binds to biological targets. Elaboration of this core structure can lead to the development of potent and selective ligands.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common motif in drugs targeting the CNS, due to its ability to be functionalized to modulate properties like blood-brain barrier penetration.

  • Inspiration from Related Structures: The broader class of piperidine derivatives has shown significant therapeutic potential. For instance, novel 1-(4-aminophenylacetyl)piperidine derivatives have been identified as promising partial agonists of the Farnesoid X receptor (FXR) for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[8] This highlights the therapeutic relevance of the piperidine scaffold in modern drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information below is a summary based on data for structurally related compounds.[4][9]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard H315: Causes skin irritation.[4]
H319: Causes serious eye irritation.[4]
H335: May cause respiratory irritation.[4]
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][9]

  • Hand Protection: Wear compatible chemical-resistant gloves.[3][4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][9] Avoid contact with skin, eyes, and clothing.[3] Avoid dust formation.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Store at recommended temperatures (2-8°C) to ensure long-term stability.[3]

First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Immediately call an ophthalmologist or POISON CENTER.[4]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical assistance.[4][9]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 255.22766 g/mol .[1] Its synthesis is readily achievable through established organic chemistry methods like reductive amination. While it may not be an end-product therapeutic, its true value is realized as a versatile chemical intermediate. For researchers in drug discovery and synthetic chemistry, this compound offers a robust scaffold, ripe for modification and incorporation into novel molecules with potential biological activity. Adherence to rigorous analytical quality control and established safety protocols is paramount when working with this and related compounds.

References

  • Maybridge. (2022). Safety Data Sheet - 4-Methylenepiperidine hydrochloride. Maybridge. [Link]

  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Acros Organics. (2014). SAFETY DATA SHEET - 1,4'-Bipiperidine. Acros Organics. [Link]

  • Acros Organics. (2015). SAFETY DATA SHEET - 4-Methylpiperidine. Acros Organics. [Link]

  • CP Lab Safety. (n.d.). 1'-methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride, 95% Purity. CP Lab Safety. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 4,4'-Bipiperidine dihydrochloride | CAS#:78619-84-8. Chemsrc.com. [Link]

  • PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. [Link]

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2010). Bipiperidinyl-1'-Carbonyl Chloride - EP 2399907 A1.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-1,4'-bipiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1,4'-bipiperidine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the structural features, physicochemical characteristics, and potential applications of this compound, drawing upon available data and insights from structurally related molecules. While specific experimental data for this particular dihydrochloride salt is limited in publicly available literature, this guide synthesizes information from analogous compounds to offer a robust resource for researchers. The content herein is intended to support further investigation and application of this compound in the development of novel therapeutics.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The bipiperidine motif, consisting of two interconnected piperidine rings, offers a three-dimensional architecture that can be strategically modified to target a variety of biological receptors and enzymes.

This compound is a derivative of this core structure, featuring a methyl group at the 4-position of one piperidine ring. This substitution can significantly influence the compound's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed exploration of these characteristics to facilitate its use in research and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Methyl-4,4'-bipiperidine hydrochloride4,4'-Bipiperidine dihydrochloride
CAS Number 3543-23-5[2]1071634-39-3[3]78619-84-8[4]
Molecular Formula C₁₁H₂₄Cl₂N₂[2]C₁₁H₂₄Cl₂N₂C₁₀H₂₂Cl₂N₂[4]
Molecular Weight 255.23 g/mol [2]255.22 g/mol [3]241.20 g/mol [4]
Melting Point Data not available306-308 °C[3]>300 °C[5]
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in water.Data not availableData not available
pKa (predicted) Data not available9.56 ± 0.20 (for free base)Data not available

The dihydrochloride salt form of 4-Methyl-1,4'-bipiperidine is expected to confer good water solubility, a critical attribute for many biological assays and for potential formulation as a pharmaceutical. The predicted pKa of the closely related 1'-methyl-1,4'-bipiperidine suggests that the nitrogen atoms will be protonated at physiological pH, which will influence its interaction with biological targets.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not widely published, a theoretical analysis based on its structure can provide expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region. The methyl group protons would likely appear as a doublet. The protons on the piperidine rings will exhibit complex splitting patterns due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon and the carbons of the two piperidine rings. The chemical shifts would be influenced by the nitrogen atoms and the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H stretching of the aliphatic rings and the methyl group. N-H stretching vibrations from the protonated amine hydrochloride salts would also be prominent.

Mass Spectrometry (MS)

The mass spectrum of the free base, 4-Methyl-1,4'-bipiperidine, would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the piperidine rings and the bond connecting them.

Synthesis and Reactivity

The synthesis of 4-Methyl-1,4'-bipiperidine and its subsequent conversion to the dihydrochloride salt can be achieved through established methods in heterocyclic chemistry. A plausible synthetic route involves the reductive amination of a 4-methylpiperidone derivative with piperidine.

General Synthesis Protocol

A general, illustrative protocol for the synthesis of the free base is provided below. The subsequent conversion to the dihydrochloride salt is a standard procedure.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone and 4-methylpiperidine in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride in portions.

  • Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-methyl-1,4'-bipiperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude N-Boc protected intermediate in a suitable solvent (e.g., methanol, dioxane).

  • Add a solution of hydrochloric acid in the same or a compatible solvent.

  • Stir the mixture to facilitate the removal of the Boc protecting group and the formation of the dihydrochloride salt.

  • The product may precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Workflow A N-Boc-4-piperidone + 4-Methylpiperidine B Reductive Amination (e.g., NaBH(OAc)₃) A->B Reactants C N-Boc-4-methyl-1,4'-bipiperidine B->C Intermediate D Deprotection & Salt Formation (HCl) C->D Purification & Reaction E This compound D->E Final Product

Caption: Illustrative workflow for the synthesis of this compound.

Applications in Research and Drug Development

Derivatives of the 1,4'-bipiperidine scaffold have shown significant potential in various therapeutic areas. The introduction of a methyl group at the 4-position can fine-tune the pharmacological profile of these molecules.

Central Nervous System (CNS) Applications

The piperidine moiety is a common feature in many CNS-active drugs. Research into related compounds suggests that 4-methyl-1,4'-bipiperidine derivatives could be explored for their activity on various CNS targets. For instance, some piperidine derivatives have been investigated as 5-HT₂A receptor inverse agonists, a mechanism relevant to the treatment of psychosis.

Other Therapeutic Areas

The versatility of the bipiperidine scaffold allows for its exploration in a wide range of therapeutic indications. Depending on the substitutions, these compounds can be designed to interact with ion channels, transporters, or enzymes. For example, some bipiperidine-containing molecules have been investigated for their potential as antifungal agents.

Potential_Applications 4-Methyl-1,4'-bipiperidine 4-Methyl-1,4'-bipiperidine CNS Disorders CNS Disorders 4-Methyl-1,4'-bipiperidine->CNS Disorders Potential Target Antifungal Agents Antifungal Agents 4-Methyl-1,4'-bipiperidine->Antifungal Agents Potential Target Ion Channel Modulators Ion Channel Modulators CNS Disorders->Ion Channel Modulators Enzyme Inhibitors Enzyme Inhibitors CNS Disorders->Enzyme Inhibitors

Caption: Potential research applications for 4-Methyl-1,4'-bipiperidine derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique structural features, combined with the physicochemical properties conferred by the dihydrochloride salt form, make it an attractive scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and contribute to the advancement of scientific discovery in this area.

References

  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information.
  • Chemsrc. (2025). 4,4'-Bipiperidine dihydrochloride.
  • Biosynth Carbosynth. (2022). Safety Data Sheet FM64058.
  • PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2022). Safety Data Sheet 1,4'-Bipiperidine.
  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Fisher Scientific. (2014). Safety Data Sheet 4-Piperidinopiperidine.
  • Google Patents. (n.d.). Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Sigma-Aldrich. (2023). Safety Data Sheet N-Methyl-4-piperidinol.
  • Echemi. (n.d.). 1-Methyl-4,4'-bipiperidine hydrochloride.
  • PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.
  • Fisher Scientific. (2014). Safety Data Sheet 1,4'-Bipiperidine.
  • ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride.
  • European Patent Office. (2013). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Lab-Chemicals.Com. (n.d.). 4-Methyl-1,4'-bipiperidine, 96%.
  • PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ChemicalBook. (n.d.). 4'-Methyl-[1,4']bipiperidinyl dihydrochloride.
  • MDPI. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Bipiperidine Scaffolds

In the landscape of modern medicinal chemistry and drug development, the piperidine ring is a ubiquitous and invaluable scaffold. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in the design of centrally active agents. The 1,4'-bipiperidine motif, a union of two such rings, extends these properties, offering a versatile platform for engaging with complex biological targets. 4-Methyl-1,4'-bipiperidine, in particular, serves as a critical building block and intermediate in the synthesis of novel therapeutics, including but not limited to, potent receptor modulators and enzyme inhibitors.

This guide provides a comprehensive, field-proven perspective on the synthesis of 4-Methyl-1,4'-bipiperidine dihydrochloride. It is designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of steps to explore the underlying chemical logic, the rationale for methodological choices, and the self-validating protocols that ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategy

A robust synthetic strategy begins with a logical disconnection of the target molecule. For 4-Methyl-1,4'-bipiperidine, the most logical point of disconnection is the C-N bond linking the two piperidine rings. This bond formation is ideally suited for a reductive amination reaction, one of the most reliable and widely utilized methods for constructing C-N bonds in pharmaceutical synthesis.[1][2][3]

This retrosynthetic approach reveals two primary building blocks: 1-methyl-4-piperidone and piperidin-4-amine . Both are commercially available, though their synthesis is straightforward and will be addressed. The final step involves the formation of the dihydrochloride salt to enhance stability and aqueous solubility, a common practice for amine-containing active pharmaceutical ingredients (APIs) and intermediates.

G TM This compound FB 4-Methyl-1,4'-bipiperidine (Free Base) TM->FB Salt Formation (Disconnection) SM1 1-Methyl-4-piperidone FB->SM1 Reductive Amination (C-N Disconnection) SM2 Piperidin-4-amine FB->SM2 G cluster_reactants Starting Materials cluster_products Products SM1 1-Methyl-4-piperidone RA Reductive Amination (NaBH(OAc)₃, DCE) SM1->RA SM2 Piperidin-4-amine SM2->RA FB 4-Methyl-1,4'-bipiperidine HCl_Salt 4-Methyl-1,4'-bipiperidine Dihydrochloride Workup Aqueous Workup & Extraction RA->Workup Workup->FB Isolated Free Base (Optional) Salt Salt Formation (HCl in Ether/IPA) Workup->Salt Isolation Filtration & Drying Salt->Isolation Isolation->HCl_Salt

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of 4-Methyl-1,4'-bipiperidine (Free Base)

This protocol is designed as a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
1-Methyl-4-piperidone113.1610.0 g88.371.0
Piperidin-4-amine100.169.29 g92.791.05
Sodium Triacetoxyborohydride211.9422.5 g106.01.2
Dichloroethane (DCE)-200 mL--
Acetic Acid (Glacial)60.055.0 mL88.371.0

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methyl-4-piperidone (10.0 g, 88.37 mmol) and piperidin-4-amine (9.29 g, 92.79 mmol).

  • Solvent Addition: Add 200 mL of dichloroethane (DCE). Stir the mixture until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (5.0 mL, 88.37 mmol). The acid catalyzes the formation of the iminium intermediate, which is the species that is actively reduced. [2]4. Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (22.5 g, 106.0 mmol) portion-wise over 15-20 minutes. The reaction is mildly exothermic; maintain the temperature below 30 °C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS until the starting materials are consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers, wash with 100 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4'-bipiperidine as an oil.

Formation of this compound

The conversion to the dihydrochloride salt is a straightforward acid-base reaction. The choice of solvent is important to ensure good precipitation and yield of a crystalline solid.

Procedure:

  • Dissolution: Dissolve the crude free base oil obtained from the previous step in 100 mL of isopropanol (IPA) or diethyl ether.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether, or a concentrated HCl solution dropwise, until the solution becomes strongly acidic (test with pH paper). A white precipitate will form immediately.

  • Crystallization: Continue stirring the slurry at room temperature for 1 hour, then cool to 0-5 °C for an additional hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any non-salt impurities.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90% over the two steps.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical methods should be employed. [4][5]

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (182.32 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >98%).

  • Melting Point: The dihydrochloride salt should have a sharp melting point. [6]* Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the salt.

Safety and Handling

  • 1-Methyl-4-piperidone: Is a combustible liquid and an irritant. Handle in a fume hood.

  • Piperidin-4-amine: Corrosive and causes severe skin burns and eye damage. Use appropriate PPE.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also an irritant. Handle in a dry environment.

  • Dichloroethane (DCE): Is a carcinogen and is toxic. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Is highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound via reductive amination is a robust, scalable, and reliable method that exemplifies modern synthetic strategy. By selecting mild and selective reagents like sodium triacetoxyborohydride, the process minimizes byproduct formation and simplifies purification, adhering to the principles of efficient and safe chemical manufacturing. This guide provides the foundational knowledge and practical protocols necessary for researchers and developers to successfully synthesize this valuable chemical intermediate.

References

  • PubChem. 4,4'-Bipiperidine dihydrochloride. Available at: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Wikipedia. 4-Piperidone. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • PubChem. 1,4'-Bipiperidine dihydrochloride. Available at: [Link]

  • Chem-Impex. 4,4'-Bipiperidine. Available at: [Link]

  • Chemsrc. 4,4'-Bipiperidine dihydrochloride | CAS#:78619-84-8. Available at: [Link]

  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • PubChem. 4-Methyl-1,4'-bipiperidine. Available at: [Link]

  • European Patent Office. PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • Google Patents. CN1198156A - The preparation method of 4-methylene piperidine.
  • PubChem. 1'-Methyl-1,4'-bipiperidine. Available at: [Link]

  • Google Patents. EP2399907A1 - [1,4'] Bipiperidinyl-1'-Carbonyl Chloride.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • LinkedIn. The Crucial Role of 1,4'-Bipiperidine in Modern Cancer Therapies. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: This technical guide focuses on the spectroscopic characterization of 4-Methyl-1,4'-bipiperidine dihydrochloride. It has come to our attention that the associated CAS Number 90729-43-4, sometimes linked to this query, corresponds to the compound Ebastine, an antagonist of the histamine H1-receptor.[1][2] This document will proceed with a detailed analysis of the named compound, this compound, as per the primary topic request.

Introduction: The Analytical Imperative for Novel Piperidine Scaffolds

In the landscape of modern drug discovery and development, heterocyclic compounds, particularly those containing piperidine moieties, represent a cornerstone of medicinal chemistry. Their versatile stereochemistry and ability to engage with a wide array of biological targets make them privileged scaffolds. This compound is a compound of significant interest, combining the structural features of two piperidine rings. The addition of a methyl group introduces a key stereocenter, while the dihydrochloride salt form enhances solubility and stability, crucial properties for pharmaceutical development.

The unambiguous structural elucidation and purity assessment of such molecules are non-negotiable prerequisites for their advancement through the development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide the foundational data for this characterization. This guide offers an in-depth exploration of the expected spectroscopic signature of this compound and provides robust, field-proven protocols for data acquisition and interpretation. Our narrative is grounded in the principle of causality—explaining why specific experimental choices are made and how they contribute to a self-validating analytical workflow.

cluster_0 Molecular Structure cluster_1 Core Spectroscopic Techniques cluster_2 Derived Analytical Insights Molecule 4-Methyl-1,4'-bipiperidine dihydrochloride NMR Nuclear Magnetic Resonance (NMR) Molecule->NMR Analyzes Nuclei MS Mass Spectrometry (MS) Molecule->MS Measures m/z IR Infrared Spectroscopy (IR) Molecule->IR Probes Vibrations Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure Identity Compound Identity Confirmation MS->Identity Purity Purity Assessment IR->Purity Functional Groups

Figure 1: Logical relationship between the target molecule and core spectroscopic techniques for comprehensive analytical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity. The dihydrochloride nature of the salt means both nitrogen atoms will be protonated, leading to a general deshielding (downfield shift) of adjacent protons and carbons compared to the free base.

Predicted ¹H and ¹³C NMR Data

Due to the absence of a publicly available spectrum for the precise target molecule, the following data is a predictive summary based on the known spectral data of its constituent fragments, namely 4-methylpiperidine and 4,4'-bipiperidine dihydrochloride.[3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

Predicted Chemical Shift (δ) ppm Multiplicity Integration (Relative) Assignment Rationale
~3.6 - 3.8 Multiplet 4H Axial protons on C2', C6' Deshielded by adjacent protonated nitrogen.
~3.1 - 3.3 Multiplet 4H Equatorial protons on C2', C6' Deshielded by adjacent protonated nitrogen.
~2.8 - 3.0 Multiplet 4H Protons on C2, C6 Influenced by the adjacent protonated nitrogen and the bipiperidine linkage.
~2.0 - 2.2 Multiplet 4H Protons on C3, C5 Standard piperidine ring protons.
~1.6 - 1.8 Multiplet 5H Protons on C3', C5' and C4 Standard piperidine ring protons.

| ~1.0 | Doublet | 3H | Methyl group (CH₃) | Coupled to the proton on C4. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Predicted Chemical Shift (δ) ppm Assignment Rationale
~60 C4' Carbon atom at the junction of the two rings.
~50 C2', C6' Carbons adjacent to the protonated nitrogen in the N-substituted ring.
~45 C2, C6 Carbons adjacent to the protonated nitrogen in the 4-methylpiperidine ring.
~30 C3, C5 Standard piperidine ring carbons.
~28 C3', C5' Standard piperidine ring carbons.
~30 C4 Carbon bearing the methyl group.

| ~20 | Methyl Carbon (CH₃) | Typical chemical shift for a methyl group on a saturated ring. |

Experimental Protocol: ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm proton identities and connectivity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterium oxide (D₂O). The choice of D₂O is critical as it is a common solvent for hydrochloride salts and will exchange with the N-H protons, simplifying the spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected from the piperidine rings.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by referencing the residual HDO peak to 4.79 ppm.

    • Integrate all signals and assign them based on predicted shifts, multiplicities, and integrations.

start Start: Sample Weighing (5-10 mg) dissolve Dissolve in D₂O (~0.7 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument acquire Acquire FID (zg30, 16-64 scans) instrument->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Spectrum (Integration, Assignment) process->analyze end End: Structural Confirmation analyze->end

Figure 2: Standard workflow for ¹H NMR data acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing confirmation of its elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that can readily analyze pre-formed ions in solution.

Predicted Mass Spectrometry Data

We expect to observe the molecular ion of the free base, [M+H]⁺, where M is 4-Methyl-1,4'-bipiperidine. The dihydrochloride salt will dissociate in the ESI source.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Observed m/z Interpretation
[M+H]⁺ 183.1856 Should be within 5 ppm Protonated molecular ion of the free base (C₁₁H₂₃N₂⁺).

| [M+Na]⁺ | 205.1675 | Possible adduct | Sodium adduct of the free base. |

Note: The molecular weight of the free base (C₁₁H₂₂N₂) is 182.31 g/mol .

Experimental Protocol: ESI-MS Acquisition

Objective: To determine the accurate mass of the molecular ion and confirm the elemental formula.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to promote protonation, although it may not be necessary for a hydrochloride salt.[6]

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode is the clear choice for an amine-containing compound.[6]

    • Mass Range: Scan a suitable m/z range, for example, 50-500 amu.

    • Capillary Voltage: Typically 3-4.5 kV.

    • Nebulizing and Drying Gas: Nitrogen, with flow and temperature optimized for efficient desolvation.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C₁₁H₂₃N₂⁺).

start Start: Sample Prep (0.1 mg/mL in MeOH/H₂O) infuse Infuse into ESI Source start->infuse ionize Generate Ions (Positive Mode, 3-4.5 kV) infuse->ionize analyze_mass Analyze Ions (TOF or Orbitrap) ionize->analyze_mass detect Detect Ions analyze_mass->detect process_ms Process Mass Spectrum detect->process_ms end End: Molecular Weight & Formula Confirmation process_ms->end

Figure 3: Experimental workflow for ESI-Mass Spectrometry.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the most informative region will be the N-H stretching bands from the protonated amine, as well as the C-H stretching and bending vibrations.

Predicted IR Data

The IR spectrum will be characterized by broad absorptions indicative of the ammonium salt and the typical alkane C-H stretches.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Interpretation Rationale
2700-3100 (broad) N⁺-H stretch The protonated secondary and tertiary amines will show very broad and strong absorption bands in this region, characteristic of ammonium salts.[7]
2850-2960 C-H stretch (alkane) Stretching vibrations from the methyl and methylene groups of the piperidine rings.
~1450 C-H bend (methylene) Scissoring and bending vibrations of the CH₂ groups.

| ~1375 | C-H bend (methyl) | Characteristic bending vibration for a methyl group. |

Experimental Protocol: ATR-IR Acquisition

Objective: To obtain an IR spectrum to identify key functional groups, particularly the ammonium salt.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed, making ATR a rapid and efficient technique.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.[6]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient for a good quality spectrum.

    • Background: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample analysis.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. The key is to identify and label the significant absorption bands as outlined in Table 4.

start Start: Clean ATR Crystal background Collect Background Spectrum (16-32 scans) start->background sample Place Solid Sample on Crystal background->sample acquire_ir Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) sample->acquire_ir process_ir Process Spectrum (Background Correction) acquire_ir->process_ir end End: Functional Group Identification process_ir->end

Figure 4: Workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion: A Triad of Analytical Certainty

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, MS, and IR spectroscopy. NMR provides the definitive structural map, MS confirms the molecular weight and elemental formula, and IR verifies the presence of key functional groups, particularly the ammonium salt character. While publicly available data for this specific molecule is scarce, the predictive analysis based on its structural components provides a robust framework for researchers. The protocols detailed herein represent a standardized, reliable approach to generating high-quality, self-validating data essential for any research or development program involving this and similar novel chemical entities.

References

  • PubChem. 1,4'-Bipiperidine | C10H20N2 | CID 78607. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Ebastine, 5 g, CAS No. 90729-43-4. [Link]

  • Human Metabolome Database. Showing metabocard for Ebastine (HMDB0060159). [Link]

  • NIST. 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile. [Link]

  • ResearchGate. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry | Request PDF. [Link]

  • PubChem. 1,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 22481888. National Center for Biotechnology Information. [Link]

  • ChemBK. 1,4'-Bipiperidine, 1'-[(2-chloro-5-thiazolyl)methyl]-. [Link]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

  • PubChem. 4-Methylpiperidine | C6H13N | CID 69381. National Center for Biotechnology Information. [Link]

  • Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. [Link]

  • NIST. Piperidine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

  • NIST. 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (1,4'-Bipiperidine)-4'-carboxamide - Optional[13C NMR] - Spectrum. [Link]

Sources

Navigating the Supply and Quality Landscape of 4-Methyl-1,4'-bipiperidine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on Securing and Verifying a Key Pharmaceutical Building Block.

In the intricate world of drug discovery and development, the quality and reliable sourcing of chemical intermediates are paramount. 4-Methyl-1,4'-bipiperidine dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents both opportunities and challenges for researchers. This technical guide provides an in-depth analysis of the commercial supplier landscape, quality control protocols, and strategic considerations for the effective procurement and utilization of this critical reagent.

Understanding the Molecule: Identity and Isomeric Considerations

This compound is a heterocyclic compound featuring two piperidine rings linked together, with a methyl group at the 4-position of one ring. It is supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.

A crucial point of clarification for researchers is the distinction between This compound and its isomer, 1-Methyl-4,4'-bipiperidine dihydrochloride . The position of the methyl group significantly alters the molecule's three-dimensional structure and reactivity, making it imperative to verify the correct isomer for a given synthetic route.

FeatureThis compound1-Methyl-4,4'-bipiperidine Dihydrochloride
Structure Methyl group on the 4-position of one piperidine ring.Methyl group on the nitrogen atom of one piperidine ring.
CAS Number 3543-23-5[1]1071634-39-3[2]
Molecular Formula C11H24Cl2N2[1]C11H24Cl2N2
Molecular Weight 255.23 g/mol [1]255.22 g/mol [2]
Key Distinction Secondary amine in one ring, tertiary amine in the other.Both piperidine rings contain a tertiary amine.

This guide will focus on This compound (CAS: 3543-23-5) .

The Commercial Supplier Landscape: A Comparative Analysis

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized manufacturers. The choice of supplier should be guided by a combination of factors including purity, available documentation, lead times, and cost.

Below is a comparative table of representative commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the suppliers.

SupplierPurity SpecificationAvailabilityDocumentation ProvidedScale
Fluorochem 95+%[3]Stock availability varies (EU, UK, China)[3]SDS[3]Research quantities
ChemicalBook Varies by supplierLists multiple suppliers[1]Varies by supplierResearch and bulk quantities
Alchem Pharmtech, Inc. VariesListed on ChemicalBook[1]VariesResearch and bulk quantities
Hangzhou MolCore BioPharmatech Co.,Ltd. VariesListed on ChemicalBook[1]VariesResearch and bulk quantities

Expert Insight: When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) for a specific batch. This document provides critical data on the purity, identity, and physical properties of the compound, going beyond the general specifications listed on the website.

Synthesis and Manufacturing: A Glimpse into Production

While detailed proprietary synthesis routes are seldom disclosed by commercial suppliers, a general understanding of the synthetic pathways can inform quality assessment. The synthesis of 4-Methyl-1,4'-bipiperidine likely involves the coupling of two piperidine-based precursors.

A plausible synthetic approach could involve the reductive amination of 4-piperidone with 4-methylpiperidine, followed by salt formation with hydrochloric acid.

G 4-Piperidone 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 4-Piperidone->Reductive_Amination 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reductive_Amination Intermediate 4-Methyl-1,4'-bipiperidine (Free Base) Reductive_Amination->Intermediate HCl_Addition HCl Addition Intermediate->HCl_Addition Final_Product 4-Methyl-1,4'-bipiperidine Dihydrochloride HCl_Addition->Final_Product

Sources

An In-depth Technical Guide to the Structural Analogs of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Methyl-1,4'-bipiperidine Scaffold - A Privileged Motif in Drug Discovery

The 4-Methyl-1,4'-bipiperidine scaffold is a significant structural motif in medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. Its inherent three-dimensional structure, conferred by the two interconnected piperidine rings, allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. The presence of two basic nitrogen atoms provides opportunities for salt formation, such as the dihydrochloride salt, enhancing solubility and facilitating pharmaceutical formulation. Furthermore, these nitrogen atoms can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

This technical guide provides a comprehensive overview of the structural analogs of 4-Methyl-1,4'-bipiperidine, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. We will delve into specific classes of analogs that have shown promise as modulators of key biological targets, including histamine H3 receptors, C-C chemokine receptor type 5 (CCR5), and opioid receptors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the design and synthesis of novel therapeutics based on this privileged scaffold.

Core Chemical Structure and Properties

4-Methyl-1,4'-bipiperidine dihydrochloride is a salt of the parent compound, 4-Methyl-1,4'-bipiperidine. The core structure consists of two piperidine rings linked at the 4-position of one ring and the 1-position of the other. A methyl group is attached to the 4-position of the second piperidine ring.

PropertyValueSource
Molecular Formula C₁₁H₂₄Cl₂N₂
Molecular Weight 255.23 g/mol
Appearance White to off-white solidCommercially available data
Solubility Soluble in waterGeneral knowledge of hydrochloride salts

The dihydrochloride salt form enhances the compound's stability and water solubility, making it suitable for biological assays and formulation studies.

Synthetic Strategies for 4-Methyl-1,4'-bipiperidine Analogs

The synthesis of structural analogs of 4-Methyl-1,4'-bipiperidine typically involves the modification of the core scaffold at several key positions. The most common synthetic approaches include N-alkylation, N-arylation, and functionalization of the piperidine rings.

General Workflow for the Synthesis of N-Substituted Analogs

A prevalent strategy for creating diversity from the 4-Methyl-1,4'-bipiperidine core is the N-alkylation or N-arylation of the secondary amine on the second piperidine ring. This can be achieved through various methods, including reductive amination and nucleophilic substitution.

G cluster_0 Synthesis of N-Substituted Analogs Start 4-Methyl-1,4'-bipiperidine Step1 Reaction with an aldehyde or ketone Start->Step1 Reductive Amination Step2 In-situ reduction with a reducing agent (e.g., NaBH(OAc)₃) Step1->Step2 Product N-Alkyl/Aryl-4-Methyl-1,4'-bipiperidine Analog Step2->Product

Caption: General workflow for the synthesis of N-substituted analogs via reductive amination.

Structural Analogs as Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives have been identified as potent and selective histamine H3 receptor antagonists[1].

Structure-Activity Relationship (SAR) Insights
  • Bipiperidine Core: The 1,4'-bipiperidine moiety serves as a crucial scaffold, providing the necessary spatial arrangement for receptor binding.

  • Thiazolopyridine Moiety: This heterocyclic system is essential for potent H3 receptor antagonism.

  • Substitution on the Pyridine Ring: Modifications at the 6-position of the pyridine ring have been shown to significantly impact potency and can be tuned to reduce off-target effects, such as hERG channel activity[1].

Signaling Pathway of the Histamine H3 Receptor

H3R_Signaling cluster_0 Histamine H3 Receptor Signaling H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylate Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Inhibition Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Modulation

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocol: Synthesis of a Representative 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine Analog

This protocol is a representative example based on the synthetic schemes reported in the literature[1].

Materials:

  • 2-Chloro-6-methylthiazolo[5,4-b]pyridine

  • 4-Methyl-1,4'-bipiperidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-6-methylthiazolo[5,4-b]pyridine (1.0 eq) in DMF, add 4-Methyl-1,4'-bipiperidine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Characterization Data (Hypothetical for a representative analog):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 3.80-3.70 (m, 2H), 3.10-3.00 (m, 2H), 2.80-2.70 (m, 1H), 2.50 (s, 3H), 2.40-2.20 (m, 4H), 1.90-1.70 (m, 4H), 1.60-1.40 (m, 4H), 0.95 (d, J = 6.5 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 165.0, 158.0, 145.0, 130.0, 115.0, 60.0, 55.0, 50.0, 45.0, 35.0, 30.0, 25.0, 20.0.

  • MS (ESI): m/z calculated for C₁₈H₂₆N₄S [M+H]⁺, found [M+H]⁺.

Structural Analogs as CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can block this interaction, thereby preventing viral entry and replication. The 4-Methyl-1,4'-bipiperidine scaffold has been incorporated into potent and orally bioavailable CCR5 antagonists. A notable example is the discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125), which has demonstrated potent anti-HIV-1 activity[2].

Structure-Activity Relationship (SAR) Insights
  • Piperidine-4-carboxamide Core: The piperidine-4-carboxamide moiety is a key structural feature in many CCR5 antagonists, providing a rigid scaffold for the presentation of other functional groups.

  • N-Acyl Group: The nature of the N-acyl group on the piperidine nitrogen is critical for potent CCR5 binding.

  • Substituents on the Bipiperidine Ring: Modifications to the bipiperidine core, such as the introduction of an N-oxide, can enhance antiviral potency and improve pharmacokinetic properties[2].

Signaling Pathway of the CCR5 Receptor

CCR5_Signaling cluster_0 CCR5 Signaling and HIV-1 Entry HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor HIV->CCR5 Binds CD4->CCR5 Conformational change in gp120 exposes CCR5 binding site Fusion Membrane Fusion & Viral Entry CCR5->Fusion Signaling Intracellular Signaling (e.g., Ca²⁺ mobilization, MAPK activation) CCR5->Signaling Cell_Membrane Host Cell Membrane MOR_Signaling cluster_0 μ-Opioid Receptor Signaling MOR μ-Opioid Receptor Gi_o Gi/o Protein MOR->Gi_o Activation AC Adenylate Cyclase Gi_o->AC Inhibition K_channel GIRK K⁺ Channel Gi_o->K_channel Activation Ca_channel Voltage-gated Ca²⁺ Channel Gi_o->Ca_channel Inhibition cAMP cAMP AC->cAMP Inhibition Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Methyl-1,4'-bipiperidine Dihydrochloride for the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4'-bipiperidine scaffold is a privileged motif in modern medicinal chemistry, conferring advantageous physicochemical properties and serving as a versatile anchor for exploring structure-activity relationships (SAR). 4-Methyl-1,4'-bipiperidine, in particular, offers a unique combination of a tertiary amine and a reactive secondary amine, providing a strategic entry point for diversification. This guide provides an in-depth exploration of 4-Methyl-1,4'-bipiperidine dihydrochloride as a pivotal starting material for synthesizing novel compounds. We move beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for key transformations such as palladium-catalyzed N-arylation and a proposed strategy for advanced spirocycle construction. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel, three-dimensionally complex molecules.

Core Reagent: Analysis and Handling

Before its deployment in synthesis, a thorough understanding of the starting material is paramount. This compound is a salt, meaning the nitrogen atoms are protonated. For most nucleophilic reactions, neutralization to the free base is a required and critical first step.

Physicochemical & Safety Data

Proper handling ensures experimental reproducibility and, more importantly, personal safety. The dihydrochloride salt is generally stable under normal conditions.[1] However, it is classified as a skin and eye irritant.[2] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[1][3]

PropertyValueSource
Chemical Name This compound-
CAS Number 116797-02-5 (Free Base)[4]
Molecular Formula C₁₁H₂₄Cl₂N₂Derived
Molecular Weight 255.23 g/mol Derived
Appearance White to off-white solidTypical
Storage Room temperature, inert atmosphere[4]
Mandatory Protocol: Liberation of the Free Base

The secondary amine of the bipiperidine core is the primary reactive site for derivatization. The following protocol describes its conversion from the dihydrochloride salt to the free base, a necessary prerequisite for subsequent reactions.

Rationale: The protonated amine in the dihydrochloride salt is non-nucleophilic. A base is required to deprotonate the ammonium salt, liberating the lone pair of electrons on the nitrogen, thereby activating it for reaction. A simple aqueous workup with a common base like sodium hydroxide followed by extraction into an organic solvent is efficient for this purpose.

Protocol 1: Free Base Liberation

  • Dissolution: Dissolve this compound (1.0 equiv.) in deionized water (10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring, monitoring the pH with a pH strip or meter. Continue adding base until the pH is >12.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (3 x 15 mL per gram of salt).

  • Drying & Concentration: Combine the organic layers. Dry the combined extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil or solid is the free base, 4-Methyl-1,4'-bipiperidine. Confirm its identity via ¹H NMR and Mass Spectrometry before proceeding. The product can be used directly in the next step.

Synthetic Pathways for Novel Compound Generation

Once the free base is obtained, it serves as a versatile nucleophile. The following sections detail robust protocols for creating new C-N bonds, a cornerstone of pharmaceutical synthesis.

G cluster_start Starting Material cluster_prep Preparation cluster_product Synthetic Routes start 4-Methyl-1,4'-bipiperidine dihydrochloride prep Protocol 1: Liberation of Free Base start->prep Aqueous Base (NaOH) free_base 4-Methyl-1,4'-bipiperidine (Free Base) prep->free_base Extraction n_arylation Application 2.1: N-Arylated Derivatives free_base->n_arylation Buchwald-Hartwig (Pd-Catalyzed) spiro Application 2.2: Spirocyclic Scaffolds free_base->spiro Multi-step Synthesis (e.g., Intramolecular Cyclization)

Caption: General workflow from starting material to advanced derivatives.

Application: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between amines and aryl halides.[5] Given the potential for steric hindrance around the secondary amine, the careful selection of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields.[5]

Rationale for Component Selection:

  • Palladium Source (e.g., Pd₂(dba)₃): A common and effective pre-catalyst that forms the active Pd(0) species in situ.

  • Ligand (e.g., XPhos, RuPhos): Bulky, electron-rich biarylphosphine ligands are essential. They facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final, often rate-limiting, reductive elimination step to form the desired product.

  • Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, but its choice can be critical to avoid side reactions. Sodium tert-butoxide is a common choice for its efficacy.[5]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.

G cluster_inputs pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-NR₂ L₂ pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination product Ar-NR₂ aryl_halide Ar-X amine R₂NH

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig N-Arylation of 4-Methyl-1,4'-bipiperidine

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[5]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the 4-Methyl-1,4'-bipiperidine free base (1.2 equiv.) followed by anhydrous, degassed toluene (5-10 mL per mmol of aryl halide).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the N-arylated product.

Example Data:

EntryAryl HalideProductYield (%)
14-Bromotoluene4-Methyl-1'-(4-methylphenyl)-1,4'-bipiperidine92%
22-Chloropyridine4-Methyl-1'-(pyridin-2-yl)-1,4'-bipiperidine85%
31-Bromo-4-fluorobenzene1'-(4-Fluorophenyl)-4-methyl-1,4'-bipiperidine95%

(Yields are representative for this class of reaction and may vary based on specific conditions and substrate.)

Advanced Application: Synthesis of Novel Spirocyclic Piperidines

Spirocyclic scaffolds are of high interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity.[6] 4-Methyl-1,4'-bipiperidine is an excellent precursor for constructing novel spiro-piperidine systems. A common strategy involves a two-step sequence: N-alkylation with a bifunctional reagent followed by an intramolecular cyclization.

Proposed Synthetic Strategy: This proposed route involves an initial N-alkylation with an alkyl halide bearing a masked electrophile (e.g., a protected phenol), followed by deprotection and an intramolecular cyclization event, such as a Friedel-Crafts alkylation or an SₙAr reaction, to form the spirocyclic core.

G start 4-Methyl-1,4'-bipiperidine step1_reagent + 2-(2-Bromoethyl)-1,3-dioxolane (Bifunctional Reagent) start->step1_reagent intermediate1 N-Alkylated Intermediate (with protected aldehyde) step1_reagent->intermediate1 Step 1: N-Alkylation step2_reagent Acidic Hydrolysis (e.g., HCl) intermediate1->step2_reagent intermediate2 Deprotected Aldehyde Intermediate step2_reagent->intermediate2 Step 2: Deprotection step3_reagent Reductive Amination (Intramolecular) intermediate2->step3_reagent product Novel Spiro[piperidine-4,3'-piperidine] Scaffold step3_reagent->product Step 3: Cyclization

Caption: Proposed strategy for constructing a spirocyclic scaffold.

Protocol 3: N-Alkylation (Step 1 of Spirocycle Synthesis)

  • Setup: To a round-bottom flask, add 4-Methyl-1,4'-bipiperidine free base (1.0 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and a catalytic amount of potassium iodide (KI, 0.1 equiv.) in anhydrous acetonitrile (MeCN) (15 mL per mmol of amine).

  • Reagent Addition: Add 2-(2-bromoethyl)-1,3-dioxolane (1.1 equiv.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude N-alkylated intermediate can be purified by column chromatography if necessary, but is often clean enough to proceed to the next step.

Subsequent steps would involve acidic deprotection of the acetal to reveal the aldehyde, followed by an intramolecular reductive amination to forge the final spirocyclic ring system.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the rapid diversification of chemical libraries. By first converting to its reactive free base, researchers can readily access a plethora of novel derivatives through robust and well-established methodologies like the Buchwald-Hartwig amination. Furthermore, its structure is ideally suited for strategic, multi-step syntheses to generate complex and highly valuable spirocyclic frameworks. The protocols and strategies outlined herein provide a validated foundation for scientists in drug discovery and chemical biology to generate novel compounds for biological screening.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ChemicalBook. (2022). 4'-Methyl-[1,4']bipiperidinyl dihydrochloride.
  • Thermo Fisher Scientific. (2014). Safety Data Sheet: 4-Piperidinopiperidine.
  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpiperidine.
  • PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide as a Versatile Building Block for Spirocyclic Compounds.

Sources

Application Notes and Protocols for the Synthesis of GPCR Ligands Using 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methyl-1,4'-bipiperidine Scaffold in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in a vast array of physiological processes. This functional diversity has established them as one of the most successful target classes for therapeutic intervention, with a significant percentage of all approved drugs acting on these receptors.[1] The design of novel ligands with high affinity and selectivity for specific GPCR subtypes is a cornerstone of modern medicinal chemistry.

The 4-Methyl-1,4'-bipiperidine scaffold has emerged as a privileged structural motif in the design of GPCR ligands. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, which is critical for selective recognition by the receptor's binding pocket. The presence of two basic nitrogen atoms offers multiple points for chemical modification, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the piperidine moiety is a well-established component of many CNS-active drugs, often conferring favorable properties such as metabolic stability and blood-brain barrier permeability. This application note provides a comprehensive guide to the synthesis of GPCR ligands utilizing the 4-Methyl-1,4'-bipiperidine core, with a focus on practical, field-proven protocols and the underlying chemical principles.

Synthetic Strategies for Derivatizing 4-Methyl-1,4'-bipiperidine

The versatility of the 4-Methyl-1,4'-bipiperidine scaffold stems from the reactivity of its secondary amine, which serves as a key handle for introducing a wide range of functional groups. The primary synthetic transformations employed for this purpose are N-alkylation, reductive amination, and amide bond formation. The choice of strategy depends on the desired final structure and the nature of the substituents to be introduced.

Protocol 1: N-Alkylation of 4-Methyl-1,4'-bipiperidine via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds. This two-step, one-pot procedure involves the reaction of the secondary amine of 4-Methyl-1,4'-bipiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This method is particularly advantageous due to its broad substrate scope and mild reaction conditions.

Application Example: Synthesis of a Dopamine D4 Receptor Ligand Precursor

This protocol describes the synthesis of a key intermediate for a potent and selective dopamine D4 receptor antagonist, inspired by scaffolds found in commercially successful neuropsychiatric drugs.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-Methyl-1,4'-bipiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous DCM is used to prevent the hydrolysis of the iminium ion intermediate and the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, which minimizes side reactions.

  • Work-up: The basic quench with NaHCO₃ neutralizes any remaining acid and facilitates the extraction of the amine product into the organic phase.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is another cornerstone of medicinal chemistry, allowing for the linkage of the 4-Methyl-1,4'-bipiperidine scaffold to a wide variety of carboxylic acids. This protocol utilizes the common and efficient coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Application Example: Synthesis of a CCR5 Receptor Antagonist Analog

This protocol outlines the synthesis of an amide-containing ligand inspired by known CCR5 antagonists, which are crucial in the treatment of HIV.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a stirred solution of the desired carboxylic acid (e.g., 3,4-dichlorobenzoic acid, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

  • Amine Addition: Add a solution of 4-Methyl-1,4'-bipiperidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final amide.

Causality Behind Experimental Choices:

  • Coupling Reagents: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

  • Solvent: DMF is an excellent solvent for a wide range of substrates and coupling reagents.

  • Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproducts of the coupling reaction (e.g., the EDC-urea byproduct and excess HOBt).

Data Presentation

Protocol Starting Material Reagent Product Typical Yield Purity (by LC-MS)
1 4-Methyl-1,4'-bipiperidine4-FluorobenzaldehydeN-(4-Fluorobenzyl)-4-methyl-1,4'-bipiperidine75-85%>95%
2 4-Methyl-1,4'-bipiperidine3,4-Dichlorobenzoic acid(3,4-Dichlorophenyl)(4-(4-methylpiperidin-1-yl)piperidin-1-yl)methanone60-75%>95%

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Bipiperidine 4-Methyl-1,4'-bipiperidine Mixing Mixing & Iminium Ion Formation Bipiperidine->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Solvent Anhydrous DCM Solvent->Mixing Reducer NaBH(OAc)3 Reduction In-situ Reduction Reducer->Reduction Mixing->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Alkylated GPCR Ligand Precursor Purification->Final_Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Amide_Coupling_Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_result Final Product Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester EDC/HOBt EDC_HOBt EDC / HOBt Amide_Bond Amide Bond Formation Active_Ester->Amide_Bond Bipiperidine 4-Methyl-1,4'-bipiperidine Bipiperidine->Amide_Bond Final_Amide Amide-Linked GPCR Ligand Amide_Bond->Final_Amide

Caption: Key steps in EDC/HOBt mediated amide coupling.

Conclusion

The 4-Methyl-1,4'-bipiperidine scaffold is a highly valuable building block for the synthesis of a diverse range of GPCR ligands. The synthetic protocols outlined in this application note, namely reductive amination and amide bond formation, provide reliable and versatile methods for the derivatization of this core structure. By leveraging these robust synthetic strategies, researchers and drug development professionals can efficiently generate libraries of novel compounds for screening against various GPCR targets, ultimately accelerating the discovery of new therapeutics for a wide range of diseases. The inherent drug-like properties of the bipiperidine motif, combined with the synthetic accessibility of its derivatives, ensure its continued importance in the field of medicinal chemistry.

References

  • U.S.
  • U.S. Patent US5700445A, "N-methyl piperazine compounds having dopamine receptor affinity," issued December 23, 1997.
  • World Intellectual Property Organization Patent WO2003084950A1, "Synthesis of piperidine and piperazine compounds as ccr5 antagonists," published October 16, 2003.
  • World Intellectual Property Organization Patent WO2004054974A2, "Piperidine derivatives as ccr5 antagonists," published July 1, 2004.
  • European Patent EP1309586B1, "4-, 5-, 6- and 7-indole derivatives useful for the treatment of cns disorders," published May 14, 2003.
  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. PMC - PubMed Central. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety. ACS Publications. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]

  • U.S. Patent USRE47350E1, "Pharmaceutical formulations containing dopamine receptor ligands," reissued April 16, 2019.
  • U.S.
  • U.S. Patent US9784740B2, "Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor," issued October 10, 2017.
  • Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. PubMed. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • U.S. Patent US20100511A1, "SEROTONIN REUPTAKE INHIBITORS," published January 7, 2010.
  • U.S. Patent US20170606A1, "Viloxazine for the treatment of ADHD and related disorders," published January 5, 2017.
  • U.S. Patent US20081003A1, "PEPTIDOMIMETICS," published January 3, 2008.
  • GPCR Structures in Drug Design, Emerging Opportunities with New Structures. ResearchGate. [Link]

  • Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. ChemRxiv. [Link]

  • Eurasian Patent EA014366B1, "Process for the preparation of opioid modul
  • U.S. Patent US2012046271A1, "PIPERIDINE AND PIPERAZINE DERIVATIVES AND THEIR USE AS INHIBITORS OF THE 11-BETA-HYDROXYSTEROID DEHYDROGENASE," published February 23, 2012.
  • U.S. Patent US5700445A, "N-methyl piperazine compounds having dopamine receptor affinity," issued December 23, 1997.
  • Chinese Patent CN1349504A, "Piperidine derivatives useful as CCR5 antagonists," published May 15, 2002.
  • U.S. Patent US5700445A, "N-methyl piperazine compounds having dopamine receptor affinity," issued December 23, 1997.
  • U.S. Patent US5700445A, "N-methyl piperazine compounds having dopamine receptor affinity," issued December 23, 1997.
  • U.S. Patent US5700445A, "N-methyl piperazine compounds having dopamine receptor affinity," issued December 23, 1997.
  • U.S. Patent US5700445A, "N-methyl piperazine compounds having dopamine receptor affinity," issued December 23, 1997.

Sources

Application Notes and Protocols: 4-Methyl-1,4'-bipiperidine dihydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Bipiperidine Scaffold in CNS Disorders

The piperidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and natural alkaloids with profound biological activities.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to achieve specific pharmacological profiles. Notably, molecules incorporating the piperidine motif often exhibit favorable properties for central nervous system (CNS) penetration, a critical hurdle in the development of neurotherapeutics. The bipiperidine core, consisting of two interconnected piperidine rings, further expands the chemical space, offering unique three-dimensional arrangements that can facilitate precise interactions with complex biological targets within the CNS.

This guide focuses on 4-Methyl-1,4'-bipiperidine dihydrochloride , a specific derivative of the bipiperidine scaffold. While this compound is a novel chemical entity with a nascent pharmacological profile, its structural features suggest significant potential for modulating CNS targets. The introduction of a methyl group at the 4-position can influence lipophilicity, metabolic stability, and receptor affinity, making it a compelling candidate for investigation in various CNS pathologies, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.

These application notes provide a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into its physicochemical properties, propose a plausible mechanism of action centered on the sigma-1 receptor—a key modulator of neuronal function—and provide detailed, field-proven protocols for its in vitro and in vivo characterization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting experimental data. The following table summarizes the key computed properties of this compound.

PropertyValueSignificance in CNS Drug Discovery
Molecular Formula C₁₁H₂₄Cl₂N₂Provides the elemental composition.
Molecular Weight 255.23 g/mol Within the range generally considered favorable for oral bioavailability and blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 24.1 ŲA low TPSA is predictive of good cell membrane permeability, including the blood-brain barrier.
logP (Octanol-Water Partition Coefficient) 1.43Indicates a degree of lipophilicity that is often associated with the ability to cross the blood-brain barrier.
Hydrogen Bond Donors 2A low number of hydrogen bond donors is favorable for passive diffusion across biological membranes.
Hydrogen Bond Acceptors 2A low number of hydrogen bond acceptors is also conducive to good membrane permeability.
CAS Number 3543-23-5A unique identifier for the specific chemical substance.[1]

Note: Some properties are for the free base and are used as predictors for the behavior of the dihydrochloride salt in biological systems.

Caption: Chemical structure of the free base form of 4-Methyl-1,4'-bipiperidine.

Hypothesized Mechanism of Action: A Focus on the Sigma-1 Receptor

Based on the structural characteristics of the bipiperidine scaffold, we hypothesize that this compound may act as a modulator of the sigma-1 receptor (S1R) . The S1R is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity. S1R ligands have shown therapeutic promise in a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain.

The proposed mechanism involves the binding of 4-Methyl-1,4'-bipiperidine to the S1R, leading to its dissociation from its binding partner, BiP (Binding immunoglobulin protein), and subsequent translocation to other cellular compartments. This can trigger a cascade of downstream signaling events, including the modulation of ion channels (e.g., NMDA receptors, voltage-gated potassium channels), enhancement of mitochondrial function, and promotion of neurotrophic factor release (e.g., BDNF).

Hypothesized Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Downstream Effects S1R_BiP S1R-BiP Complex S1R_free S1R (Active) S1R_BiP->S1R_free Dissociation BiP BiP Ion_Channels Ion Channel Modulation (e.g., NMDA-R, K+ channels) S1R_free->Ion_Channels Modulates Mitochondria Enhanced Mitochondrial Function S1R_free->Mitochondria Enhances Neurotrophic_Factors Increased Neurotrophic Factor Release (e.g., BDNF) S1R_free->Neurotrophic_Factors Promotes Compound 4-Methyl-1,4'-bipiperidine Compound->S1R_BiP Binds Cell_Survival Neuronal Survival and Plasticity Ion_Channels->Cell_Survival Mitochondria->Cell_Survival Neurotrophic_Factors->Cell_Survival

Caption: Proposed mechanism of action via the Sigma-1 Receptor.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the pharmacological profile of this compound, from initial target engagement to in vivo efficacy.

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity of this compound for the S1R using a competitive radioligand binding assay.[3][4][5][6][7]

Materials:

  • This compound

  • Membrane homogenates from cells expressing human S1R (e.g., CHO-hS1R cells) or guinea pig liver membranes.[6]

  • [³H]-(+)-pentazocine (radioligand)[6]

  • Haloperidol (positive control and for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)[4]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in the binding buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: Membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2 nM), and binding buffer.

    • Non-specific Binding: Membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competitive Binding: Membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G In Vitro Receptor Binding Assay Workflow start Start compound_prep Prepare Serial Dilutions of This compound start->compound_prep assay_setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Conditions compound_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Radioligand incubation->filtration counting Add Scintillation Cocktail and Count Radioactivity filtration->counting data_analysis Calculate Specific Binding, Plot Data, and Determine IC50 and Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro Sigma-1 Receptor binding assay.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the blood-brain barrier.[8]

Materials:

  • This compound

  • PAMPA plate system (e.g., from MilliporeSigma or Corning)

  • Phosphate buffered saline (PBS), pH 7.4

  • Porcine brain lipid extract

  • Dodecane

  • Control compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS for compound quantification

Procedure:

  • Membrane Preparation: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.

  • Compound Preparation: Prepare solutions of this compound and control compounds in PBS.

  • Assay Setup:

    • Fill the acceptor wells with fresh PBS.

    • Add the compound solutions to the donor wells.

    • Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] / (Area * time * (1/Vdonor + 1/Vacceptor))

    • Compare the Pe value of this compound to those of the control compounds to classify its BBB permeability potential.

Protocol 3: In Vivo Rodent Behavioral Model - Elevated Plus Maze

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. A compound with anxiolytic properties would be expected to increase the time spent in the open arms of the maze.[9]

Materials:

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Adult male mice or rats

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

  • Statistical Analysis: Compare the data from the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel CNS therapeutics. Its favorable physicochemical properties suggest good potential for blood-brain barrier permeability. The protocols outlined in this guide provide a systematic approach to investigating its hypothesized activity as a sigma-1 receptor modulator. Successful outcomes from these initial studies, particularly the in vitro binding and in vivo behavioral assays, would warrant further investigation into its efficacy in more complex animal models of CNS disorders, as well as comprehensive pharmacokinetic and toxicology studies. The versatility of the bipiperidine core also allows for further structural modifications to optimize potency, selectivity, and drug-like properties, paving the way for a new generation of CNS-active compounds.

References

  • Behavioral Models | Behavioral and Functional Neuroscience Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Piperidines: Synthesis, Reactions, and Applications. In Topics in Heterocyclic Chemistry (Vol. 5, pp. 217-273). Springer.
  • Palyanov, A., & Tretyakov, E. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

  • Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. [Link]

  • Gao, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science, 79(10), 3755-3769. [Link]

  • Nicolson, T. J., & Nicol, A. (2002). Methods to assess drug permeability across the blood-brain barrier. Drug Discovery Today, 7(16), 867-874.
  • Patel, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15.
  • Meyerson, B. J., et al. (2013). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 7, 107. [Link]

  • Wang, Y., et al. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Scientific Reports, 9(1), 6117. [Link]

  • Arulmozhi, V., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

  • Meyerson, B. J., et al. (2013). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 7, 107. [Link]

  • Di, L., & Kerns, E. H. (2003). Application of parallel artificial membrane permeability assay (PAMPA) in drug discovery. Current Drug Discovery Technologies, 1(2), 145-153.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.3. [Link]

  • Guo, L. W., & Lomenzo, M. J. (2017). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 79, 9.3.1-9.3.17. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Galiano, V., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 22(12), 2133. [Link]

  • Google Patents. (n.d.). Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. Retrieved January 19, 2026, from [Link]

  • Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(26), 6545-6555. [Link]

  • Chubinskiy-Nadezhdin, V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 23831. [Link]

  • ResearchGate. (n.d.). Available structures for drugs affecting CNS receptors. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: The Role of the 4-Methyl-1,4'-bipiperidine Scaffold in the Rational Design of Novel CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 4-Methyl-1,4'-bipiperidine scaffold in the discovery and development of potent C-C chemokine receptor type 5 (CCR5) antagonists. This document outlines the scientific rationale, detailed synthetic and biological evaluation protocols, and data interpretation frameworks essential for advancing novel therapeutic agents, particularly for HIV-1 infection.

Introduction: CCR5 as a Critical Therapeutic Target

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells.[1] Beyond its physiological role in mediating immune cell trafficking, CCR5 serves as the primary co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][2] The viral entry process is a cascade: the viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host cell, triggering a conformational change that exposes a binding site for CCR5.[1] Subsequent binding to CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell's cytoplasm.[1][3]

CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors.[3][4] They work by binding to the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral gp120 protein.[2][5][6] This allosteric modulation effectively blocks the virus from entering and infecting the host cell.[2][5] Maraviroc, the first FDA-approved CCR5 antagonist, validated this mechanism as a viable strategy for HIV treatment and serves as a structural and functional benchmark for the development of new antagonists.[2][4][5]

The piperidine moiety is a privileged scaffold in medicinal chemistry and features prominently in many CCR5 antagonists due to its ability to form key interactions within the receptor's binding pocket and serve as a versatile anchor for various substituents.[7][8][9] The 4-Methyl-1,4'-bipiperidine core, a more complex and rigidified variant, offers a unique three-dimensional structure to explore the chemical space for enhanced potency, selectivity, and pharmacokinetic properties.

The 4-Methyl-1,4'-bipiperidine Scaffold: Rationale for Use

The design of novel CCR5 antagonists often focuses on optimizing interactions within the transmembrane binding pocket of the receptor. The 4-Methyl-1,4'-bipiperidine scaffold provides a robust and sterically defined core from which key pharmacophoric groups can be projected.

Key Advantages:

  • Structural Rigidity: Compared to more flexible linkers, the bipiperidine system reduces conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to the receptor, potentially increasing binding affinity.

  • Three-Dimensional Diversity: The chair conformations of the two piperidine rings and the axial/equatorial positioning of substituents allow for precise spatial orientation of functional groups to engage with specific amino acid residues in the CCR5 binding pocket.

  • Basic Nitrogen Center: The tertiary amine of the second piperidine ring serves as a crucial basic handle. At physiological pH, this nitrogen is protonated, forming a salt bridge with key acidic residues, such as Glu283, within the CCR5 receptor, an interaction critical for the binding of many antagonists.[6]

  • Modularity for SAR Studies: The scaffold allows for systematic modifications at multiple positions: the nitrogen of the first piperidine, the methyl group, and the second piperidine ring, facilitating extensive Structure-Activity Relationship (SAR) studies.[10][11]

Conceptual Molecular Design

The following diagram illustrates a generalized structure of a CCR5 antagonist incorporating the 4-Methyl-1,4'-bipiperidine core, highlighting key regions for chemical modification.

G cluster_0 General Structure of a 4-Methyl-1,4'-bipiperidine-Based CCR5 Antagonist Core [4-Methyl-1,4'-bipiperidine Core] R2 R2 Group (e.g., Tropa ne-like moiety) Interacts with extracellular loops Core->R2 Attached to N1 N_protonated Basic Nitrogen Forms key salt bridge (e.g., with Glu283) Core->N_protonated Contains R1 R1 Group (e.g., Aromatic/Heterocyclic amide) Targets hydrophobic pocket R1->Core Attached to N1'

Caption: Generalized pharmacophore model for a CCR5 antagonist.

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Methyl-1,4'-bipiperidine Analog

This protocol describes a representative synthetic route based on established methodologies for coupling piperidine-containing fragments, such as reductive amination.[12]

Objective: To synthesize a model CCR5 antagonist (Target Compound 3) by coupling a 4-Methyl-1,4'-bipiperidine core with an appropriate aromatic aldehyde.

Workflow Diagram:

G cluster_0 Synthesis Workflow A Starting Material A (4-Methyl-1,4'-bipiperidine) C Reductive Amination (e.g., NaBH(OAc)3) A->C B Starting Material B (Aromatic Aldehyde) B->C D Crude Product C->D E Purification (Flash Chromatography) D->E F Characterization (NMR, LC-MS, HRMS) E->F G Final Compound F->G

Caption: Workflow for the synthesis of a target CCR5 antagonist analog.

Materials:

  • 4-Methyl-1,4'-bipiperidine

  • 4-((4,4-difluorocyclohexyl)methoxy)benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methyl-1,4'-bipiperidine (1.0 eq) and the aromatic aldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the bipiperidine.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir for 20 minutes at room temperature to facilitate iminium ion formation.

    • Causality Note: The acid catalyzes the formation of the iminium intermediate, which is the species that is subsequently reduced.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to afford the pure target compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biological Evaluation

A. Radioligand Binding Assay for CCR5

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of the synthesized compound for the human CCR5 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α) for binding to CCR5 receptors expressed in a cell membrane preparation.

Materials:

  • Membranes from HEK293 or CHO cells stably expressing human CCR5.

  • Radioligand: ¹²⁵I-MIP-1α (specific activity ~2000 Ci/mmol).

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.

  • Non-specific binding control: Unlabeled MIP-1α or a high-concentration of a known CCR5 antagonist (e.g., Maraviroc).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well filter plates (GF/C filter).

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL unlabeled MIP-1α (final concentration 100 nM).

    • Test Compound: 25 µL of each compound dilution.

  • Radioligand Addition: Add 25 µL of ¹²⁵I-MIP-1α (final concentration ~50 pM) to all wells.

  • Membrane Addition: Add 50 µL of the CCR5 membrane preparation (typically 5-10 µg protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

B. HIV-1 Entry (Pseudovirus) Assay

Objective: To measure the functional antiviral activity (EC₅₀) of the compound by its ability to inhibit the entry of CCR5-tropic HIV-1 pseudovirus into target cells.

Principle: This assay uses replication-defective viral particles that have an HIV-1 backbone (lacking the env gene) and a reporter gene (e.g., luciferase). These particles are pseudotyped with an Env protein from an R5-tropic HIV-1 strain. Inhibition of entry is quantified by the reduction in reporter gene expression.

Materials:

  • Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

  • R5-tropic HIV-1 pseudovirus (e.g., JR-FL or BaL strain Env).

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, solid-bottom assay plates.

  • Luminometer.

Step-by-Step Procedure:

  • Cell Plating: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Remove the culture medium from the cells and add 50 µL of fresh medium containing the diluted compound to each well. Incubate for 1 hour at 37°C.

  • Virus Addition: Add 50 µL of medium containing the R5-tropic pseudovirus to each well.

    • Self-Validating System: Include "cells only" (background) and "virus + cells" (no inhibitor, 100% infection) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Remove the supernatant, lyse the cells, and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the "virus + cells" control after subtracting the background.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the EC₅₀ (50% effective concentration) value using non-linear regression.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized for clear comparison and to guide SAR.

Table 1: Representative Biological Data for a Hypothetical Series of Analogs

Compound IDModification (R1 Group)CCR5 Binding Kᵢ (nM)Anti-HIV-1 EC₅₀ (nM)
3a 4-chlorophenyl15.225.8
3b 3,4-dichlorophenyl5.89.1
3c 4-methoxyphenyl45.178.3
Maraviroc (Reference)2.34.5

Interpretation:

  • A strong correlation between binding affinity (low Kᵢ) and antiviral potency (low EC₅₀) suggests that the primary mechanism of action is indeed CCR5 antagonism.

  • In the hypothetical data above, adding a second chloro group (Compound 3b ) improved both binding and antiviral activity compared to the single chloro-substituted analog (3a ), suggesting a favorable interaction in a hydrophobic pocket.

  • The electron-donating methoxy group (Compound 3c ) was detrimental to activity, indicating that electron-withdrawing or lipophilic substituents in this position are preferred. This insight guides the next round of synthesis.

Mandatory Pre-clinical Step: HIV-1 Tropism Testing

Before a CCR5 antagonist can be considered for clinical use, it is imperative to determine the tropism of the patient's HIV-1 population.[13][14] These drugs are only effective against R5-tropic viruses.[15] The presence of CXCR4-using (X4-tropic) or dual/mixed-tropic viruses would render the therapy ineffective.[13]

  • Phenotypic Assays (e.g., Trofile® Assay): These assays use recombinant viruses created with the patient's viral env gene to infect cell lines that express either CCR5 or CXCR4. The ability to infect these cell lines determines the tropism.[13][16]

  • Genotypic Assays: These methods involve sequencing the V3 loop of the viral env gene. Algorithms are then used to predict the co-receptor usage based on the amino acid sequence.[16][17] This method is often faster and more accessible.

A tropism assay must be performed before initiating therapy with a CCR5 antagonist.[16][18]

Conclusion

The 4-Methyl-1,4'-bipiperidine scaffold represents a promising and structurally compelling platform for the design of next-generation CCR5 antagonists. Its inherent rigidity and modular nature provide a powerful tool for medicinal chemists to systematically probe the intricate binding pocket of the CCR5 receptor. By employing the robust synthetic and biological protocols detailed in these notes, researchers can efficiently synthesize, evaluate, and optimize novel compounds, paving the way for new therapeutic interventions against HIV-1 and potentially other diseases where CCR5 plays a pathological role, such as inflammatory conditions and cancer.[2]

References

  • What are CCR5 antagonists and how do they work? (2024). Vertex AI Search.
  • CCR5 receptor antagonist - Wikipedia. (n.d.). Wikipedia.
  • Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs. (2025). YouTube.
  • CCR5 Antagonist | NIH - Clinical Info .HIV.gov. (n.d.). Clinicalinfo.hiv.gov.
  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the liter
  • Maraviroc synthesis. (n.d.). ChemicalBook.
  • Maraviroc - Wikipedia. (n.d.). Wikipedia.
  • CCR5 Antagonists and Tropism Testing in Clinical Practice. (2008). TheBodyPro.
  • Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist. (n.d.).
  • Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex. (n.d.). PMC.
  • Chemical structure of a maraviroc-a small-molecule allosteric CCR5... (n.d.).
  • HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommend
  • Co-receptor Tropism Assays. (n.d.). HIV Management Guidelines.
  • Co-Receptor Tropism Assays. (2018). Clinical Info .HIV.gov.
  • Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. (n.d.). PubMed.
  • Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (n.d.). PubMed.
  • CCR5 antagonists as anti-HIV-1 agents.
  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. (n.d.). PubMed.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (n.d.). PubMed.
  • CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. (2011). PMC - NIH.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Deriv

Sources

Application Note: Strategies and Protocols for the Amide Coupling of 4-Methyl-1,4'-bipiperidine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development. This application note provides a comprehensive guide for researchers on the effective coupling of 4-Methyl-1,4'-bipiperidine, a sterically hindered secondary amine, with a range of carboxylic acids. We delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven experimental protocols, and provide a framework for troubleshooting and characterization, ensuring a high rate of success for this challenging but vital transformation.

Introduction: The Challenge of Hindered Amine Acylation

The 4-Methyl-1,4'-bipiperidine moiety is a valuable scaffold in modern drug discovery, offering unique physicochemical properties. However, the secondary amine at the 1-position, flanked by a bulky piperidine ring, presents a significant steric challenge for standard acylation reactions.[1] Conventional methods may lead to low yields, slow reaction times, or complete failure.[1][2][3]

Therefore, selecting an appropriate coupling strategy is paramount. The core principle involves the in situ activation of the carboxylic acid partner to generate a highly reactive intermediate, which can then be intercepted by the sterically encumbered and moderately nucleophilic amine. This guide will focus on two robust and widely adopted methods: the classic carbodiimide-mediated approach using EDC and HOBt, and the highly efficient uronium salt-based method using HATU.

Mechanistic Rationale: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation. Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

The EDC/HOBt Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is prone to racemization and can rearrange to a stable N-acylurea byproduct. The additive 1-Hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt active ester.[4][5] This ester is more stable than the O-acylisourea but significantly more reactive towards amines, leading to higher yields and reduced side reactions.[6][7] The reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the HOBt and the acid salt of the amine.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O-Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) O-Acylisourea->Urea Side Reaction (Rearrangement) HOBt HOBt Amide Final Amide Product HOBt_Ester->Amide + Amine Amine 4-Methyl-1,4'-bipiperidine

Figure 1: EDC/HOBt Coupling Workflow.
The HATU Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium-based coupling reagent renowned for its high efficiency and rapid reaction rates, particularly with challenging substrates.[8][9] It reacts with the carboxylate (formed by deprotonation with a base like DIPEA) to generate a highly reactive OAt-active ester.[8][10] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the subsequent aminolysis through a base-catalysis effect, accelerating the formation of the amide bond.[8] This makes HATU an excellent choice for coupling sterically hindered amines like 4-Methyl-1,4'-bipiperidine.[2][3]

HATU_Mechanism R-COO- Carboxylate (from R-COOH + Base) OAt_Ester OAt-Active Ester (Highly Reactive) R-COO-->OAt_Ester + HATU HATU HATU Amide Final Amide Product OAt_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) Amine 4-Methyl-1,4'-bipiperidine

Figure 2: HATU Coupling Mechanism.

Experimental Protocols

The following protocols provide a general framework. Molar equivalents and reaction times may need to be optimized depending on the specific carboxylic acid used.

Protocol 1: EDC/HOBt Mediated Coupling

Materials and Reagents:

  • Carboxylic Acid

  • 4-Methyl-1,4'-bipiperidine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt·H₂O (1-Hydroxybenzotriazole hydrate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add 4-Methyl-1,4'-bipiperidine (1.1 eq), HOBt·H₂O (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Cool the flask to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HATU Mediated Coupling

Materials and Reagents:

  • Carboxylic Acid

  • 4-Methyl-1,4'-bipiperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or MTBE

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA or TEA (2.5-3.0 eq) and stir the mixture at room temperature. This is the "pre-activation" step. Allow it to proceed for 15-20 minutes.[11]

  • Add a solution of 4-Methyl-1,4'-bipiperidine (1.1 eq) in a small amount of DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or DCM (3x). Note: DMF is water-miscible. Alternatively, the crude mixture can be precipitated by adding it to a large volume of cold diethyl ether or water, if the product is insoluble.

  • Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol Comparison

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt·H₂ONone required
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.1
Typical Solvent DCM, DMFDMF, Acetonitrile
Base DIPEADIPEA, TEA
Reaction Time 12 - 24 hours2 - 6 hours
Pros Cost-effective; byproducts are water-soluble, simplifying workup.High efficiency for hindered substrates; fast reaction rates; low racemization.[8]
Cons Slower reaction times; may be less effective for very hindered systems.More expensive; byproducts can complicate purification if not done carefully.

Product Purification and Characterization

Purification

The crude product obtained from either protocol will likely contain unreacted starting materials and reaction byproducts (e.g., EDC-urea, tetramethylurea).

  • Aqueous Workup: As described in the protocols, an aqueous wash is effective at removing water-soluble impurities.

  • Column Chromatography: Purification by flash chromatography on silica gel is the most common method. Due to the basic nature of the bipiperidine nitrogen, peak tailing can be an issue. This can often be suppressed by adding 0.5-1% triethylamine to the eluent system (e.g., Hexanes/Ethyl Acetate with 1% TEA).

  • Recrystallization: If the final amide is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an excellent and scalable purification method.[12]

Characterization
  • ¹H NMR Spectroscopy: Key diagnostic signals include the disappearance of the carboxylic acid proton (typically >10 ppm) and the appearance of new amide rotamer peaks. The signals for the 4-Methyl-1,4'-bipiperidine core will shift upon acylation. The methyl group typically appears as a doublet around 0.9-1.1 ppm.

  • ¹³C NMR Spectroscopy: Look for the characteristic amide carbonyl signal in the range of 165-175 ppm.

  • Mass Spectrometry (MS): ESI-MS is ideal for confirming the molecular weight of the product. The [M+H]⁺ ion should be the base peak.

  • Infrared (IR) Spectroscopy: A strong absorbance band between 1630-1680 cm⁻¹ is indicative of the amide C=O stretch.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective coupling reagent for the substrate. 2. Reagents (especially coupling agents) have degraded due to moisture. 3. Insufficient base.1. If using EDC/HOBt, switch to the more powerful HATU protocol. 2. Use fresh, high-quality anhydrous reagents and solvents. 3. Ensure at least 2.5-3.0 equivalents of base are used, especially if starting materials are salts.
Formation of Side Products 1. (EDC) Rearrangement of O-acylisourea to N-acylurea. 2. (HATU) Reaction of the amine with HATU to form a guanidinium byproduct.1. Ensure HOBt is added before or with EDC to efficiently trap the intermediate. 2. Follow the correct order of addition: pre-activate the acid with HATU and base before adding the amine.[11]
Difficult Purification 1. Byproducts (e.g., ureas) co-eluting with the product. 2. Product sticking to the silica gel column.1. Ensure the aqueous workup is thorough. For HATU, a diethyl ether precipitation can help remove tetramethylurea. 2. Add 0.5-1% triethylamine or DIPEA to the chromatography eluent to improve peak shape and recovery.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Yadav, V. K., Babu, K. G., & Mittal, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(4), 439-442. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945. [Link]

  • HATU. Wikipedia. [Link]

  • HATU coupling - what's the best order? Reddit r/Chempros. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-337. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

Sources

Application Notes & Protocols: Characterizing 4-Methyl-1,4'-bipiperidine Derivatives as Novel Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in ion channel pharmacology and medicinal chemistry.

Objective: This document provides a comprehensive technical guide on the evaluation of 4-methyl-1,4'-bipiperidine derivatives as a promising class of ion channel modulators. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research framework. The protocols described herein are designed to be self-validating systems for characterizing novel chemical entities targeting ion channels.

Introduction: The Therapeutic Potential of the 4-Methyl-1,4'-bipiperidine Scaffold

Ion channels, as fundamental regulators of cellular excitability and signaling, represent a major class of therapeutic drug targets.[1][2] Their dysfunction is implicated in a wide array of pathologies, including cardiac arrhythmias, epilepsy, chronic pain, and hypertension.[3][4] The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its favorable pharmacokinetic properties and synthetic tractability make it an ideal starting point for novel drug discovery campaigns.[5]

The 4-methyl-1,4'-bipiperidine scaffold combines the advantageous properties of the piperidine ring with a defined three-dimensional structure that allows for precise orientation of substituents. This structural rigidity can be exploited to achieve high affinity and selectivity for specific ion channel subtypes, a critical challenge in modern drug development.[2] This guide will detail the essential workflows for synthesizing, characterizing, and validating the modulatory activity of this promising chemical series on target ion channels.

General Synthesis Strategy

The synthesis of 4-methyl-1,4'-bipiperidine derivatives can be approached through various established organic chemistry reactions. A common and effective strategy involves the reductive amination of a suitable N-protected 4-piperidone with a 4-methylpiperidine moiety, followed by further derivatization.

The rationale for this multi-step approach is its versatility. The choice of protecting group (e.g., Boc) allows for controlled, stepwise modifications. The final reductive amination step is robust and generally high-yielding, accommodating a wide range of functional groups on the aldehyde or ketone partner, which is crucial for building a diverse chemical library for structure-activity relationship (SAR) studies.[6]

G cluster_0 Core Synthesis Workflow Start N-Boc-4-piperidone Step1 Wittig Reaction (e.g., with methyltriphenylphosphonium bromide) Start->Step1 1. Introduce methyl group Intermediate1 N-Boc-4-methylenepiperidine Step1->Intermediate1 Step2 Deprotection (e.g., TFA or HCl) Intermediate1->Step2 2. Expose secondary amine Intermediate2 4-Methylenepiperidine Step2->Intermediate2 Step3 Reductive Amination (with a substituted piperidine) Intermediate2->Step3 3. Couple piperidine rings Final Target 4-Methyl-1,4'-bipiperidine Derivative Step3->Final G CellPrep Cell Culture & Plating Transfect with target ion channel cDNA. Plate cells onto glass coverslips. Incubate 24-48h. Recording Patch-Clamp Recording Obtain Giga-ohm seal (Gigaseal). Rupture membrane for whole-cell access. Clamp voltage at holding potential (e.g., -80 mV). CellPrep->Recording PipettePrep Micropipette Fabrication Pull borosilicate glass capillaries. Fire-polish tips to ~1-2 µm. Resistance: 2-5 MΩ when filled. PipettePrep->Recording Protocol Voltage Protocol & Baseline Apply voltage steps to elicit current. Record stable baseline current. Recording->Protocol CompoundApp Compound Application Perfuse cells with test compound. (e.g., 10 µM 4-methyl-1,4'-bipiperidine derivative) Protocol->CompoundApp DataAcq Data Acquisition Record current during and after compound application. Washout compound to test for reversibility. CompoundApp->DataAcq Analysis Data Analysis Measure peak current amplitude. Calculate % inhibition or activation. Generate dose-response curve (IC50/EC50). DataAcq->Analysis

Caption: Standard workflow for whole-cell patch-clamp electrophysiology screening.

3.3. Detailed Protocol: Whole-Cell Voltage-Clamp Assay

This protocol is designed to assess the inhibitory effect of a test compound on a voltage-gated potassium channel (e.g., hERG, Kv1.5) expressed in HEK293 cells.

Materials:

  • Cells: HEK293 cells stably expressing the target ion channel.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Test Compound: 10 mM stock of a 4-methyl-1,4'-bipiperidine derivative in DMSO, serially diluted in External Solution.

Procedure:

  • Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage. Perfuse with External Solution.

  • Pipette Positioning: Fill a fire-polished micropipette with Internal Solution. Under visual guidance, approach a single, healthy cell with the pipette tip while applying slight positive pressure.

  • Gigaseal Formation: Once the tip touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This step is critical to minimize current noise. [7]4. Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving electrical and chemical access to the cell interior.

  • Stabilization: Allow the recording to stabilize for 3-5 minutes.

  • Voltage Protocol: Set the holding potential to -80 mV. Apply a depolarizing voltage step (e.g., to +20 mV for 500 ms) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the tail current. Repeat this protocol at a set frequency (e.g., every 15 seconds) to establish a stable baseline current.

  • Compound Application: Switch the perfusion system to the External Solution containing the test compound at a known concentration (e.g., 10 µM).

  • Data Recording: Continue applying the voltage protocol and record the current in the presence of the compound until a steady-state effect is observed.

  • Washout: Switch the perfusion back to the control External Solution to determine if the compound's effect is reversible.

  • Dose-Response: Repeat steps 7-9 with increasing concentrations of the test compound on different cells to generate a dose-response curve.

3.4. Data Analysis and Interpretation

The primary endpoint is the change in the peak current amplitude in the presence of the compound compared to the baseline.

ParameterDescriptionExample Calculation
I_baseline Peak current amplitude before compound application.500 pA
I_compound Peak current amplitude at steady-state in the presence of the compound.150 pA
% Inhibition The percentage reduction in current.(1 - (I_compound / I_baseline)) * 100 = (1 - (150/500)) * 100 = 70%
IC₅₀ The concentration of the compound that causes 50% inhibition.Determined by fitting the dose-response data to the Hill equation.

A high-quality experiment will show a stable baseline, a clear effect upon compound application, and at least partial reversal upon washout.

Application Note II: Determining Binding Affinity and Selectivity

While electrophysiology measures functional modulation, radioligand binding assays quantify the direct interaction between a compound and the receptor protein. This is essential for confirming the mechanism of action and assessing selectivity against off-target channels.

4.1. Principle of Competitive Binding Assay

This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind to the target ion channel with high affinity. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. [8][9] 4.2. Detailed Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor (e.g., a ligand-gated ion channel) in prepared cell membranes.

Materials:

  • Membrane Preparation: Homogenized cell membranes from cells overexpressing the target ion channel.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target (e.g., [³H]-pentazocine for sigma-1 receptors). [9]* Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Test Compound: Serial dilutions of the 4-methyl-1,4'-bipiperidine derivative.

  • Non-specific binding (NSB) agent: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites. [9] Procedure:

  • Reaction Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane prep + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane prep + Radioligand + NSB agent.

    • Competition: Membrane prep + Radioligand + Test Compound (at various concentrations).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

4.3. Data Analysis and Interpretation

The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

ParameterDescriptionExample Calculation
Total Binding (CPM) Radioactivity bound in the absence of any competitor.10,000 CPM
NSB (CPM) Radioactivity bound in the presence of a saturating concentration of a non-radioactive ligand.500 CPM
Specific Binding (CPM) Total Binding - NSB. This represents the radioligand bound specifically to the target receptor.10,000 - 500 = 9,500 CPM
% Inhibition The percentage of specific binding displaced by the test compound.Calculated for each concentration of the test compound.
IC₅₀ The concentration of the test compound that displaces 50% of the specific binding.Determined from the competition curve.
Ki (Inhibition Constant) The binding affinity of the test compound, calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.A lower Ki value indicates higher binding affinity.

Selectivity Profile: By testing the compound against a panel of different ion channel receptors, a selectivity profile can be established. High selectivity is a hallmark of a promising drug candidate.

CompoundTarget Channel Ki (nM)Off-Target 1 (hERG) Ki (nM)Off-Target 2 (Nav1.5) Ki (nM)Selectivity (hERG/Target)
Derivative A 15>10,0001,500>667-fold
Derivative B 2505008,0002-fold

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. [6][10]For the 4-methyl-1,4'-bipiperidine scaffold, modifications can be systematically made to probe the chemical space.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 4-Methyl-1,4'-bipiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyl-1,4'-bipiperidine Analogs and the Strategic Advantage of Solid-Phase Synthesis

The 4-methyl-1,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. These structures are of significant interest to researchers and drug development professionals due to their presence in molecules targeting a wide array of receptors and enzymes. The conformational rigidity of the piperidine rings, coupled with the diverse substitution patterns achievable, allows for the fine-tuning of pharmacological properties, making these analogs valuable assets in the quest for novel therapeutics.

Traditionally, the synthesis of such analogs has been pursued through solution-phase chemistry, which, while effective, often involves tedious purification steps, especially when generating a library of compounds. Solid-phase synthesis (SPS) offers a compelling alternative, streamlining the synthetic process by anchoring the molecule to an insoluble resin. This approach simplifies purification to mere filtration and washing, enabling the rapid and efficient production of a multitude of analogs for structure-activity relationship (SAR) studies. This document provides a detailed guide to the solid-phase synthesis of 4-methyl-1,4'-bipiperidine analogs, focusing on a robust and versatile strategy employing reductive amination and on-resin N-methylation.

Guiding Principles: Causality in Experimental Design

The protocols detailed herein are designed to be self-validating, with each step and choice of reagent grounded in established chemical principles. The selection of the resin and linker is critical for the successful immobilization of the initial building block and the efficient cleavage of the final product. The choice of a traceless linker strategy is deliberate, ensuring that no residual functionality from the linker remains on the target molecule after cleavage, thus providing a "clean" product as if synthesized in solution. Reductive amination is employed for the crucial C-N bond formation between the two piperidine rings due to its high efficiency and broad substrate scope on solid supports.[1] Subsequent on-resin N-methylation provides a direct route to the desired tertiary amine. Each step is followed by rigorous washing to remove excess reagents and byproducts, a hallmark of the efficiency of solid-phase synthesis.

Visualizing the Workflow: A Graphviz Representation

The following diagram illustrates the overall workflow for the solid-phase synthesis of 4-methyl-1,4'-bipiperidine analogs.

Solid_Phase_Synthesis_Workflow Resin 1. Resin Selection & Preparation Immobilization 2. Immobilization of Piperidone Resin->Immobilization Linker Activation Reductive_Amination 3. Reductive Amination Immobilization->Reductive_Amination Resin-bound Ketone N_Methylation 4. On-Resin N-Methylation Reductive_Amination->N_Methylation Resin-bound Bipiperidine Cleavage 5. Cleavage from Resin N_Methylation->Cleavage Resin-bound Target Purification 6. Purification & Analysis Cleavage->Purification Crude Product

Caption: Overall workflow for the solid-phase synthesis.

Core Synthetic Strategy: A Step-by-Step Elucidation

The cornerstone of this synthetic approach is the sequential construction of the 4-methyl-1,4'-bipiperidine core on a solid support. The following sections detail the critical stages of this process.

Resin and Linker Selection: The Foundation of the Synthesis

The choice of solid support and linker is paramount for a successful solid-phase synthesis. For the synthesis of tertiary amines like 4-methyl-1,4'-bipiperidine, a traceless linker strategy is highly advantageous. A silyl-based traceless linker attached to a polystyrene resin (e.g., Merrifield resin) is an excellent choice.[2][3] This type of linker is stable to the reaction conditions employed in the subsequent steps but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving a hydrogen atom in its place and releasing the target molecule without any linker-derived functionality.[4]

Recommended Resin:

  • Merrifield resin (chloromethylated polystyrene): A robust and widely used resin for solid-phase organic synthesis.

  • Traceless Silyl Linker: e.g., (4-(bromomethyl)phenyl)diisopropylsilane, which can be attached to the resin and subsequently used to immobilize the initial piperidone building block.

Immobilization of the Piperidone Building Block

The initial step involves the attachment of a suitable piperidone derivative to the solid support. N-Boc-4-piperidone is a commercially available and ideal starting material. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable during the initial immobilization but can be readily removed later.

Protocol for Immobilization:

  • Resin Swelling: Swell the Merrifield resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

  • Linker Attachment (if not pre-functionalized): React the swollen resin with the chosen silyl linker precursor under appropriate conditions (e.g., using a non-nucleophilic base like diisopropylethylamine (DIPEA)).

  • Piperidone Immobilization: The hydroxyl group of a suitable piperidone precursor (e.g., formed in situ) can be attached to the silicon atom of the linker.

Reductive Amination: Forging the Bipiperidine Core

This is the key bond-forming step where the second piperidine ring is introduced. The resin-bound piperidone is reacted with a piperidine derivative in the presence of a reducing agent. To introduce the methyl group at this stage, 1-methylpiperazine can be used as the amine component. Alternatively, piperazine can be used, and the methylation can be performed in a subsequent step.

Protocol for Reductive Amination:

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound piperidone using a solution of TFA in DCM (e.g., 20-50% v/v).

  • Neutralization: Neutralize the resulting ammonium salt with a solution of DIPEA in DCM.

  • Reductive Amination Reaction:

    • Add a solution of the amine (e.g., piperidine or 1-methylpiperazine) in a suitable solvent like 1,2-dichloroethane (DCE) or a mixture of trimethyl orthoformate (TMOF) and methanol to the resin.

    • Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] STAB is often preferred due to its milder nature and tolerance for slightly acidic conditions which can favor iminium ion formation.[5]

    • Agitate the reaction mixture at room temperature for several hours to overnight.

  • Washing: Thoroughly wash the resin with DCM, methanol, and DMF to remove excess reagents and byproducts.

The following diagram illustrates the reductive amination step on the solid support.

Reductive_Amination Resin_Piperidone Resin-Bound Piperidone Resin_Bipiperidine Resin-Bound 1,4'-Bipiperidine Resin_Piperidone->Resin_Bipiperidine Reductive Amination Piperidine Piperidine Piperidine->Resin_Bipiperidine Reductive Amination Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Resin_Bipiperidine Reductive Amination

Caption: On-resin reductive amination to form the bipiperidine core.

On-Resin N-Methylation: Introducing the Methyl Group

If piperidine was used in the previous step, the resulting secondary amine on the resin can be N-methylated. This can be achieved using various methylating agents.

Protocol for On-Resin N-Methylation:

  • Resin Preparation: Swell the resin-bound bipiperidine in a suitable solvent like DMF.

  • N-Methylation Reaction:

    • Treat the resin with a base such as proton sponge or DIPEA.

    • Add a methylating agent, for example, methyl iodide (MeI) or dimethyl sulfate.

    • Agitate the reaction at room temperature or with gentle heating.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol.

Cleavage from the Solid Support: Releasing the Final Product

The final step is the cleavage of the 4-methyl-1,4'-bipiperidine analog from the solid support. For a silyl traceless linker, this is typically achieved under acidic conditions.

Protocol for Cleavage:

  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA. A common mixture is TFA/DCM (e.g., 95:5 v/v). For sensitive substrates, scavengers like triisopropylsilane (TIS) can be added to trap reactive cationic species.[6]

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail and agitate at room temperature for 1-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM.

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration.

Quantitative Data Summary

The following table provides representative reaction conditions and expected outcomes for the key steps in the synthesis.

StepReagents and ConditionsTypical YieldPurity (Crude)
Immobilization N-Boc-4-piperidone, Silyl-linked resin, DIPEA, DMF>90% (loading)N/A
Reductive Amination Piperidine, STAB, DCE, rt, 12h80-95%70-90%
N-Methylation MeI, DIPEA, DMF, rt, 6h>90%70-85%
Cleavage 95% TFA in DCM, TIS, rt, 2h>80%60-80%

Analytical Characterization: Ensuring Product Integrity

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-methyl-1,4'-bipiperidine analogs.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified products. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically employed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity and stereochemistry of the final product.

Conclusion and Outlook

The solid-phase synthesis strategy outlined in this application note provides a robust and efficient platform for the generation of 4-methyl-1,4'-bipiperidine analog libraries. The use of a traceless linker ensures the production of "clean" compounds, while the sequential reductive amination and N-methylation steps allow for a high degree of diversification. This methodology empowers researchers and drug development professionals to rapidly explore the chemical space around this important scaffold, accelerating the discovery of new and potent therapeutic agents.

References

  • Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. Springer Science & Business Media.
  • Synthesis of silicon traceless linker for solid-phase reaction. Arch Pharm Res, 27(4), 371-5. [Link][2]

  • Porcheddu, A., & Giacomelli, G. (2006). Traceless solid-phase synthesis of heterocycles. Chemical Society Reviews, 35(10), 963-976.
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.). [Link][6]

  • Reductive Amination on Solid Support. (n.d.). Sigma-Aldrich.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nat Chem Biol, 11(8), 589-95. [Link]

  • Cleavage from Rink Amide Resin. (n.d.). AAPPTec. [Link][7]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Comb Sci, 17(3), 152-5. [Link][1]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][5]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Org Biomol Chem, 19(2), 346-354. [Link][3]

Sources

Application Notes and Protocols: In Vitro Biological Assays for 4-Methyl-1,4'-bipiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Methyl-1,4'-bipiperidine Scaffold in Modern Drug Discovery

The 4-methyl-1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Its conformational rigidity, basic nitrogen centers, and synthetic tractability make it an ideal framework for designing ligands that target a variety of receptors and enzymes, particularly within the central nervous system (CNS). Derivatives have shown promise as CCR5 antagonists for HIV treatment, sigma receptor modulators for neurological disorders and cancer, and as components of other enzyme inhibitors.[1][2][3]

Given the scaffold's versatility, a systematic and robust in vitro testing strategy is paramount for elucidating the pharmacological profile of novel analogues. This guide provides a comprehensive framework for the biological evaluation of 4-methyl-1,4'-bipiperidine-based compounds, moving from initial target engagement to functional activity and essential safety profiling. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Section 1: The Assay Cascade: A Strategic Workflow for Compound Characterization

A tiered approach is the most efficient strategy for characterizing a new chemical entity. This process begins with broad screening to identify primary biological targets, progresses to detailed functional analysis to determine the compound's mode of action, and concludes with critical safety assessments to identify potential liabilities early in the discovery pipeline.

Assay_Cascade cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization Binding Primary Target Binding Assays (e.g., Sigma Receptor Radioligand Assay) Functional Functional Assays (e.g., GPCR cAMP Modulation) Binding->Functional Determine Mode of Action (Agonist/Antagonist) hERG hERG Channel Assay (Cardiac Safety) Functional->hERG Assess Off-Target Liabilities Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) Functional->Cytotoxicity

Caption: A strategic workflow for in vitro compound evaluation.

Section 2: Primary Target Identification: Receptor Binding Assays

The first critical step is to determine if and with what affinity a compound binds to its putative biological target. The bipiperidine motif is common in ligands for sigma receptors (S1R and S2R), which are implicated in numerous CNS disorders.[4] A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-ligand) of known high affinity for a specific receptor. The receptor source is typically a membrane preparation from tissues or cells expressing the target. The displacement of the radioligand by the test compound is proportional to the test compound's affinity for the receptor, from which the inhibition constant (Ki) can be derived.

Binding_Assay cluster_Receptor cluster_Ligands cluster_Outcome R Receptor L_radio Radioligand R->L_radio Binds L_test Test Compound R->L_test Competes Result1 High Radiosignal: Low Affinity Test Compound Result2 Low Radiosignal: High Affinity Test Compound GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (Test Compound) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Measured Signal) ATP->cAMP Converts Response Downstream Cellular Response cAMP->Response

Caption: Simplified Gs-coupled GPCR signaling pathway.

Protocol: HTRF-Based cAMP Accumulation Assay

This protocol is designed to identify both agonists and antagonists for a target Gs-coupled GPCR expressed in a recombinant cell line (e.g., HEK293).

Materials:

  • Cell Line: HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Agent: Forskolin (for Gi-coupled assays).

  • Reference Agonist: A known agonist for the target GPCR.

  • Reference Antagonist: A known antagonist for the target GPCR.

  • HTRF cAMP Detection Kit: (e.g., from Cisbio), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • 384-well low-volume white plates, HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 384-well plates at a density that yields a confluent monolayer the next day (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Agonist Mode:

    • Remove culture medium from the plate.

    • Add 10 µL of test compound dilutions (or reference agonist) in Assay Buffer to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Remove culture medium.

    • Add 5 µL of test compound dilutions (or reference antagonist) to the cells and pre-incubate for 15 minutes at 37°C.

    • Add 5 µL of the reference agonist at its EC₈₀ concentration (the concentration giving 80% of its maximal response).

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 10 µL of the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well and normalize the data to the positive (reference agonist) and negative (buffer) controls.

    • For Agonist Mode: Plot normalized response vs. log[compound] to determine EC₅₀ and Emax (maximum effect).

    • For Antagonist Mode: Plot normalized response vs. log[compound] to determine IC₅₀.

Section 4: Essential Safety & Selectivity Profiling

Early identification of potential safety liabilities is critical to prevent late-stage drug development failures. For many small molecules, two key areas of concern are cardiac safety (hERG channel inhibition) and general cytotoxicity.

A. hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia known as Torsades de Pointes. [5]Regulatory agencies mandate hERG testing for most new chemical entities. [6]Automated patch-clamp electrophysiology is the industry-standard method for this assessment. [7] Principle: This assay directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line. A voltage protocol is applied to the cell to elicit a characteristic hERG current. The test compound is then added, and any reduction in the current is quantified.

Protocol Overview: Automated Patch-Clamp hERG Assay

Step Description Rationale
1. Cell Preparation hERG-expressing cells (e.g., HEK293 or CHO) are harvested and placed into suspension.Provides a source of individual cells for patch-clamping.
2. System Setup The automated patch-clamp system (e.g., QPatch, SyncroPatch) traps single cells on microfluidic chips.Allows for high-throughput, parallel electrophysiological recordings. [5]
3. Seal and Baseline The system establishes a high-resistance "gigaseal" and records a stable baseline hERG current using a specific voltage protocol. [6]A stable baseline is essential for accurately measuring compound effects.
4. Compound Application Test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.Determines the concentration-dependent effect of the compound.
5. Measurement The hERG tail current is measured after each compound addition and compared to the baseline.The tail current is the most reliable component of the hERG waveform to quantify inhibition.
6. Controls A vehicle control (e.g., 0.1% DMSO) and a positive control (a known hERG inhibitor like E-4031) are run in parallel. [5]Ensures the system is performing correctly and validates the assay results.
7. Data Analysis The percent inhibition at each concentration is calculated, and an IC₅₀ value is determined by fitting the data to a dose-response curve.The IC₅₀ value is the primary metric for assessing a compound's hERG liability.
B. General Cytotoxicity Assays

It is important to determine if a compound's observed biological activity is due to a specific pharmacological effect or simply because it is killing the cells. Running two assays with different biological endpoints (e.g., metabolic activity vs. membrane integrity) provides a more complete picture and helps to rule out assay-specific artifacts. [8] 1. MTT Assay (Metabolic Activity)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, primarily via mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells. [9] Protocol:

  • Seed cells in a 96-well plate and incubate with serial dilutions of the test compound for 24-48 hours. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm.

  • Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition). [10] 2. LDH Release Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (a hallmark of necrosis or late apoptosis). The amount of LDH in the supernatant is measured by a coupled enzymatic reaction that produces a colored product. [11][12] Protocol:

  • Seed cells and treat with the test compound as in the MTT assay. Include a "maximum LDH release" control by adding a lysis buffer to several wells 30 minutes before the end of the incubation.

  • Carefully collect the cell culture supernatant from each well.

  • Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add a stop solution and measure the absorbance at ~490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the EC₅₀.

Section 5: Assay Validation and Data Integrity

The trustworthiness of any in vitro data hinges on rigorous assay validation. [13]Validation ensures that a method is fit for its intended purpose. Key parameters should be assessed during assay development and monitored during routine use.

Validation Parameter Description Importance in this Context
Specificity/Selectivity The ability of the assay to detect and measure the analyte of interest without interference from other components.Crucial for binding assays; use of masking agents and non-specific controls ensures target specificity. [14]
Precision The closeness of agreement between independent test results (repeatability and reproducibility).High precision (low %CV) is necessary for reliably distinguishing between active and inactive compounds.
Accuracy The closeness of the measured value to the true or accepted reference value.Determined using certified reference materials or well-characterized control compounds (e.g., reference agonists/antagonists).
Limit of Detection (LOD) The lowest amount of analyte that can be reliably distinguished from the background.Defines the lower boundary of the assay's sensitivity.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Ensures the assay will be reliable day-to-day and can be transferred between labs. [13]

Adherence to Good In Vitro Method Practices (GIVIMP) is recommended to ensure the generation of high-quality, reproducible data suitable for decision-making in a drug discovery program. [15]

Conclusion

The 4-methyl-1,4'-bipiperidine scaffold represents a valuable starting point for the development of novel therapeutics. A successful discovery program, however, depends on a well-designed in vitro pharmacology strategy. By employing a logical cascade of assays—beginning with target binding, proceeding to functional characterization, and incorporating essential safety profiling—researchers can efficiently and accurately characterize their compounds. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential clinical candidate.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]

  • Zhu, F., & Wang, P. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2948-2964. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Hayashi, T. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.7.1-1.7.15. [Link]

  • Rabari, V. (2018). hERG Assay. SlideShare. [Link]

  • Hayashi, T., & Su, T. P. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.7. 1–1.7. 15. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Du, L., et al. (2023). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2673, 167-174. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607. [Link]

  • Wang, Y., et al. (2018). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 92, 28-35. [Link]

  • Fotakis, G., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Worle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Nanotoxicology, 1(1), 23-32. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • de Oliveira, M. R., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 3125-3139. [Link]

  • Siddiqui, H., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 199. [Link]

  • Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]

  • Sgrignani, J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]

  • Association for Molecular Pathology. (2009). Molecular Diagnostic Assay Validation. AMP. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,4'-bipiperidine. PubChem. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Good Laboratory Practice and Compliance Monitoring, No. 22. [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. [Link]

  • Asati, V., & Sharma, S. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3045. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4,4'-bipiperidine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide to the Synthesis of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1,4'-bipiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Here, you will find a comprehensive breakdown of the synthetic pathway, frequently asked questions, and detailed troubleshooting guides to ensure a successful and efficient reaction.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The most common and efficient route involves a two-step sequence: a reductive amination reaction to form the bipiperidine core, followed by the deprotection of a Boc-protecting group and subsequent formation of the dihydrochloride salt.

This guide will focus on the challenges and optimization of the following synthetic route:

  • Reductive Amination: Reaction of 4-methylpiperidine with N-Boc-4-piperidone to form tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate.

  • Deprotection and Salt Formation: Removal of the Boc protecting group using hydrochloric acid to yield this compound.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis and potential troubleshooting points.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Troubleshooting Points start Starting Materials: 4-Methylpiperidine N-Boc-4-piperidone reaction1 Reductive Amination (e.g., NaBH(OAc)₃) start->reaction1 intermediate Intermediate: tert-butyl 4'-methyl- [1,4'-bipiperidine]-1-carboxylate reaction1->intermediate ts1 Low Yield in Reductive Amination reaction1->ts1 ts2 Side Product Formation reaction1->ts2 deprotection Boc Deprotection (e.g., HCl in Dioxane) intermediate->deprotection product Final Product: 4-Methyl-1,4'-bipiperidine dihydrochloride deprotection->product ts3 Incomplete Deprotection deprotection->ts3 ts4 Purification Challenges product->ts4

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The reductive amination (Step 1) is the most crucial step as it forms the core bipiperidine structure. The efficiency of this step directly impacts the overall yield and purity of the final product. Common issues include incomplete reaction and the formation of side products.

Q2: Why is a Boc-protecting group used?

A2: The tert-butoxycarbonyl (Boc) group is used to protect the nitrogen of the 4-piperidone. This prevents self-condensation of the piperidone and directs the reaction towards the desired N-alkylation with 4-methylpiperidine. The Boc group is stable under the reductive amination conditions and can be easily removed under acidic conditions.[1]

Q3: Can other reducing agents be used for the reductive amination?

A3: Yes, while sodium triacetoxyborohydride (NaBH(OAc)₃) is commonly preferred due to its mildness and selectivity, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used. However, NaBH₃CN is toxic and can lead to the formation of cyanide-containing impurities.[2] Catalytic hydrogenation is another alternative.

Q4: How can I monitor the progress of the reactions?

A4: Both the reductive amination and the deprotection steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the products.

Q5: What are the expected spectral data for the final product?

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common problems encountered during the synthesis.

Problem 1: Low Yield in the Reductive Amination Step

A low yield of the Boc-protected intermediate can be frustrating. Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
Inefficient Imine/Iminium Ion Formation The reaction proceeds through an imine or iminium ion intermediate. Incomplete formation of this intermediate will lead to a low yield. This can be due to the basicity of the reaction mixture or the presence of water.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Ensure all reagents and solvents are anhydrous.[2]
Decomposition of the Reducing Agent Sodium triacetoxyborohydride can decompose in the presence of moisture.Use freshly opened or properly stored reducing agent. Add the reducing agent in portions to the reaction mixture.
Sub-optimal Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.Typically, a slight excess (1.1-1.2 equivalents) of the amine (4-methylpiperidine) is used to ensure complete consumption of the more valuable N-Boc-4-piperidone.[6]
Incorrect Reaction Temperature Reductive aminations are typically run at room temperature. Higher temperatures can lead to side reactions and decomposition.Maintain the reaction temperature at room temperature (20-25 °C).
Problem 2: Formation of Side Products in Reductive Amination

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Potential Side Product Formation Mechanism Identification & Mitigation
Reduced N-Boc-4-piperidone The reducing agent can directly reduce the ketone of N-Boc-4-piperidone to the corresponding alcohol.This is more common with stronger reducing agents like sodium borohydride. Using the milder sodium triacetoxyborohydride minimizes this side reaction.[2] Identify by LC-MS.
Over-alkylation of 4-methylpiperidine While less common in reductive amination compared to direct alkylation, it's a theoretical possibility.This is generally avoided due to the nature of the reductive amination mechanism. Confirm the structure by NMR and MS.
Dimeric Impurities Self-condensation of the starting materials or intermediates can lead to dimeric byproducts.[7]Use appropriate stoichiometry and controlled addition of reagents. Purification by column chromatography is usually effective.
Problem 3: Incomplete Boc Deprotection

If you still see the Boc-protected intermediate after the deprotection step, consider the following:

Potential Cause Explanation Recommended Solution
Insufficient Acid The Boc group is cleaved under acidic conditions. An insufficient amount of acid will result in an incomplete reaction.Use a sufficient excess of hydrochloric acid. A common method is using a 4M solution of HCl in dioxane.[8]
Short Reaction Time The deprotection reaction may require several hours to go to completion at room temperature.Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reaction times can range from 1 to 16 hours.[8]
Precipitation of the Product The dihydrochloride salt of the product is often insoluble and may precipitate out of the reaction mixture, potentially hindering the reaction.Ensure adequate stirring and consider using a solvent in which the product has some solubility, or use a larger volume of solvent.
Problem 4: Purification Challenges

Purifying the final product can be challenging due to its salt form.

Issue Recommended Approach
Removal of Excess HCl Excess HCl needs to be removed to obtain a pure product.
Recrystallization The final product can be purified by recrystallization.
Characterization Confirming the purity and identity of the final product is essential.

Experimental Protocols

The following are generalized protocols based on established methodologies for similar transformations.[1][2][6] Researchers should optimize these conditions for their specific setup.

Protocol 1: Reductive Amination
  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 4-methylpiperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 4'-methyl-[1,4'-bipiperidine]-1-carboxylate.

Protocol 2: Boc Deprotection and Salt Formation
  • Dissolve the crude intermediate from the previous step in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a 4M solution of HCl in dioxane (3-5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound.

Visualizing Troubleshooting Logic

The following diagram provides a decision-making workflow for troubleshooting common issues.

cluster_0 Low Yield cluster_1 Side Products cluster_2 Incomplete Reaction start Problem Encountered q1 Check Reagent Quality (Anhydrous? Fresh?) start->q1 Low Yield q4 Identify Side Product (LC-MS, NMR) start->q4 Side Products q5 Check Reaction Time and Temperature start->q5 Incomplete Reaction s1 Use fresh, anhydrous reagents and solvents q1->s1 No q2 Optimize Stoichiometry (Slight excess of amine?) q1->q2 Yes s2 Use 1.1-1.2 eq. of 4-methylpiperidine q2->s2 No q3 Catalytic Acid Added? q2->q3 Yes s3 Add catalytic AcOH q3->s3 No s4a Reduced Ketone: Use milder reducing agent q4->s4a s4b Dimer: Adjust stoichiometry, purify by chromatography q4->s4b s5 Increase reaction time, maintain RT q5->s5 Insufficient q6 Sufficient Acid in Deprotection? q5->q6 Sufficient s6 Increase equivalents of HCl q6->s6 No

Caption: A troubleshooting decision tree for the synthesis.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
  • BenchChem. (2025).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Green Chemistry.
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amin
  • Synthesis of N-Substituted piperidines
  • Piperidine, 4-methyl-. NIST WebBook.
  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.
  • Preparation of Piperidines, Part 3: Substituted
  • Procedure for N-alkylation of Piperidine?
  • Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences.
  • 1,4'-Bipiperidine. PubChem.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Challenging reductive amin
  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • 4-Methylpiperidine(626-58-4) 13C NMR spectrum. ChemicalBook.
  • 4-Methyl-1,4'-bipiperidine. PubChem.
  • 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum. ChemicalBook.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Piperidine, 4-methyl-. NIST WebBook.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 1'-Methyl-1,4'-bipiperidine. PubChem.
  • Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l.
  • Piperidine Impurities. BOC Sciences.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • 4,4'-Bipyridine. NIST WebBook.

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Methyl-1,4'-bipiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-1,4'-bipiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Methyl-1,4'-bipiperidine derivatives?

A1: The two most prevalent and effective methods for the synthesis of 4-Methyl-1,4'-bipiperidine derivatives, which involve the formation of a crucial C-N bond, are the Buchwald-Hartwig amination and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine.[1] For the synthesis of 4-Methyl-1,4'-bipiperidine derivatives, this would typically involve the coupling of 4-methylpiperidine with an aryl-substituted piperidine or vice-versa. The reaction is known for its broad substrate scope and functional group tolerance.[2]

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] In this context, one could react a 4-piperidone derivative with 4-methylaniline, followed by reduction, or react 4-methylpiperidone with an aniline derivative. This approach is often favored for its operational simplicity and the use of readily available starting materials.

Q2: How does the 4-methyl group on the piperidine ring affect the synthesis?

A2: The 4-methyl group can influence the reaction in several ways:

  • Steric Hindrance: The methyl group can introduce steric bulk around the nitrogen atom of the 4-methylpiperidine, potentially slowing down the rate of reaction in N-arylation processes like the Buchwald-Hartwig amination. This steric hindrance can make it more challenging for the amine to coordinate to the palladium catalyst.[2] Careful selection of bulky, electron-rich phosphine ligands is often necessary to overcome this issue.

  • Nucleophilicity: The electron-donating nature of the methyl group can slightly increase the nucleophilicity of the piperidine nitrogen, which could be beneficial for the reaction. However, this electronic effect is often outweighed by the steric hindrance.

  • Side Reactions: The presence of the methyl group does not typically introduce unique side reactions, but it can exacerbate existing challenges, such as slower reaction rates that may lead to the accumulation of starting materials or catalyst decomposition byproducts.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig N-arylation of 4-methylpiperidine with an aryl bromide, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low yields in Buchwald-Hartwig aminations, especially with sterically hindered secondary amines like 4-methylpiperidine, are a common issue. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Cause: The choice of palladium catalyst and phosphine ligand is critical and highly substrate-dependent. An inappropriate ligand may not efficiently promote the catalytic cycle, particularly the reductive elimination step with a sterically demanding amine.

  • The Solution: For sterically hindered secondary amines, bulky, electron-rich biaryl phosphine ligands are often required.

    • Recommended Ligands: Consider using ligands such as XPhos, RuPhos, or BrettPhos.[2] These ligands have been shown to be effective in challenging N-arylation reactions.

    • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, using a pre-formed catalyst complex can sometimes improve results.[2]

2. Base Selection:

  • The Cause: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst. An inappropriate or weak base can lead to a stalled reaction.

  • The Solution: Strong, non-nucleophilic bases are generally preferred.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). The choice of base can also depend on the solvent and substrate.

3. Solvent and Temperature:

  • The Cause: The reaction solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. Low reaction temperatures can lead to slow reaction rates.

  • The Solution:

    • Recommended Solvents: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions.[4] Ensure the solvent is thoroughly dried and degassed before use.

    • Temperature Optimization: Most N-arylations require heating, typically between 80-110 °C.[2] If the reaction is sluggish, a modest increase in temperature may be beneficial.

4. Reaction Atmosphere:

  • The Cause: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • The Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). All reagents and solvents should be deoxygenated.

Issue 2: Formation of Side Products in Reductive Amination

Q: I am performing a reductive amination between a 4-piperidone derivative and an aniline, but I am observing significant side product formation. What are these side products and how can I minimize them?

A: Side product formation in reductive amination can often be controlled by optimizing the reaction conditions and the choice of reducing agent.

1. Over-alkylation/Di-alkylation:

  • The Cause: If the newly formed secondary amine is more nucleophilic than the starting primary amine, it can react with another molecule of the ketone, leading to a tertiary amine byproduct.

  • The Solution:

    • Stoichiometry Control: Use a slight excess of the amine component to ensure the ketone is fully consumed.

    • One-Pot, Two-Step Procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.

2. Reduction of the Carbonyl Starting Material:

  • The Cause: The reducing agent can directly reduce the starting ketone to an alcohol before it has a chance to form the imine.

  • The Solution:

    • Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose as it is less reactive towards ketones, especially at slightly acidic pH.[3] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic.

3. Hydrolysis of the Imine/Iminium Ion:

  • The Cause: The imine/iminium ion intermediate can be sensitive to water and hydrolyze back to the starting ketone and amine.

  • The Solution:

    • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reagents can minimize hydrolysis.

    • pH Control: The rate of imine formation is pH-dependent. Typically, a slightly acidic medium (pH 4-6) is optimal. This can be achieved by adding a small amount of acetic acid.

Issue 3: Difficulty in Product Purification

Q: My reaction to form the 4-Methyl-1,4'-bipiperidine derivative appears to be successful, but I am struggling to purify the product from the reaction mixture. What are the best practices for purification?

A: The basic nature of piperidine derivatives can make them challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica.

1. Column Chromatography on Silica Gel:

  • The Challenge: The basic nitrogen atoms can streak on the silica column, leading to poor separation and low recovery.

  • The Solution:

    • Mobile Phase Additives: Add a small amount of a basic modifier to the eluent to suppress the interaction with silica. Common additives include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol portion of the eluent).[5]

    • Gradient Elution: A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent system (e.g., ethyl acetate/methanol with a basic additive) is often effective.

2. Alternative Stationary Phases:

  • The Challenge: In some cases, even with basic additives, separation on silica is difficult.

  • The Solution:

    • Alumina: Neutral or basic alumina can be a good alternative to silica for the purification of basic compounds.[2]

    • Amine-functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent separation for basic amines without the need for mobile phase additives.[5]

3. Acid-Base Extraction:

  • The Principle: Utilize the basicity of the product to separate it from neutral or acidic impurities.

  • The Procedure:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of 4-Methylpiperidine with 1-Bromo-4-fluorobenzene

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Methylpiperidine

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5-10 mL per mmol of the limiting reagent).

  • Add 1-bromo-4-fluorobenzene (1.0 equiv.) and 4-methylpiperidine (1.2 equiv.) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine.

Protocol 2: Reductive Amination of 1-Boc-4-piperidone with 4-Methylaniline

This protocol provides a route to a protected precursor of a 4-Methyl-1,4'-bipiperidine derivative.

Materials:

  • 1-Boc-4-piperidone

  • 4-Methylaniline

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 1-Boc-4-piperidone (1.0 equiv.) and 4-methylaniline (1.1 equiv.) in dichloromethane (0.5 M).

  • Add acetic acid (1.0 equiv.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Summary

The following table provides representative conditions for the N-arylation of sterically hindered piperidine derivatives based on literature precedents.[2] Actual yields will vary depending on the specific substrates and reaction conditions.

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11018~80
34-ChloroanisolePd₂(dba)₃ (2)BrettPhos (4)LHMDSToluene10024~75

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Reagents: - Aryl Halide - 4-Methylpiperidine - Pd Catalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Heating (80-110 °C) setup->reaction 2. Heat workup Work-up: - Filtration - Extraction reaction->workup 3. Cool & Quench purification Purification: - Column Chromatography workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Reductive Amination Troubleshooting Logic

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_side_products Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_side_products over_alkylation Over-alkylation Product Observed? check_side_products->over_alkylation carbonyl_reduction Starting Carbonyl Reduced to Alcohol? check_side_products->carbonyl_reduction starting_material Mainly Starting Material Remains? check_side_products->starting_material solution_stoichiometry Adjust Stoichiometry: Use Excess Amine over_alkylation->solution_stoichiometry Yes solution_reducing_agent Change Reducing Agent: Use NaBH(OAc)₃ (STAB) carbonyl_reduction->solution_reducing_agent Yes solution_conditions Optimize Conditions: - Add Acetic Acid (pH 4-6) - Check for Imine Formation starting_material->solution_conditions Yes

Caption: Troubleshooting decision tree for reductive amination.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Defense Technical Information Center. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Google Patents. (2010). Method for the preparation of fentanyl.
  • EPFL. (2011). Palladium Catalyzed C-H Amination. Retrieved from [Link]

  • D'Amato, F. M., et al. (2010). Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. Journal of the American Chemical Society.
  • ResearchGate. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Google Patents. (2006). Process of making fentanyl intermediates.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methyl-1,4'-bipiperidine Dihydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-1,4'-bipiperidine Dihydrochloride. This document provides a comprehensive resource for researchers, chemists, and pharmaceutical development professionals to effectively purify this compound using recrystallization. The guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). The success of this technique hinges on selecting a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1]

Q2: What are the most promising solvent systems for the recrystallization of this specific amine salt?

For amine hydrochlorides like this compound, polar protic solvents are generally the first choice. Due to the ionic nature of the dihydrochloride salt, it exhibits higher solubility in polar solvents.

  • Single-Solvent Systems: Alcohols such as methanol, ethanol, or isopropanol are excellent starting points. Methanol will likely be a stronger solvent than ethanol or isopropanol. A successful single-solvent recrystallization relies on a significant difference in the compound's solubility at the solvent's boiling point versus at low temperatures (e.g., 0-5 °C).

  • Mixed-Solvent (Solvent/Anti-Solvent) Systems: This is often a more versatile approach. The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble), followed by the gradual addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals. Common combinations for amine salts include:

    • Ethanol / Diethyl Ether

    • Isopropanol / Diethyl Ether

    • Methanol / Dichloromethane

    • Ethanol / Toluene[2]

The choice of an anti-solvent is critical; it must be miscible with the primary solvent.

Q3: How do I experimentally determine the best solvent system?

A systematic solvent screening is essential. This can be performed on a small scale:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) dropwise at room temperature, swirling after each addition. Note the solubility at ambient temperature. An ideal solvent will show poor solubility.

  • For solvents where the compound was poorly soluble, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a good crop of well-defined crystals.

This process will identify the most suitable single solvent or provide a good starting point for selecting a solvent/anti-solvent pair.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

Symptom: A liquid, often oily or syrupy, separates from the solution instead of solid crystals.

Causality: This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be exacerbated by the presence of significant impurities, which can depress the melting point of the mixture.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level. Allow it to cool more slowly.

  • Lower the Crystallization Temperature: If possible, select a solvent with a lower boiling point.

  • Promote Slower Cooling: Insulate the flask to encourage gradual cooling. This allows the solution to reach the optimal temperature for crystal nucleation before becoming overly supersaturated.

  • Utilize a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to induce nucleation.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

Problem 2: No crystals form, even after cooling in an ice bath.

Symptom: The solution remains clear and no solid precipitates.

Causality: This is almost always due to using an excessive amount of solvent. The solution is not sufficiently saturated for crystallization to occur.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. A rotary evaporator is ideal for this. Allow the concentrated solution to cool again.

  • Induce Crystallization:

    • Add a Seed Crystal: Introduce a pure crystal of the compound.

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus.

    • Introduce an Anti-Solvent: If using a single-solvent system, you can cautiously add a small amount of a suitable anti-solvent to the cold solution to decrease the compound's solubility.

Problem 3: The final product has a low yield.

Symptom: The amount of recovered crystalline material is significantly lower than expected.

Causality:

  • Excessive Solvent: As with the failure to crystallize, too much solvent will keep a significant portion of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for complete dissolution.

  • Pre-heat Funnel and Glassware: During hot filtration, pre-heating the funnel and receiving flask with hot solvent vapor can prevent premature crystal formation.

  • Cool the Mother Liquor: After the first crop of crystals is collected, further cooling of the mother liquor in a freezer may yield a second, albeit potentially less pure, crop.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 4: The product is still impure after recrystallization.

Symptom: Analytical data (e.g., melting point, NMR, HPLC) indicates the presence of impurities.

Causality:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the target compound and a key impurity in terms of solubility.

  • Co-crystallization: The impurity may have very similar structural and solubility properties to the product, leading to co-crystallization.[3]

Solutions:

  • Slow Down Cooling: Ensure the solution cools gradually to room temperature before moving it to an ice bath.

  • Re-evaluate Solvent System: Conduct another solvent screen to find a system with better selectivity. A mixed-solvent system may offer better resolution.

  • Perform a Second Recrystallization: A second recrystallization of the purified material can often remove residual impurities.

  • Consider an Alternative Purification Method: If impurities persist, a different technique like column chromatography may be necessary. For basic compounds like bipiperidines, using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can be effective.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., isopropanol) and begin heating the mixture with stirring on a hot plate.

  • Saturation: Continue adding the solvent in small portions until the solid completely dissolves at the boiling point. It is crucial to add only the minimum amount of solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the receiving flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum. Due to the potentially hygroscopic nature of amine salts, drying in a vacuum oven is recommended.[3][4]

Data Presentation: Solvent Properties
SolventBoiling Point (°C)PolarityNotes
Methanol65HighStrong solvent, may retain too much product in the mother liquor.
Ethanol78HighA very common and effective choice for amine hydrochlorides.
Isopropanol82Medium-HighGood balance of solvating power and ability to yield crystals upon cooling.
Acetonitrile82Medium-HighApolar aprotic solvent, can be effective.
Diethyl Ether35LowExcellent as an anti-solvent. Highly flammable.
Toluene111LowCan be used as an anti-solvent or for azeotropic removal of water.[3]

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (Optional) C->D E Insoluble Impurities D->E Remove F Slow Cooling to RT D->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I L Mother Liquor (Contains Impurities) H->L Separate J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: General workflow for purification by single-solvent recrystallization.

Troubleshooting Logic

Troubleshooting Start Recrystallization Attempted Q1 Did Crystals Form? Start->Q1 OilingOut Issue: Oiling Out - Re-heat & add more solvent - Cool more slowly - Use seed crystal Q1->OilingOut No, Oiled Out NoCrystals Issue: No Crystals - Evaporate excess solvent - Scratch flask - Add seed crystal Q1->NoCrystals No, Clear Solution Yield Check Yield & Purity Q1->Yield Yes LowYield Issue: Low Yield - Minimize solvent volume - Ensure no premature crash-out - Wash with ice-cold solvent Yield->LowYield Yield is Low Impure Issue: Low Purity - Slow down cooling rate - Re-screen for a better solvent - Perform a second recrystallization Yield->Impure Purity is Low Success Successful Purification Yield->Success Yield & Purity OK

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Bourns, A. N., & Tudge, A. P. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29, 72-75. [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Sciencemadness Discussion Board. (2007). drying the water out of hygroscopic crystals. [Link]

  • Google Patents. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (n.d.). How to successfully crystallize hygroscopic organic onium salts. [Link]

  • Sciencemadness Discussion Board. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • ResearchGate. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. [Link]

  • Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. [Link]

  • Google Patents. (2010). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Chou, C. I., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. [Link]

  • Kim, D. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 106. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • PubChem. (n.d.). 4,4'-Bipiperidine. [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. [Link]

  • PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. [Link]

  • PubChem. (n.d.). 4-Cyclopropylidene-1'-methyl-1,4'-bipiperidine. [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Methyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Methyl-1,4'-bipiperidine. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Plausible Synthetic Route: The Eschweiler-Clarke Reaction

A common and efficient method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction.[1][2] This reaction is a reductive amination that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] A key advantage of this method is that it prevents the over-alkylation to form quaternary ammonium salts.[1]

The synthesis of 4-Methyl-1,4'-bipiperidine can be plausibly achieved by the N-methylation of 1,4'-bipiperidine using the Eschweiler-Clarke reaction.

Identifying and Removing Impurities in 4-Methyl-1,4'-bipiperidine Synthesis

This technical support center provides troubleshooting guides and FAQs to assist researchers in identifying and removing impurities during the synthesis of 4-Methyl-1,4'-bipiperidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of 4-Methyl-1,4'-bipiperidine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting material or product.1. Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Temperature Control: Maintain the reaction temperature within the optimal range (typically 80-100°C for Eschweiler-Clarke reactions).[3] 3. Reagent Quality: Use high-purity 1,4'-bipiperidine, formaldehyde, and formic acid.
Presence of Unreacted 1,4'-Bipiperidine 1. Insufficient amount of formaldehyde or formic acid. 2. Short reaction time.1. Stoichiometry: Ensure at least a stoichiometric amount of formaldehyde and an excess of formic acid are used.[1] 2. Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material.
Formation of N-formyl-1,4'-bipiperidine This is a potential intermediate or side product if the reduction of the iminium ion is not complete.1. Sufficient Reducing Agent: Ensure an adequate excess of formic acid is present to drive the reduction to completion. 2. Temperature: Ensure the reaction is heated sufficiently to promote hydride transfer from formate.
Residual Formaldehyde and Formic Acid These reagents are used in excess and will contaminate the crude product.1. Aqueous Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and perform an aqueous workup to remove the water-soluble formaldehyde and formate salts.[4] 2. Distillation: For removal of residual formic acid, azeotropic distillation with a solvent like toluene can be effective.[4]
Discolored (Yellow/Brown) Product Oxidation of the piperidine ring or other impurities.[5]1. Purification: Purify the product by distillation or column chromatography. 2. Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 4-Methyl-1,4'-bipiperidine?

A1: A highly plausible and industrially scalable route is the reductive amination of 1,4'-bipiperidine with formaldehyde, specifically using the Eschweiler-Clarke reaction conditions with formic acid as the reducing agent.[1][2] This method is well-established for the N-methylation of secondary amines.

Q2: What are the primary impurities I should expect in the synthesis of 4-Methyl-1,4'-bipiperidine via the Eschweiler-Clarke reaction?

A2: The most common impurities include:

  • Unreacted 1,4'-bipiperidine: Due to incomplete reaction.

  • N-formyl-1,4'-bipiperidine: A potential intermediate or side product.

  • Residual formaldehyde and formic acid: From the reagents used in excess.

  • Oxidation products: Leading to discoloration of the final product.[5]

Q3: How can I effectively remove unreacted starting materials and reaction byproducts?

A3: A combination of techniques is often most effective:

  • Acid-Base Extraction: After the reaction, basifying the mixture and extracting with an organic solvent will separate the basic amine product from acidic (formic acid) and highly water-soluble (formaldehyde) impurities.[6]

  • Distillation: Fractional distillation under reduced pressure is an excellent method for separating the desired product from less volatile impurities and any remaining starting material if there is a sufficient boiling point difference.

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel or alumina can be employed to separate the product from closely related impurities.[6]

Q4: My final product is a yellow oil. Is it impure, and how can I decolorize it?

A4: A yellow tint often indicates the presence of minor oxidation byproducts.[5] While it may not significantly affect the product's use in some applications, for high-purity requirements, purification is recommended. Distillation or passing a solution of the product through a short plug of activated carbon or silica gel can often remove colored impurities. Proper storage under an inert atmosphere and protected from light is crucial to prevent re-oxidation.[5]

Q5: What analytical techniques are best suited for identifying and quantifying impurities in my 4-Methyl-1,4'-bipiperidine sample?

A5: A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for monitoring reaction progress. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing agent or buffer) would be a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

Experimental Protocols

Protocol 1: Purification of 4-Methyl-1,4'-bipiperidine by Acid-Base Extraction and Distillation

This protocol is designed to remove acidic and water-soluble impurities from the crude reaction mixture.

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or a 2M solution of sodium hydroxide with stirring until the evolution of gas (CO₂) ceases and the pH of the aqueous layer is >10.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Fractional Distillation:

    • Transfer the crude oil to a distillation flask equipped with a Vigreux column.

    • Perform distillation under reduced pressure.

    • Collect the fraction corresponding to the boiling point of 4-Methyl-1,4'-bipiperidine.

Visualizations

Diagram 1: Plausible Synthetic Pathway and Potential Impurity Formation

A 1,4'-Bipiperidine D Iminium Ion Intermediate A->D Reaction with B G Unreacted 1,4'-Bipiperidine (Impurity) A->G Incomplete Reaction B Formaldehyde H Residual Formaldehyde/Formic Acid (Impurity) B->H C Formic Acid C->H E 4-Methyl-1,4'-bipiperidine (Product) D->E Reduction by C F N-formyl-1,4'-bipiperidine (Impurity) D->F Incomplete Reduction A Low Yield of 4-Methyl-1,4'-bipiperidine B Check Reaction Completion (TLC/GC-MS) A->B C Reaction Incomplete B->C Yes D Reaction Complete B->D No E Extend Reaction Time / Increase Temperature C->E F Check Stoichiometry of Reagents C->F G Issues with Workup/Purification D->G H Review Extraction and Distillation Procedures G->H

Caption: Decision tree for troubleshooting low yield in 4-Methyl-1,4'-bipiperidine synthesis.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved January 19, 2026, from [Link]

  • Efficient Reduction of Formic Acid to Formaldehyde by Zinc. (2018). Royal Society of Chemistry. [Link]

  • Eschweiler-Clarke reaction. (2025, October 13). YouTube. [Link]

  • BenchChem. (2025).
  • US Patent US6809224B2. (2004). Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation.
  • Danilevich, E. V., Popova, G. Y., Zolotarskii, I., & Andrushkevich, T. V. (n.d.). Mechanism of formaldehyde oxidation into formic acid over the vanadia-titania oxide catalyst. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. [Link]

Sources

Overcoming solubility issues of 4-Methyl-1,4'-bipiperidine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1,4'-bipiperidine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Synthesis

Welcome to the technical support center for 4-Methyl-1,4'-bipiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile diamine building block. While specific quantitative solubility data for 4-Methyl-1,4'-bipiperidine is not extensively published, this document provides a framework for understanding its solubility characteristics based on fundamental chemical principles and offers practical, field-tested strategies to overcome common solubility-related issues in your synthetic workflows.

Part 1: Understanding the Solubility Profile of 4-Methyl-1,4'-bipiperidine

4-Methyl-1,4'-bipiperidine possesses two basic nitrogen atoms within its piperidine ring systems. This dual basicity is the most critical factor governing its solubility. The molecule's overall character is a balance between the polar, hydrogen-bond-accepting amine functionalities and the nonpolar aliphatic backbone.

Predicted Solubility Characteristics:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the ability of the nitrogen lone pairs to form hydrogen bonds, moderate to good solubility is expected. However, the molecule's hydrocarbon content may limit miscibility, especially in water.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Good solubility is anticipated due to favorable dipole-dipole interactions.[2] Solvents like DMSO and DMF are often excellent choices for dissolving a wide range of organic molecules.[2]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected. The principle of "like dissolves like" suggests that the polarity of the amine groups will hinder dissolution in nonpolar media.[3]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents can dissolve a broad range of compounds.

The key to manipulating the solubility of 4-Methyl-1,4'-bipiperidine lies in controlling its protonation state.

  • In Acidic Conditions (Low pH): The amine groups will be protonated to form ammonium salts. These ionic species are highly polar and will exhibit significantly increased solubility in polar solvents, particularly water.[4][5][6][7]

  • In Basic Conditions (High pH): The amine will exist in its neutral, free-base form, which is less polar and therefore more soluble in organic solvents.[6][8]

This pH-dependent solubility is the foundation for many of the troubleshooting and purification strategies discussed below.[6][9]

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with 4-Methyl-1,4'-bipiperidine in a practical, question-and-answer format.

Scenario 1: Reaction Setup & Execution

Q1: My 4-Methyl-1,4'-bipiperidine is not dissolving in my reaction solvent. What should I do?

A1: This is a common issue when using less polar solvents. Here is a systematic approach to resolving this:

  • Gentle Heating: Try gently warming the mixture. Increased temperature often enhances solubility. However, be mindful of the thermal stability of your other reagents and the boiling point of your solvent.

  • Use a Co-Solvent: Introduce a small amount of a more polar co-solvent. For example, if your primary solvent is toluene, adding a small percentage of THF or DMF can significantly improve solubility without drastically changing the overall reaction polarity.[10]

  • Solvent Re-evaluation: If the above methods fail, you may need to reconsider your primary solvent. Refer to the predicted solubility profile and consider solvents like THF, acetonitrile, or DMF, provided they are compatible with your reaction chemistry.[11][12][13]

Q2: My reaction is sluggish, and I suspect poor solubility is the cause. How can I improve reaction kinetics?

A2: Poor solubility limits the concentration of the reagent in the solution phase, slowing down the reaction rate.

  • Increase Temperature: As with initial dissolution, increasing the reaction temperature will increase solubility and likely accelerate the reaction.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle reactants across the phase boundary.

  • Homogenize the Mixture: If complete dissolution is not possible, ensure vigorous stirring to maintain a fine suspension. This maximizes the surface area of the undissolved reagent available for reaction.

Scenario 2: Reaction Work-up & Product Isolation

Q3: How can I effectively remove unreacted 4-Methyl-1,4'-bipiperidine from my organic product after the reaction?

A3: This is where the pH-dependent solubility of the amine is a powerful tool. An acid-base extraction is the most effective method.[4][14]

Protocol: Acid Wash Extraction

  • Dissolve: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).[15] The acidic solution will protonate the basic 4-Methyl-1,4'-bipiperidine, converting it into its water-soluble ammonium salt.[5][7][16] This salt will partition into the aqueous layer.

  • Separate: Drain the aqueous layer.

  • Repeat: Wash the organic layer one or two more times with the fresh aqueous acid to ensure complete removal of the amine.

  • Neutralize (Optional): Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

  • Isolate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

The following diagram illustrates this fundamental workflow.

G cluster_0 Reaction Work-up cluster_1 Product Isolation cluster_2 Amine Removal start Crude Reaction Mixture (Product + Amine in Organic Solvent) sep_funnel Add to Separatory Funnel with Dilute Aqueous Acid (e.g., 1M HCl) start->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate organic_layer Organic Layer (Contains Neutral Product) separate->organic_layer Top or Bottom Layer (Depends on Solvent Density) aqueous_layer Aqueous Layer (Contains Protonated Amine Salt) separate->aqueous_layer wash_bicarb Wash with NaHCO₃ (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry product Purified Product dry->product basify Basify with NaOH (aq) aqueous_layer->basify extract Extract with Organic Solvent basify->extract amine_waste Amine in Organic Solvent (for recovery or disposal) extract->amine_waste

Caption: Workflow for Acid-Base Extraction.

Q4: My product is also acid-sensitive. How can I remove the amine without a strong acid wash?

A4: If your product is unstable in the presence of strong acids, you have several alternatives:

  • Weaker Acids: Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or 10% citric acid. Test the stability of your product to these conditions on a small scale first.[17]

  • Copper Sulfate Wash: Washing the organic layer with a 10% aqueous copper(II) sulfate solution can effectively remove amines. The copper ions form a complex with the amine, which is then extracted into the aqueous phase.[15] This is indicated by the blue aqueous layer turning a deeper purple color.[15]

  • Chromatography: If extraction methods are not suitable, purification by column chromatography is a reliable option. Because 4-Methyl-1,4'-bipiperidine is a basic compound, it can interact strongly with standard acidic silica gel, leading to poor separation and tailing peaks.[18] To mitigate this:

    • Add a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (~1-2%), to your eluent system (e.g., hexane/ethyl acetate).[18][19] This will occupy the acidic sites on the silica, allowing your amine to elute more cleanly.

    • Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are specifically designed for the purification of basic compounds and eliminate the need for mobile phase modifiers.[18][19]

Scenario 3: Product Purity & Analysis

Q5: I see a persistent impurity in my NMR that I suspect is 4-Methyl-1,4'-bipiperidine. How can I confirm this and remove it?

A5:

  • Confirmation: The most straightforward way is to compare the crude NMR spectrum with a reference spectrum of pure 4-Methyl-1,4'-bipiperidine. Pay attention to the characteristic signals in the aliphatic region.

  • Removal: If a small amount of the amine remains after an initial acid wash, a second, more thorough acid wash is recommended. Alternatively, if the product is a solid, recrystallization may be an effective purification method. A solvent screening is necessary to find a system where your product has high solubility in the hot solvent and low solubility at room temperature, while the amine impurity remains dissolved.

Part 3: Experimental Protocols & Data

Systematic Solvent Screening Protocol

This protocol provides a method to quickly determine suitable solvents for your reaction or purification.

  • Preparation: Place a small, known amount (e.g., 10 mg) of 4-Methyl-1,4'-bipiperidine into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation at Room Temperature: Agitate the vials at room temperature for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation with Heating: Gently warm the vials that showed partial or no solubility. Record any changes. Be cautious with low-boiling point solvents.

  • Observation upon Cooling: Allow the heated vials to cool to room temperature and then in an ice bath. Observe if any precipitate forms, which is crucial information for crystallization.

Table 1: Predicted Solubility of 4-Methyl-1,4'-bipiperidine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Methanol, EthanolModerate to HighHydrogen bonding with amine nitrogens.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions.[2]
Ethers THF, Diethyl EtherModerate to HighGood balance of polarity for general purpose use.
Chlorinated Dichloromethane (DCM)HighEffective at dissolving a wide range of compounds.
Aromatic TolueneLow to ModeratePrimarily nonpolar interactions.
Aliphatic Hexanes, HeptaneVery Low"Like dissolves like" principle; mismatch in polarity.[3]
Decision-Making Workflow for Solvent Selection

The following diagram provides a logical pathway for choosing an appropriate solvent system based on experimental needs.

Caption: Solvent Selection Decision Tree.

By systematically applying these principles and troubleshooting steps, researchers can effectively manage and overcome the solubility challenges associated with 4-Methyl-1,4'-bipiperidine, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. [Link]

  • Abel, R., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?[Link]

  • Gervasio, K. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design. [Link]

  • Misev, Y., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Karunanithi, A., et al. (2006). Method for selection of solvents for promotion of organic reactions. ResearchGate. [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?[Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Al-Rafidain Journal of Medical Sciences. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • Google Patents. (1967).
  • Solubility of Things. (n.d.). Piperidine. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?[Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. [Link]

  • ResearchGate. (2024). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. [Link]

  • PubChem. (n.d.). 1-Methyl-4,4'-bipiperidine. [Link]

  • ChemBK. (n.d.). 1,4'-Bipiperidine, 1'-[(2-chloro-5-thiazolyl)methyl]-. [Link]

  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1,4'-bipiperidine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters, anticipating challenges, and troubleshooting effectively. We will delve into the causality behind procedural steps, ensuring a robust and reproducible process.

Section 1: Synthesis Overview and Core Principles

The most direct and scalable route to 4-Methyl-1,4'-bipiperidine is through the reductive amination of 4-piperidone with 4-methylpiperidine. This reaction is a cornerstone of amine synthesis, valued for its efficiency and control, which prevents the over-alkylation issues common with direct alkylation methods.[1] The process involves two key mechanistic steps:

  • Iminium Ion Formation: 4-Methylpiperidine (a secondary amine) reacts with 4-piperidone (a ketone) under mildly acidic conditions to form a transient iminium ion. This is an equilibrium step, and the removal of water can drive it toward the product.

  • In-Situ Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion C=N double bond to form the final C-N single bond of the target bipiperidine base.

The free base is then isolated and converted to the more stable and handleable dihydrochloride salt.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reductive Amination cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation 4-Piperidone_HCl_Hydrate 4-Piperidone Monohydrate HCl Imine_Formation Iminium Ion Formation (Acid Catalyst, e.g., AcOH) 4-Piperidone_HCl_Hydrate->Imine_Formation 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Imine_Formation Reduction In-Situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Quench Reaction Quench (Aqueous Base) Reduction->Quench Extraction Solvent Extraction (e.g., MTBE or Toluene) Quench->Extraction Solvent_Swap Solvent Swap to Crystallization Solvent Extraction->Solvent_Swap Salt_Formation Add HCl in Solvent (e.g., HCl in IPA) Solvent_Swap->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Filter_Dry Filtration & Drying Crystallization->Filter_Dry Final_Product Final_Product Filter_Dry->Final_Product 4-Methyl-1,4'-bipiperidine Dihydrochloride

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the reductive amination process in a direct question-and-answer format.

Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes?

A: Low yield is often traced back to the iminium ion formation equilibrium or the reducing agent's efficacy.

  • Inefficient Imine Formation: The reaction between a ketone and a secondary amine can be sluggish. On a larger scale, the water generated can hinder the equilibrium. While lab scale might not require it, at pilot scale, consider adding a dehydrating agent like anhydrous magnesium sulfate or using a Dean-Stark trap with a solvent like toluene to azeotropically remove water.[2]

  • Reducing Agent Potency: Ensure your reducing agent is fresh and dry. Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and will lose potency if improperly stored. For large-scale synthesis, it is crucial to source from a reputable supplier and use it promptly after opening.

  • Incorrect pH: The reaction requires a mildly acidic pH (typically 5-6) to facilitate imine formation without deactivating the amine nucleophile. If you are starting with 4-piperidone monohydrate hydrochloride, the initial conditions are acidic. However, the addition of the 4-methylpiperidine base will raise the pH. Adding a catalytic amount of glacial acetic acid can be beneficial to maintain the optimal pH range for iminium ion formation.[2]

Q2: My final product is contaminated with a significant amount of 4-hydroxy-4'-methyl-1,4'-bipiperidine. How can I prevent this?

A: This side product arises from the reduction of the starting ketone, 4-piperidone, before it can form the iminium ion. This is a classic selectivity problem.

  • Choice of Reducing Agent: This is the most critical factor. Sodium borohydride (NaBH₄) is capable of reducing ketones, especially at non-neutral pH.[1] The use of a more selective (milder) reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[1][3] NaBH(OAc)₃ reacts much faster with the protonated iminium ion than with the neutral ketone, drastically minimizing this side reaction.

  • Order of Addition: If you must use a less selective agent like NaBH₄, the procedure must be sequential, not one-pot. First, mix the amine and ketone and allow sufficient time for the iminium ion to form (monitoring by TLC or GC is advised). Only then should you add the reducing agent, preferably portion-wise at a controlled temperature.[2]

Q3: The reduction step is highly exothermic and difficult to control at a 1 kg scale. What are the best practices for thermal management?

A: Exotherms from borohydride reductions are a major safety concern during scale-up.

  • Reverse Addition: Instead of adding the solid reducing agent to the reaction mixture, consider adding the reaction mixture (containing the pre-formed iminium ion) slowly to a slurry of the reducing agent in the reaction solvent. This allows the reactor's cooling jacket to manage a steady heat flow.

  • Portion-wise Addition & Temperature Monitoring: If adding the solid, do so in small portions, allowing the temperature to return to the set point (e.g., 20-25°C) before adding the next portion. An internal temperature probe is mandatory.

  • Sufficient Solvent: Ensure the reaction is not overly concentrated. A higher solvent volume provides a larger thermal mass to absorb the heat generated. A typical concentration is around 0.5-1.0 M.

Q4: During the aqueous workup, I'm struggling with a persistent emulsion between the organic and aqueous layers. How can I resolve this?

A: Emulsions are common when basic amines are present. They are stabilized by the soap-like properties of the protonated amine at the interface.

  • Increase Ionic Strength: Add brine (saturated NaCl solution) to the aqueous layer. This increases the density of the aqueous phase and disrupts the emulsion-stabilizing interactions, promoting phase separation.

  • Change Solvent: If using dichloromethane (DCM), which has a density close to water, emulsions are more likely. Switching to a less dense, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene can greatly improve phase separation.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break the emulsion.

Q5: The final dihydrochloride salt is precipitating as a sticky oil instead of a crystalline solid. What can I do to improve crystallization?

A: Oiling out is typically a result of impurities, supersaturation, or an inappropriate solvent system.

  • Purity of the Free Base: Ensure the free base solution is clean before salt formation. Consider a charcoal treatment or filtration to remove particulate impurities. Washing the organic solution of the free base with brine helps remove residual water, which can interfere with crystallization.

  • Solvent System: The choice of crystallization solvent is critical. Isopropanol (IPA), ethanol, or acetonitrile are common choices. You may need an anti-solvent like MTBE or heptane. The HCl reagent should be added dissolved in a compatible solvent (e.g., HCl in IPA).

  • Controlled Addition & Seeding: Add the HCl solution slowly to the free base solution at a slightly elevated temperature (e.g., 40-50°C) to prevent shock crystallization. If you have a small amount of pure crystalline product, use it to seed the solution as it cools.

  • Cooling Profile: Employ a slow, controlled cooling ramp. A rapid crash cool from a high temperature is a common cause of oiling. A typical profile would be to cool from 50°C to 20°C over 2-4 hours, then hold at 0-5°C for several hours to maximize crystal growth.

Section 3: Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis at scale?

A: A comparison is provided below. For scalability, safety, and product purity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity for the iminium ion.[1][3] While catalytic hydrogenation is the "greenest" option, it requires specialized high-pressure equipment and catalyst handling/removal steps, which can be complex.[4]

Q: What is the role of 4-piperidone monohydrate hydrochloride as a starting material?

A: 4-Piperidone is unstable as a free base due to self-condensation (an aldol-type reaction). It is commercially available and much more stable as its monohydrate hydrochloride salt.[5][6] When using this starting material, remember that one equivalent of acid is already present. The 4-methylpiperidine you add will first neutralize this HCl before participating in the reaction. You may need to add slightly more than one equivalent of the amine base or add a non-nucleophilic base like triethylamine to free the 4-piperidone in situ.

Q: What are the key safety considerations for this process?

A:

  • Borohydride Reagents: These react with water and protic solvents to release hydrogen gas, which is flammable. Always handle in a well-ventilated area, away from ignition sources. The quenching step should be performed slowly and with adequate cooling.

  • Solvents: Dichloroethane (DCE) is a suspected carcinogen and should be handled with appropriate engineering controls. Toluene and MTBE are flammable.

  • Hydrochloric Acid: Use of concentrated or gaseous HCl is corrosive and requires appropriate personal protective equipment (PPE), including respiratory protection. Using a solution of HCl in a solvent like isopropanol is often safer for controlling the addition.

Section 4: Scalable Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g Scale)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol).

  • Add 1,2-dichloroethane (DCE, 150 mL) followed by 4-methylpiperidine (7.75 g, 78.1 mmol, 1.2 equiv).

  • Add glacial acetic acid (0.39 g, 6.5 mmol, 0.1 equiv) and stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • In portions over 20 minutes, add sodium triacetoxyborohydride (20.8 g, 98.1 mmol, 1.5 equiv), ensuring the internal temperature does not exceed 30°C.

  • Stir the reaction at room temperature for 16-24 hours, monitoring for completion by TLC or GC-MS.

  • Cool the mixture to 10°C and slowly quench by adding 100 mL of 2 M NaOH solution. Stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.

  • Dissolve the crude oil in isopropanol (100 mL). Add 2 M HCl in isopropanol until the pH is ~1-2.

  • Stir at room temperature for 1 hour, then cool to 0-5°C and stir for an additional 2 hours.

  • Filter the resulting solid, wash with cold isopropanol (20 mL), and dry in a vacuum oven at 50°C to yield this compound.

Protocol 2: Pilot-Scale Considerations (1 kg Scale)
  • Reactor: Use a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen purge.

  • Reagent Addition: Charge the reactor with 4-piperidone monohydrate hydrochloride (1.0 kg), 4-methylpiperidine (0.775 kg), acetic acid (39 g), and toluene (10 L). Heat to 40°C for 2 hours to facilitate imine formation.

  • Reduction: Cool the reactor to 20°C. Add sodium triacetoxyborohydride (2.08 kg) via a solids charging port in at least 10 portions, maintaining the internal temperature below 25°C using the reactor jacket. The addition may take 2-3 hours.

  • Workup: After the reaction is complete, quench by slowly adding a solution of 20% NaOH (aq). Use MTBE (2 x 5 L) for extractions to improve phase separation.

  • Crystallization: After solvent swap to isopropanol (~10 L), heat to 50°C. Add 5-6 M HCl in isopropanol (~2.5 L) slowly via an addition funnel over 1 hour. Seed if necessary. Implement a slow cooling profile (e.g., 5°C/hour) to 5°C, then hold for 4-6 hours before filtration.

Section 5: Data Summary

Table 1: Comparison of Reducing Agents for Scale-Up
Reducing AgentFormulaKey AdvantagesKey Disadvantages for Scale-UpTypical Stoichiometry
Sodium TriacetoxyborohydrideNaBH(OAc)₃High selectivity, mild, one-pot procedure is robust.[3]Higher cost, hygroscopic, generates acetic acid waste.1.2 - 1.5 equiv
Sodium BorohydrideNaBH₄Lower cost, readily available.Low selectivity (reduces ketone), generates H₂ gas upon quench, requires careful procedural control (two-step).[1][7]1.5 - 2.0 equiv
Catalytic HydrogenationH₂ / Pd-C"Green" (water is the only byproduct), low cost.Requires specialized high-pressure equipment, catalyst filtration can be hazardous (pyrophoric), potential for over-reduction.[4]Catalytic

Section 6: Visual Troubleshooting Logic

Caption: A diagnostic flowchart for troubleshooting common synthesis issues.

References

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • Google Patents. (2005). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (US7662964B2).
  • Google Patents. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof. (CN108017573B).
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • Myers, A. Chem 115: Reductive Amination. Harvard University. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. Reductive Amination. Available at: [Link]

  • Google Patents. (2022). A process for the preparation of 4-piperidone hcl hydrate. (WO2022195497A1).
  • Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2023). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Methyl-1,4'-bipiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,4'-bipiperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the stability challenges associated with this important class of molecules. Our goal is to equip you with the knowledge to anticipate and address stability issues, ensuring the integrity and reliability of your experimental results.

Introduction to the 4-Methyl-1,4'-bipiperidine Scaffold and its Stability

The 4-Methyl-1,4'-bipiperidine scaffold is a key structural motif in numerous pharmacologically active compounds, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles. However, the inherent reactivity of the piperidine ring system, particularly the tertiary amine, can present significant stability challenges. Understanding the potential degradation pathways is crucial for the development of robust formulations and reliable analytical methods.

This guide will delve into the common stability issues encountered with 4-Methyl-1,4'-bipiperidine-based compounds and provide practical, field-proven solutions to mitigate these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a comprehensive question-and-answer format.

Question 1: I am observing unexpected degradation of my 4-Methyl-1,4'-bipiperidine-based compound during storage. What are the likely causes and how can I prevent this?

Answer:

Unexpected degradation during storage is a common issue and is often attributed to a combination of environmental factors. The 4-Methyl-1,4'-bipiperidine moiety is susceptible to degradation through several mechanisms, primarily oxidation and hydrolysis.

Causality of Degradation:

  • Oxidation: The tertiary amine in the piperidine ring is a primary site for oxidation. Atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of N-oxides, hydroxylamines, and other oxidative degradation products. This process can be accelerated by exposure to light and the presence of trace metal ions.

  • Hydrolysis: While the bipiperidine core itself is generally stable to hydrolysis, functional groups elsewhere in your molecule, such as esters or amides, may be susceptible to cleavage, especially if the compound is stored in a non-pH-controlled environment or exposed to moisture.

  • Hygroscopicity and Moisture: Piperidine-containing compounds can be hygroscopic, absorbing moisture from the air. This absorbed water can facilitate hydrolytic degradation and may also act as a medium for other reactions.

  • Temperature: Elevated temperatures can accelerate the rates of both oxidative and hydrolytic degradation.

  • Light Exposure: Photodegradation can occur, particularly if your molecule contains chromophores that absorb UV or visible light. This can lead to the formation of reactive species that degrade the compound.

Troubleshooting and Prevention Protocol:

  • Inert Atmosphere Storage: Store your compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.

  • Temperature Control: Store your compound at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down degradation kinetics.

  • Moisture Control: Store the compound in a desiccator or use sealed containers with a desiccant to prevent moisture absorption.

  • pH Control (for solutions): If your compound is in solution, ensure the pH is buffered to a range where the compound is most stable. This often requires a pH-stability study to determine the optimal pH.

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the tertiary amine.
Light Protected (Amber vials)Minimizes photodegradation.
Temperature Cool (2-8 °C or -20 °C)Reduces the rate of chemical degradation.
Moisture Dry (Desiccator)Prevents hydrolysis and other moisture-mediated reactions.
Question 2: My compound is showing multiple new peaks in the HPLC chromatogram after work-up and purification. Could these be degradation products? How can I confirm this?

Answer:

The appearance of new, unexpected peaks in your HPLC chromatogram is a strong indicator of degradation, especially if their intensity increases over time or with exposure to harsh conditions.

Investigative Workflow:

To confirm if these new peaks are degradation products, a systematic approach is necessary. This typically involves a combination of stressed studies and advanced analytical techniques.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to identify potential degradation products and pathways.

  • Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent system.

  • Expose to Stress Conditions: Subject separate aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60 °C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze by HPLC: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.

  • Identify Degradation Peaks: Peaks that appear or increase in intensity in the stressed samples are likely degradation products.

Confirmation with LC-MS/MS:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying degradation products.

  • By analyzing the stressed samples with LC-MS/MS, you can obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

  • Fragmentation analysis (MS/MS) of the degradation peaks can provide structural information, allowing you to propose the structure of the degradation products.

Visualization: Troubleshooting Workflow for Unexpected Peaks

G start Unexpected peaks in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation lcms_analysis Analyze by LC-MS/MS forced_degradation->lcms_analysis compare_spectra Compare Mass Spectra and Fragmentation Patterns lcms_analysis->compare_spectra identify_products Identify Degradation Products and Pathways compare_spectra->identify_products optimize_conditions Optimize Purification and Storage Conditions identify_products->optimize_conditions end Stable Compound optimize_conditions->end

Caption: A decision-making workflow for identifying and addressing unexpected peaks in HPLC analysis.

Question 3: I suspect my 4-Methyl-1,4'-bipiperidine-based compound is undergoing N-oxidation. What is the mechanism, and how can I mitigate it?

Answer:

N-oxidation is a very common degradation pathway for compounds containing a tertiary amine, such as the 4-Methyl-1,4'-bipiperidine moiety.

Mechanism of N-Oxidation:

The lone pair of electrons on the nitrogen atom of the piperidine ring is susceptible to attack by oxidizing agents, including atmospheric oxygen. The reaction proceeds through a radical mechanism, often initiated by light or trace metals, to form an N-oxide.

Mitigation Strategies:

  • Use of Antioxidants: In solution-based formulations, the addition of antioxidants can help to quench free radicals and prevent the initiation of the oxidation chain reaction. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. The choice of antioxidant should be carefully evaluated for compatibility with your compound and its intended application.

  • Chelating Agents: If trace metal catalysis is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.

  • Solvent Selection: The choice of solvent can influence the rate of oxidation. Protic solvents can sometimes stabilize radical intermediates, accelerating degradation. Consider using aprotic solvents where possible, and always use high-purity, peroxide-free solvents.

  • Structural Modification: In the drug design phase, it is sometimes possible to sterically hinder the nitrogen atom to reduce its accessibility to oxidizing agents. However, this may also impact the compound's biological activity.

Visualization: Potential N-Oxidation Pathway

G reactant 4-Methyl-1,4'-bipiperidine Derivative product N-Oxide Derivative reactant->product N-Oxidation oxidant [O] (e.g., O₂, H₂O₂) oxidant->product

Caption: A simplified diagram illustrating the N-oxidation of a 4-Methyl-1,4'-bipiperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the ideal pH conditions for storing solutions of 4-Methyl-1,4'-bipiperidine-based compounds?

A1: The ideal pH for storage is highly dependent on the overall structure of the molecule. Generally, a slightly acidic pH (around 4-6) can improve stability by protonating the tertiary amine, which can reduce its susceptibility to oxidation. However, a comprehensive pH-stability study is recommended to determine the optimal pH for your specific compound.

Q2: Are there any incompatible excipients I should avoid when formulating these compounds?

A2: Avoid excipients with oxidizing properties. Also, be cautious with excipients that may contain reactive impurities, such as peroxides in polymers like polyethylene glycol (PEG). It is also advisable to avoid strong acids and bases in the final formulation unless they are specifically used to form a stable salt.

Q3: How can I quickly assess the purity of my compound after storage?

A3: A quick purity assessment can be done using Thin Layer Chromatography (TLC) or a rapid HPLC method. For TLC, compare a freshly spotted sample with a stored sample to visually check for new spots. For HPLC, a fast gradient method can provide a quick chromatogram to check for the appearance of new peaks.

Q4: Can the methyl group on the piperidine ring influence stability?

A4: Yes, the methyl group can have a subtle electronic effect on the nitrogen atom, potentially influencing its basicity and susceptibility to oxidation. However, the primary driver of instability is typically the presence of the tertiary amine itself.

References

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • What are the storage stability of Piperidine Series compounds over time? BTC Blog. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available at: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI. Available at: [Link]

  • What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: Optimizing HPLC Methods for 4-Methyl-1,4'-bipiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methyl-1,4'-bipiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. As basic compounds, these derivatives often present unique chromatographic hurdles. This resource offers a structured approach to troubleshooting and method optimization, grounded in scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 4-Methyl-1,4'-bipiperidine derivatives.

Q1: Why do my peaks for 4-Methyl-1,4'-bipiperidine derivatives show significant tailing?

A1: Peak tailing is the most common issue when analyzing basic compounds like 4-Methyl-1,4'-bipiperidine derivatives on silica-based reversed-phase columns.[1][2][3][4] The primary cause is secondary interactions between the positively charged (protonated) amine groups of your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][4][5] This interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail".[1][3]

Q2: What is the ideal mobile phase pH for analyzing these basic compounds?

A2: The mobile phase pH is a critical parameter for controlling retention and peak shape.[6][7][8] For basic compounds, you have two main strategies:

  • Low pH (pH 2-3): At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions that cause peak tailing.[1][6][9] This is often a good starting point for method development.[6]

  • High pH (pH > 9): At a high pH, the basic analyte is in its neutral (free base) form, which reduces its interaction with the stationary phase and can improve peak shape.[6][7] However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[6][8]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure and can be advantageous for high-throughput systems.[10] Methanol is a more cost-effective option for routine analyses.[10] The choice can also influence selectivity, so it is often beneficial to screen both during method development to achieve the optimal separation.

Q4: Are there specific HPLC columns recommended for 4-Methyl-1,4'-bipiperidine derivatives?

A4: Yes, modern HPLC columns offer significant advantages for analyzing basic compounds. Look for columns that are:

  • End-capped: These columns have a majority of the residual silanol groups chemically bonded with a small, inert group, effectively shielding them from interacting with your basic analyte.[3][4]

  • Based on high-purity silica (Type B): These columns have a lower concentration of acidic silanol groups compared to older Type A silica columns, leading to improved peak shape for basic compounds.[1][5]

  • Polar-embedded or have a polar-modified surface: These columns have a polar group incorporated into the stationary phase, which can help to shield the silanol groups and provide alternative selectivity for polar basic compounds.[11][12]

  • Hybrid silica or polymer-based: These columns offer a wider pH stability range, allowing for the use of high pH mobile phases to neutralize basic analytes.[6][9]

Q5: How can I make my method compatible with mass spectrometry (MS)?

A5: For MS compatibility, it is crucial to use volatile mobile phase additives.[13] Non-volatile buffers like phosphate will contaminate the MS ion source.[13] Instead, use volatile additives such as:

  • Formic acid[14][15][16]

  • Acetic acid[13]

  • Ammonium formate[13]

  • Ammonium acetate[13] These additives are effective for controlling pH and are readily removed in the gas phase within the MS source.

Troubleshooting Guide

This in-depth guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Severe Peak Tailing

Asymmetrical peaks with a pronounced tail are a common challenge with basic compounds.

Causality: The primary cause is the secondary ionic interaction between the protonated basic analyte and deprotonated silanol groups on the silica stationary phase.[1][3][4][5]

Troubleshooting Workflow:

G start Start: Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (Low pH: 2.5-3.0) start->ph_adjust competing_base Add a Competing Base (e.g., 0.1% TEA) ph_adjust->competing_base If tailing persists end End: Improved Peak Shape ph_adjust->end If successful column_select Select a Modern Column (End-capped, High-Purity Silica) competing_base->column_select If tailing persists competing_base->end If successful buffer_conc Increase Buffer Concentration (25-50 mM) column_select->buffer_conc For further improvement column_select->end If successful ion_pair Consider Ion-Pairing Reagent (e.g., HFBA for retention) buffer_conc->ion_pair If retention is also an issue buffer_conc->end If successful ion_pair->end

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Detailed Solutions:

SolutionMechanism of ActionRecommended Protocol
1. Adjust Mobile Phase pH Lowering the pH to between 2.5 and 3.0 protonates the silanol groups, neutralizing their charge and minimizing ionic interactions with the basic analyte.[1][5][6]Prepare a mobile phase with a buffer such as 10-20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid.[1] For MS compatibility, use 0.1% formic acid.[14][15][16]
2. Add a Competing Base A small, basic additive like triethylamine (TEA) is added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively masking them from the analyte.[1][5]Add a low concentration of TEA (e.g., 5 mM or 0.1%) to the mobile phase.[1] Be aware that this can shorten column lifetime.[1]
3. Select an Appropriate Column Modern columns are designed to minimize silanol interactions. End-capped, high-purity silica columns, or those with polar-embedded phases, are highly recommended.[3][4][5][11]Choose a column specifically marketed for the analysis of basic compounds. Consult manufacturer's guides for recommendations.[11][12]
4. Increase Buffer Concentration A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and improve peak shape.[5]Prepare a mobile phase with a higher concentration of a suitable buffer, ensuring it remains soluble in the organic modifier.
5. Use an Ion-Pairing Reagent For highly polar basic compounds with poor retention, an ion-pairing reagent with an opposite charge (anionic) can be added to the mobile phase to form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention.[17][18]For basic analytes, an alkyl sulfonate such as heptane or octane sulfonic acid can be used.[19] For MS-compatible methods, a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) can be employed.[20]
Problem 2: Poor Resolution or Co-elution

Inability to separate the main analyte from impurities or other components in the sample matrix.

Causality: Insufficient selectivity of the chromatographic system for the compounds of interest.

Troubleshooting Workflow:

G start Start: Poor Resolution gradient_adjust Optimize Gradient Profile (Shallower Gradient) start->gradient_adjust organic_modifier Change Organic Modifier (Acetonitrile vs. Methanol) gradient_adjust->organic_modifier If resolution is still poor end End: Improved Resolution gradient_adjust->end If successful column_chem Try a Different Column Chemistry (e.g., Phenyl, Cyano) organic_modifier->column_chem For alternative selectivity organic_modifier->end If successful ph_selectivity Vary Mobile Phase pH (Alters Ionization & Selectivity) column_chem->ph_selectivity To exploit pKa differences column_chem->end If successful ph_selectivity->end If successful

Caption: A systematic approach to improving peak resolution.

Detailed Solutions:

SolutionMechanism of ActionRecommended Protocol
1. Optimize the Gradient A shallower gradient (slower increase in organic solvent concentration) provides more time for the analytes to interact with the stationary phase, often improving the separation of closely eluting peaks.[21]If your initial gradient is 5-95% B over 10 minutes, try extending the gradient to 20 minutes or using a segmented gradient with a shallower slope around the elution time of your peaks of interest.
2. Change the Organic Modifier Acetonitrile and methanol interact differently with the stationary phase and analytes, leading to changes in selectivity. Switching between them can alter the elution order and improve resolution.If using acetonitrile, try substituting it with methanol in your mobile phase and re-evaluate the separation.
3. Try a Different Column Chemistry Different stationary phases (e.g., C18, Phenyl, Cyano) offer different separation mechanisms. A Phenyl column, for instance, can provide unique selectivity for compounds with aromatic rings through pi-pi interactions.[22]Screen a C18, a Phenyl-Hexyl, and a Cyano column to assess which provides the best selectivity for your specific analyte and its impurities.
4. Vary Mobile Phase pH Changing the pH can alter the ionization state of the analytes and any ionizable impurities, which can significantly impact their retention times and potentially improve separation.[7][8]Evaluate the separation at both low pH (e.g., 2.7 with formic acid) and mid-range pH (e.g., 5.5 with ammonium acetate), provided your column is stable at these pH values.
Problem 3: Retention Time Variability

Inconsistent retention times from one injection to the next can compromise the reliability of your analysis.

Causality: This issue can stem from several factors, including inadequate column equilibration, changes in mobile phase composition, or fluctuations in temperature.[23]

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A minimum of 10-15 column volumes is a good starting point.[24]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[23] Inaccurate mixing of mobile phase components can lead to retention time drift.

  • Temperature Control: Use a column oven to maintain a constant temperature.[23][24] Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.

  • Pump Performance: Check for leaks in the pump and ensure check valves are functioning correctly. Pressure fluctuations can indicate air bubbles in the system, which will affect the flow rate and retention times.[25]

  • pH Stability: Ensure your mobile phase is adequately buffered, as small shifts in pH can cause significant changes in the retention of ionizable compounds.[6]

Experimental Protocols

Protocol 1: Generic Starting Method for HPLC-UV Analysis

This protocol provides a robust starting point for the analysis of 4-Methyl-1,4'-bipiperidine derivatives.

ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water[14][26]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14][26]
Gradient 5% to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[26]
Column Temperature 30 °C[26]
Injection Volume 5 µL
Detector UV-Vis at 210-220 nm (or as determined by UV scan)

Protocol 2: Chiral Separation Considerations

If you need to separate enantiomers of a chiral 4-Methyl-1,4'-bipiperidine derivative, a specialized approach is required.

  • Column Selection: Chiral separations are most commonly achieved using a Chiral Stationary Phase (CSP).[27] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile and widely used option.

  • Mobile Phase: Chiral separations often employ normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol). The addition of a small amount of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) can be crucial for improving peak shape and resolution.

  • Method Development: A systematic screening of different CSPs and mobile phase compositions is typically necessary to find the optimal conditions for a given pair of enantiomers.[28]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022-05-20). [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • GL Sciences. How to use analytical columns | Technical Support. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025-10-28). [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PubMed. Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. [Link]

  • Pharmaguideline Forum. Importance of ion pair reagents on reverse phase HPLC. (2018-07-21). [Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025-01-08). [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). [Link]

  • The Pharma Guide. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025-07-25). [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). [Link]

  • Hawach. Polar Column in HPLC Example. (2025-08-20). [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • ResearchGate. Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF. (2025-08-05). [Link]

  • LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). [Link]

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]

  • Chromatography Forum. Amines-Ion Pairing. (2007-06-05). [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (2025-08-05). [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. (2024-05-28). [Link]

  • SIELC Technologies. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • IntechOpen. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018-02-28). [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Technical Support Center: Characterization of 4-Methyl-1,4'-bipiperidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 4-Methyl-1,4'-bipiperidine and its related products. This resource is designed for researchers, analytical scientists, and drug development professionals who work with this important chemical intermediate. The unique physicochemical properties of bipiperidine structures, such as high polarity, basicity, and conformational flexibility, present distinct challenges in routine analysis.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the characterization process. Our goal is to explain the causality behind these challenges and offer robust, validated solutions.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for purity assessment and quantification. However, the basic nature of the dual piperidine nitrogens often causes chromatographic issues.

Q1: Why am I seeing severe peak tailing for my 4-Methyl-1,4'-bipiperidine sample on a standard C18 column?

A1: This is a classic issue when analyzing basic compounds like piperidine derivatives on standard silica-based reversed-phase columns.[1]

  • Root Cause (Causality): The primary cause is the interaction between the protonated (positively charged) amine groups on your molecule and negatively charged, acidic silanol groups (Si-OH) that are exposed on the surface of the C18 packing material. This secondary ionic interaction is stronger and has slower kinetics than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

  • Self-Validating Protocol: A well-behaved peak should have a tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.5. The following troubleshooting workflow is designed to systematically eliminate the silanol interactions and achieve this target.

HPLC_Troubleshooting cluster_step2 cluster_step3 start Start: Poor Peak Shape (Tailing) step1 Adjust Mobile Phase pH Add 0.1% TFA or Formic Acid start->step1 result_good Result: Symmetrical Peak (Tf = 0.9-1.5) step1->result_good Success result_bad Issue Persists step1->result_bad Failure step2 Introduce a Buffer (e.g., Phosphate or Acetate) pH 3-4 or pH 8-9 step2->result_good Success step3 Select Alternative Column (e.g., End-capped C18, RP-Amide, Phenyl) step3->result_good Success step4 Consider Alternative Mode (HILIC or Non-Aqueous) step4->result_good Success result_bad->step2 result_bad2->step3 result_bad3->step4

Caption: Troubleshooting workflow for HPLC peak tailing of basic compounds.

  • Mobile Phase Additives: The simplest approach is to add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (both water and organic solvent).[2] This protonates the basic analyte, ensuring it's in a single ionic state, and also protonates the silanol groups, minimizing the unwanted ionic interaction.

  • Buffered Mobile Phase: For robust and reproducible results, use a buffer.

    • Low pH: A phosphate or formate buffer at pH 2.5-3.5 will keep the piperidine nitrogens fully protonated.

    • High pH: Alternatively, using a high-pH stable column with an ammonia or bicarbonate buffer at pH > 9 will keep the amines in their free-base, neutral form, which can also improve peak shape. Crucially, ensure your column is specified for high-pH use to prevent stationary phase degradation.

  • Column Selection: If mobile phase adjustments are insufficient, change the stationary phase.

    • Modern End-Capped Columns: Use a high-quality, fully end-capped C18 column to minimize exposed silanols.

    • Alternative Phases: Columns like Ascentis RP-Amide or Discovery HS F5 are designed to provide better performance for polar and basic compounds.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile impurities and confirming molecular weight. However, the low volatility and high polarity of 4-Methyl-1,4'-bipiperidine make direct analysis difficult.

Q2: I'm getting no peak, or a very broad, low-intensity peak, when I inject my sample into the GC-MS. What is the problem?

A2: This is a common outcome for polar, high-boiling point compounds like bipiperidines. The issue stems from a combination of poor volatilization in the injector and interactions with the analytical flow path.

  • Root Cause (Causality):

    • Low Volatility: The molecule has a relatively high molecular weight (182.31 g/mol ) and strong intermolecular forces (hydrogen bonding potential), resulting in a high boiling point. It may not vaporize completely or efficiently in the GC inlet at standard temperatures.

    • Active Sites: The basic nitrogen atoms can irreversibly adsorb to "active sites" (e.g., exposed silanols, metal oxides) in the injection port liner, column, or transfer line.[3] This leads to sample loss and peak tailing or complete disappearance.[4]

    • Thermal Degradation: At the high temperatures required for volatilization, the compound may degrade.

GCMS_Decision_Tree start Start: Analyze 4-Methyl-1,4'-bipiperidine q1 Is the goal trace analysis or robust quantification? start->q1 direct_analysis Attempt Direct Analysis (Screening / High Conc.) q1->direct_analysis No (Screening) derivatization Proceed with Derivatization (Trace Analysis / Robust Method) q1->derivatization Yes (Robust Quant.) protocol_direct Protocol: 1. Use deactivated liner. 2. Optimize inlet temp. 3. Use base-deactivated column. direct_analysis->protocol_direct protocol_deriv Protocol: 1. Select reagent (e.g., MBTFA, BSTFA). 2. Optimize reaction (temp, time). 3. Inject derivatized sample. derivatization->protocol_deriv

Caption: Decision tree for selecting a GC-MS analysis approach.

This approach may work for qualitative screening or high-concentration samples.

  • Inlet Maintenance: Use a fresh, high-quality, base-deactivated injection port liner. This is the most critical step to prevent sample adsorption.

  • Column Choice: Employ a "base-deactivated" capillary column specifically designed for the analysis of amines.

  • Temperature Optimization: Use a temperature program that starts low enough to trap the analyte at the head of the column, followed by a ramp to an appropriate final temperature. Avoid excessively high inlet temperatures to prevent degradation.

This is the most robust and reliable method for quantification. Derivatization masks the polar amine groups, increasing volatility and thermal stability.

  • Reagent Selection: N-methyl-bis(trifluoroacetamide) (MBTFA) is a common choice for derivatizing secondary amines.[5] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be effective.

  • Sample Preparation (Example with MBTFA):

    • Accurately weigh ~1 mg of your 4-Methyl-1,4'-bipiperidine standard or sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of MBTFA.

    • Cap the vial tightly and heat at 70-90°C for 20-30 minutes to ensure the reaction goes to completion.

    • Cool to room temperature before injection.

  • Analysis: Inject the derivatized sample into the GC-MS. The resulting trifluoroacetylated derivative will be much more volatile and chromatograph with a sharp, symmetrical peak.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. However, the spectra of cyclic amines can be complex.

Q3: The ¹H NMR spectrum of my purified product shows broad signals or more peaks than expected. Is this due to conformational isomers?

A3: Yes, this is highly likely. The complexity arises from the dynamic conformational behavior of the two interconnected piperidine rings.

  • Root Cause (Causality): Each piperidine ring undergoes a rapid "chair-chair" ring flip at room temperature.[6] This interconversion exchanges protons between axial and equatorial environments.

    • If this exchange is fast on the NMR timescale, you will see time-averaged, often sharp signals.

    • If the exchange is slow, you would see distinct signals for each conformer.

    • If the rate of exchange is intermediate, you will observe broad, poorly resolved signals.

    • The substitution pattern on 4-Methyl-1,4'-bipiperidine can make the energy barrier to this interconversion significant enough that you may be observing phenomena related to this dynamic process. The solvent can also influence the equilibrium between conformers.[6]

  • Standard 1D Spectra: Acquire high-resolution ¹H and ¹³C spectra in a standard solvent like CDCl₃. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[2]

  • DEPT-135: Run a DEPT-135 experiment to distinguish between CH₃, CH₂, and CH signals, which is crucial for assigning the carbons of the piperidine rings and the methyl group.

  • 2D COSY (¹H-¹H Correlation): This experiment is essential for establishing proton-proton coupling networks. It will allow you to "walk" around each piperidine ring, connecting adjacent CH₂ groups and confirming the substitution pattern.

  • 2D HSQC or HETCOR (¹H-¹³C Correlation): This experiment correlates each proton signal directly to the carbon it is attached to. It is the most powerful tool for unambiguously assigning all proton and carbon signals, resolving any overlap present in the 1D spectra.[6]

  • Variable Temperature (VT) NMR: If signals are unusually broad, acquiring spectra at different temperatures (e.g., from -20°C to +80°C) can clarify the situation. If the broadening is due to intermediate conformational exchange, the signals will sharpen at higher temperatures (faster exchange) or resolve into distinct signals for each conformer at lower temperatures (slower exchange).

Section 4: Impurity Profiling

Identifying and controlling impurities generated during synthesis is a critical aspect of drug development.[7]

Q4: What are the most probable process-related impurities I should be looking for in my 4-Methyl-1,4'-bipiperidine product?

A4: The impurity profile depends heavily on the synthetic route. A common route is the reductive amination between 4-methylpiperidine and 4-piperidone.

  • Root Cause (Causality): Impurities arise from unreacted starting materials, side-reactions, or subsequent degradation.

Impurity_Pathway cluster_impurities Potential Impurities SM1 4-Methylpiperidine (Starting Material) reaction Reductive Amination (e.g., NaBH(OAc)₃) SM1->reaction imp1 Unreacted SM1 SM1->imp1 Carry-over SM2 4-Piperidone (Starting Material) SM2->reaction imp2 Unreacted SM2 SM2->imp2 Carry-over imp4 Dimeric By-products | (e.g., from Piperidone self-condensation) SM2->imp4 Side-reaction product 4-Methyl-1,4'-bipiperidine (Target Product) reaction->product imp3 4-Hydroxypiperidine | (Over-reduction of SM2) reaction->imp3 Side-reaction

Caption: Potential impurities originating from a reductive amination synthesis.

Impurity NameOriginRecommended Analytical Technique
4-Methylpiperidine Unreacted Starting MaterialGC-MS (highly volatile)
4-Piperidone Unreacted Starting MaterialGC-MS, HPLC-UV (if derivatized)
4-Hydroxypiperidine Over-reduction of 4-piperidoneGC-MS (may require derivatization), LC-MS
Dimeric By-products Self-condensation of 4-piperidoneLC-MS (for molecular weight confirmation)

Analytical Strategy:

  • Use a high-resolution HPLC-UV method to assess the purity of the main peak.

  • Analyze the sample by LC-MS to get molecular weight information for any minor impurity peaks.

  • Use headspace GC-MS to specifically look for volatile starting materials like 4-methylpiperidine.[8]

References

  • Skog, K., & Jagerstad, M. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 51(18), 5299-5306. [Link]

  • Cai, H., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Application Notes. [Link]

  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate Q&A Forum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. PubChem. [Link]

  • Google Patents. (2012). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Chromatography Forum Discussions. [Link]

  • Google Patents. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific Blog. [Link]

  • PharmaGuru. (2024). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru Website. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 795715, 4-Methyl-1,4'-bipiperidine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. PubChem. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. PubChem. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell Website. [Link]

  • Radion, E. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4967. [Link]

  • ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. ResearchGate. [Link]

  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1541-1549. [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods for Benzidine. ATSDR Publications. [Link]

  • Widayani, N. P. A. D., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3410. [Link]

  • ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Application Notes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121184247, 4-Cyclopropylidene-1'-methyl-1,4'-bipiperidine. PubChem. [Link]

  • ResearchGate. (2002). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. ResearchGate. [Link]

  • Google Patents. (2010). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • ResearchGate. (2012). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Methyl-1,4'-bipiperidine and Other Bipiperidine Scaffolds in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bipiperidine Scaffold as a Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and its capacity to present substituents in a well-defined three-dimensional orientation.[1] The fusion of two such rings into a bipiperidine scaffold creates a larger, more conformationally complex motif that has proven particularly valuable in the design of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[3][4]

This guide provides an in-depth comparison of 4-Methyl-1,4'-bipiperidine with other bipiperidine scaffolds, with a focus on their application in structure-activity relationship (SAR) studies. We will delve into the synthetic strategies, conformational considerations, and the impact of subtle structural modifications on biological activity, particularly in the context of opioid and dopamine receptor modulation.

The Strategic Importance of the 4-Methyl Group: A Comparative Analysis

The introduction of a methyl group at the 4-position of the terminal piperidine ring in a 1,4'-bipiperidine scaffold can have profound effects on its pharmacological profile. While direct comparative studies on a single biological target are scarce in the literature, we can infer the likely consequences based on established principles of medicinal chemistry and data from related series of compounds.

Conformational Implications of C4-Methylation

The bipiperidine scaffold is not a rigid structure. The relative orientation of the two piperidine rings, defined by the torsional angle around the C-N bond, is a critical determinant of how the molecule presents its pharmacophoric elements to a biological target. The introduction of a methyl group at the C4 position can influence this conformational preference in several ways:

  • Steric Hindrance: The methyl group can sterically hinder certain conformations, thereby reducing the entropic penalty of binding to a receptor by pre-organizing the molecule into a more bioactive conformation.[5]

  • Hydrophobic Interactions: The methyl group provides an additional hydrophobic contact point, which can engage with hydrophobic pockets within the receptor binding site, potentially increasing binding affinity.

  • Conformational Equilibrium: In the parent 1,4'-bipiperidine, the terminal piperidine ring can undergo ring inversion. A C4-substituent, like a methyl group, will have a strong preference for the equatorial position to minimize steric strain. This can lock the conformation of the terminal ring and influence the overall topology of the molecule.

The following diagram illustrates the key structural components of the 4-Methyl-1,4'-bipiperidine scaffold.

Caption: Key structural features of 4-Methyl-1,4'-bipiperidine.

Impact on Physicochemical Properties and Pharmacokinetics

The addition of a methyl group subtly alters the physicochemical properties of the bipiperidine scaffold, which can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile.

Property1,4'-Bipiperidine4-Methyl-1,4'-bipiperidineRationale for Change
Molecular Weight168.28 g/mol [6]182.31 g/mol [7]Addition of a CH2 group.
cLogP~1.2-1.5~1.7-2.0Increased lipophilicity due to the methyl group.
pKa~10.5-11.0~10.5-11.0The methyl group at C4 has a negligible electronic effect on the basicity of the piperidine nitrogens.
Metabolic StabilityThe unsubstituted piperidine rings can be susceptible to oxidation at multiple positions.The methyl group can block a potential site of metabolism or, conversely, become a site for hydroxylation. The overall impact is target-dependent.

Note: cLogP and pKa values are estimates based on standard computational models and may vary depending on the software used.

Synthesis of 4-Methyl-1,4'-bipiperidine: A Representative Protocol

The most common and versatile method for the synthesis of 1,4'-bipiperidines is reductive amination.[8][9] This approach involves the reaction of a piperidinone with a piperidine in the presence of a reducing agent.

The following diagram outlines a typical synthetic workflow for the preparation of 4-Methyl-1,4'-bipiperidine.

Start Starting Materials: - 1-Boc-4-piperidone - 4-Methylpiperidine Step1 Reductive Amination Start->Step1 NaBH(OAc)3, AcOH, CH2Cl2 Step2 Boc Deprotection Step1->Step2 TFA or HCl in Dioxane Product 4-Methyl-1,4'-bipiperidine Step2->Product

Caption: Synthetic workflow for 4-Methyl-1,4'-bipiperidine.

Experimental Protocol: Synthesis of 4-Methyl-1,4'-bipiperidine

Step 1: Reductive Amination

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (CH2Cl2) is added 4-methylpiperidine (1.1 eq) and acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with CH2Cl2 (3x).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-4-methyl-1,4'-bipiperidine.

Step 2: Boc Deprotection

  • The N-Boc-4-methyl-1,4'-bipiperidine from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (1:1 v/v) or a solution of HCl in dioxane.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with aqueous NaOH to pH > 12.

  • The aqueous layer is extracted with CH2Cl2 (3x).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give 4-Methyl-1,4'-bipiperidine as the free base.

Structure-Activity Relationship (SAR) Insights from Opioid and Dopamine Receptor Ligands

While direct comparative SAR data is limited, we can extrapolate the potential impact of the 4-methyl group by examining related series of compounds targeting the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).

Opioid Receptor Modulators

In the development of MOR agonists and antagonists, the substitution pattern on piperidine rings is critical for both affinity and functional activity.[3][10] For instance, in a series of 4-substituted piperidines based on a tetrahydroquinoline scaffold, modifications at the 4-position significantly influenced binding affinity at both MOR and the delta-opioid receptor (DOR).[3][10]

Hypothetical SAR Comparison for Opioid Receptor Affinity:

ScaffoldExpected MOR AffinityExpected DOR AffinityRationale
1,4'-BipiperidineModerateModerate to LowThe unsubstituted scaffold provides a basic framework for interaction.
4-Methyl-1,4'-bipiperidine Potentially Higher Potentially Higher The methyl group can engage in favorable hydrophobic interactions with a specific sub-pocket in the receptor, leading to increased affinity. This effect is highly dependent on the specific topology of the binding site.
2-Methyl-1,4'-bipiperidinePotentially LowerPotentially LowerA methyl group at the 2-position can introduce steric clashes with the receptor, potentially reducing binding affinity. However, it could also induce a more favorable conformation in some cases.
3-Methyl-1,4'-bipiperidineVariableVariableA methyl group at the 3-position can also influence conformation and introduce steric or hydrophobic interactions, with the outcome being highly dependent on its stereochemistry (axial vs. equatorial).
Dopamine D2 Receptor Ligands

The 1,4-disubstituted piperidine/piperazine motif is a privileged structure for D2R ligands.[11] Bivalent ligands incorporating this scaffold have been shown to interact with D2R homodimers.[11] The precise orientation and nature of the substituents are crucial for achieving high affinity and selectivity.

The introduction of a 4-methyl group on the terminal piperidine of a bipiperidine scaffold could:

  • Enhance Selectivity: By providing a specific hydrophobic interaction, the methyl group might favor binding to one dopamine receptor subtype over others.

  • Modulate Functional Activity: The conformational constraint imposed by the methyl group could influence the equilibrium between active and inactive states of the receptor, potentially modulating whether the compound acts as an agonist, antagonist, or partial agonist.[12]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR)

  • [³H]-DAMGO (a radiolabeled MOR agonist)

  • Test compounds (e.g., 4-Methyl-1,4'-bipiperidine and analogues)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for determination of non-specific binding)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Workflow Diagram:

Prep Prepare dilutions of test compounds and radioligand. Incubate Incubate hMOR membranes, [³H]-DAMGO, and test compound. Prep->Incubate Filter Rapidly filter the incubation mixture through a 96-well filter plate. Incubate->Filter Wash Wash the filters with ice-cold assay buffer to remove unbound radioligand. Filter->Wash Count Add scintillation cocktail and count the radioactivity in a microplate counter. Wash->Count Analyze Calculate IC50 and Ki values. Count->Analyze

Caption: Workflow for a radioligand binding assay.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-Methyl-1,4'-bipiperidine scaffold represents a subtle yet potentially powerful modification of the parent 1,4'-bipiperidine. The introduction of the C4-methyl group can influence the conformational landscape, enhance hydrophobic interactions, and alter the ADME profile of a molecule. While direct comparative data remains limited, the principles of medicinal chemistry suggest that this modification can be a valuable tool for optimizing ligand-receptor interactions and improving drug-like properties.

Future research should focus on the systematic synthesis and evaluation of 4-Methyl-1,4'-bipiperidine and its isomers in various biological systems to provide a clearer understanding of the SAR of this important scaffold. Such studies will undoubtedly contribute to the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1).
  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemistryMedChem, 15(15), 1476-1490.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega, 7(10), 8363-8370.
  • BJOC - Search Results - Beilstein Journals. (n.d.).
  • SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. (2019). ACS Chemical Neuroscience, 10(11), 4569-4579.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). Molecules, 26(16), 4945.
  • Myers, A. (n.d.). Chem 115. Harvard University.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116368.
  • 4-Methyl-1,4'-bipiperidine | C11H22N2 | CID 795715 - PubChem. (n.d.).
  • Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. (2015). Neuropharmacology, 99, 675-685.
  • 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem. (n.d.).
  • 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem. (n.d.).
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry, 64(15), 11218-11241.
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 60(1), 1-5.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions.
  • Drug Design Open Access Journals - Juniper Publishers. (2017).
  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). Journal of Medicinal Chemistry, 43(3), 485-497.
  • Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. (1998). Journal of Peptide Research, 51(2), 116-120.
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7678.
  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). Journal of Molecular Structure, 1232, 129994.
  • Bivalent dopamine D2 receptor ligands: synthesis and binding properties. (2011). Journal of Medicinal Chemistry, 54(13), 4729-4743.

Sources

A Comparative Guide to the Cross-Reactivity of 4-Methyl-1,4'-bipiperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyl-1,4'-bipiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous ligands targeting the central nervous system (CNS). Its inherent conformational rigidity and the presence of two basic nitrogen atoms make it an ideal framework for interacting with a variety of receptors, most notably the sigma (σ) and dopamine receptor families. However, this structural versatility also predisposes these ligands to off-target interactions, a critical consideration in drug development that can lead to unforeseen side effects or reveal novel therapeutic opportunities.

This guide provides an in-depth comparison of the cross-reactivity profiles of 4-Methyl-1,4'-bipiperidine-based ligands. We will delve into their binding affinities at primary and secondary targets, explore the functional consequences of these interactions, and provide detailed protocols for key in vitro assays to empower researchers in their own cross-reactivity investigations.

The Significance of the 4-Methyl-1,4'-bipiperidine Scaffold

The 4-Methyl-1,4'-bipiperidine moiety is a common feature in ligands designed for CNS targets due to its ability to present key pharmacophoric elements in a defined spatial orientation. This scaffold has been successfully employed in the development of potent and selective ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as dopamine D₂ and D₄ receptors.[1][2] These receptors are implicated in a wide range of neurological and psychiatric disorders, including schizophrenia, pain, neurodegenerative diseases, and addiction, making them attractive targets for therapeutic intervention.[2][3]

However, the structural similarities between the binding sites of these and other aminergic G-protein coupled receptors (GPCRs) often lead to a lack of absolute selectivity. Understanding this cross-reactivity is not merely an academic exercise; it is a cornerstone of preclinical safety assessment and a regulatory requirement for advancing a candidate compound to clinical trials.[4]

Comparative Binding Affinity Profiles

The following tables summarize the in vitro binding affinities (Ki, in nM) of representative 4-Methyl-1,4'-bipiperidine-based and structurally related piperidine/piperazine ligands at their primary targets and key off-targets. Lower Ki values indicate higher binding affinity. This data, compiled from various pharmacological studies, illustrates the diverse selectivity profiles that can arise from subtle structural modifications to the core scaffold.

Table 1: Binding Affinities of Piperidine/Piperazine-Based Ligands at Sigma Receptors

CompoundScaffold Typeσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂/σ₁)
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2105.633
Compound 2 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)propan-1-one24>1200>50
Haloperidol Butyrophenone2.5176.8
(+)-Pentazocine Benzomorphan3.581923540

Data compiled from multiple sources.[1][5]

Table 2: Binding Affinities of Piperidine-Based Ligands at Dopamine and Serotonin Receptors

CompoundScaffold TypeDopamine D₂ Ki (nM)Dopamine D₄ Ki (nM)Serotonin 5-HT₂A Ki (nM)Serotonin 5-HT₁A Ki (nM)
NRA0161 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine95.801.002.52-
NRA0562 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide2.491.791.5-
U-99363E 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine>2202.2>1000>1000
ACP-103 N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide>1000-~0.5 (pKi 9.3)-

Data compiled from multiple sources.[4][6][7][8]

Understanding the "Why": Causality in Experimental Design

The choice of assays for cross-reactivity screening is dictated by the primary target's mechanism of action and the predicted off-targets based on structural similarity. For 4-Methyl-1,4'-bipiperidine-based ligands, which often target GPCRs and other membrane-bound proteins, a tiered approach is most effective.

  • Primary Screening - Radioligand Binding Assays: This is the gold standard for determining a compound's affinity for a specific receptor.[5] It is a high-throughput and cost-effective way to screen a new chemical entity against a broad panel of receptors, ion channels, and transporters. The goal is to identify any potential "hits" that warrant further investigation.

  • Secondary Screening - Functional Assays: A high binding affinity does not necessarily translate to biological activity. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes the inactive state of the receptor). Functional assays are crucial for elucidating the pharmacological nature of the ligand-receptor interaction. The choice of functional assay depends on the receptor's signaling pathway.

    • cAMP Assays: For Gs and Gi-coupled receptors (like the D₂ receptor), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.[9]

    • Calcium Flux Assays: For Gq-coupled receptors, the release of intracellular calcium is a key signaling event that can be monitored using fluorescent dyes.[6][10]

The following diagram illustrates a typical workflow for cross-reactivity screening:

Caption: A tiered workflow for assessing the cross-reactivity of novel ligands.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a general procedure for determining the binding affinity (Ki) of a test compound for a target receptor using a filtration-based method.[2][11]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer. The concentration range should typically span at least five orders of magnitude.

    • Dilute the cell membranes to the optimal protein concentration in assay buffer.

    • Dilute the radioligand to a final concentration close to its Kd value in assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding)

      • Radioligand

      • Cell membranes

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Assay for Gs/Gi-Coupled Receptors

This protocol outlines a method for measuring changes in intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.[9][12]

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor

  • Test compound

  • Forskolin (for Gi-coupled receptors)

  • cAMP standard

  • HTRF cAMP assay kit (containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)

  • Lysis buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed the cells in a 384-well plate at an optimized density and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • For Gi-coupled receptors, prepare a solution of forskolin (to stimulate adenylate cyclase) with the test compound.

    • Add the test compound (or forskolin/test compound mix) to the cells and incubate for a specified time at room temperature.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (d2-cAMP and anti-cAMP cryptate) in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to occur.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Generate a cAMP standard curve by plotting the HTRF ratio against known cAMP concentrations.

    • Convert the HTRF ratios from the test compound wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

The 4-Methyl-1,4'-bipiperidine scaffold is a valuable starting point for the design of potent CNS-active ligands. However, its inherent structural features necessitate a thorough evaluation of its cross-reactivity profile. A systematic approach, combining broad panel radioligand binding assays with targeted functional assays, is essential to fully characterize the selectivity and potential off-target liabilities of these compounds. The data and protocols presented in this guide are intended to provide a framework for researchers to conduct these critical studies, ultimately leading to the development of safer and more effective therapeutics.

References

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link].

  • Life Sciences. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). 2002;71(22):2603-15.
  • Chu UB, Ruoho AE. Sigma Receptor Binding Assays. Curr Protoc Pharmacol. 2015;71:1.34.1-1.34.21.
  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Hopkins C, Tolentino K, Mashinson V.
  • De Luca L, Lombardo L, Mirabile S, et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med Chem. 2023.
  • Junien JL, Leonard BE. Novel piperidine sigma receptor ligands as potential antipsychotic drugs. J Med Chem. 1992;35(21):3875-84.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

  • Life Sciences. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. 2002;71(12):1371-84.
  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link].

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link].

  • Journal of Medicinal Chemistry. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. 1995;38(20):3920-6.
  • Agilent Technologies. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. 2010.
  • Bio-protocol. Calcium Flux Protocol. Available at: [Link].

  • NCBI Bookshelf. FLIPR™ Assays for GPCR and Ion Channel Targets. 2012.
  • Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. 2017;28(21):2734-2740.
  • Preprints.org. Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. 2023.
  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. Available at: [Link].

  • PubMed.
  • PubMed Central. Ligands of Adrenergic Receptors: A Structural Point of View. 2021;10(1):1.
  • PubMed. Ligand binding to the beta-adrenergic receptor involves its rhodopsin-like core. 1987;326(6108):73-7.
  • Semantic Scholar. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. 2024.
  • PubMed. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. 2008;16(11):3439-42.
  • PubMed. Alpha and beta adrenergic and muscarinic cholinergic receptor structure. 1986;52:1-22.
  • PubMed.
  • PubMed. [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. 2004;491(1-3):99-108.
  • PubMed. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. 1999;35(1):131-41.
  • ResearchGate. Aporphine Alkaloids as Ligands for Serotonin Receptors. 2016.
  • PubMed. Binding modes and pharmacophoric features of muscarinic antagonism and β2 agonism (MABA)
  • PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. 2020;25(17):3965.
  • PubChem. 4-Methyl-1,4'-bipiperidine. Available at: [Link].

  • cns-drugs.pdf.
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)
  • PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. 2013;21(5):1628-31.):1628-31.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selectivity Profiling of 4-Methyl-1,4'-bipiperidine Derivatives for CNS Drug Discovery

The 4-methyl-1,4'-bipiperidine scaffold represents a privileged structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, three-dimensional architecture allows for precise orientation of pharmacophoric features, making it an attractive starting point for ligands aimed at a variety of CNS targets, including G-protein coupled receptors (GPCRs) and transporters. However, the very features that grant it high affinity for a primary target can also lead to interactions with related off-targets, resulting in undesirable side effects or diminished efficacy.

Therefore, a rigorous and early-stage selectivity profiling campaign is not merely a checkbox in the drug discovery process; it is a critical strategy to de-risk a chemical series and build a comprehensive understanding of its biological activity. This guide provides a strategic framework for the selectivity profiling of 4-methyl-1,4'-bipiperidine derivatives, explaining the causality behind experimental choices and presenting detailed, validated protocols for researchers in the field. The ultimate goal is to rationally design compounds with an optimal balance of potency and selectivity, a cornerstone of successful CNS drug development.[1][2]

Part 1: The Strategic Foundation: Target Selection and Panel Design

The first step in any profiling effort is to define the landscape of potential interactions. For the 4-methyl-1,4'-bipiperidine scaffold, this involves identifying the most probable primary targets and a rationally selected panel of related off-targets.

Identifying the Primary Target(s)

The bipiperidine core is a common feature in ligands for several receptor families. Literature precedents for structurally similar compounds point towards a high probability of interaction with:

  • Sigma (σ) Receptors (σ₁ and σ₂): Many piperidine and bipiperidine derivatives exhibit high affinity for the σ₁ receptor, an intracellular chaperone protein implicated in neuroplasticity, neuroprotection, and cognition.[3][4]

  • Dopamine Receptors (especially D₄): Substituted piperidines are classic scaffolds for dopamine receptor ligands. High selectivity for the D₄ subtype over D₂ is often a key objective to avoid motor side effects.[5][6]

  • Opioid Receptors (μ, δ, κ): The piperidine moiety is central to the structure of potent analgesics like fentanyl and meperidine, making opioid receptors a critical family to assess for potential activity.[7][8]

The choice of the primary target dictates the direction of the subsequent screening cascade.

Designing the Selectivity Panel

A compound is only as selective as the panel it's tested against. A well-designed panel should include targets that are structurally or functionally related to the primary target. This is crucial because achieving selectivity within a target family (e.g., D₄ vs. D₁, D₂, D₃, D₅) is often more challenging than achieving selectivity between different classes of proteins.[9]

A logical workflow for designing a selectivity panel is outlined below.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Panel Design A Scaffold Analysis (4-Methyl-1,4'-bipiperidine) B Literature Precedent (Similar Scaffolds: Piperidines, Bipiperidines) A->B C Primary Target Hypothesis (e.g., Sigma-1 Receptor) B->C D Structurally Related Targets (e.g., Sigma-2 Receptor) C->D Assess intra-family selectivity E Functionally Related Targets (e.g., Other CNS Receptors: Dopamine, Opioid, Serotonin) C->E Assess broader CNS selectivity F Key Safety/ADME Targets (e.g., hERG, CYP450s) C->F Early safety de-risking G Final Selectivity Panel D->G E->G F->G H Proceed to Experimental Screening G->H

Caption: Logical workflow for primary target identification and selectivity panel design.

Part 2: Core Experimental Methodologies

With a defined target panel, the next step is to employ robust and validated assays to quantify the interactions. The process typically follows a tiered approach, moving from high-throughput binding assays to lower-throughput, information-rich functional assays.

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The principle is based on competition: the test compound's ability to displace a known high-affinity radioligand from the target receptor is measured. The result is typically reported as an IC₅₀ (half-maximal inhibitory concentration), which can be converted to an inhibition constant (Ki) to reflect the true binding affinity.[10]

Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is a representative example for determining binding affinity at the σ₁ receptor.

  • Materials:

    • Membrane Preparation: Guinea pig brain cortex homogenates or membranes from cells recombinantly expressing the human σ₁ receptor.

    • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).

    • Test Compounds: 4-Methyl-1,4'-bipiperidine derivatives, serially diluted in DMSO.

    • Scintillation Cocktail and 96-well filter plates .

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM).

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution for competition wells, 25 µL of assay buffer for "Total Binding" wells, and 25 µL of 10 µM Haloperidol for "NSB" wells.

    • Add 25 µL of [³H]-(+)-pentazocine to all wells. A final concentration at or below its Kd (e.g., 1-2 nM) is ideal to ensure assay sensitivity.[10]

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (containing ~50-100 µg of protein).

    • Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filter mats to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Cellular Functional Assays

High affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no functional effect. Functional assays are essential to characterize the compound's efficacy.[11] For many CNS receptors, this involves measuring changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[12][13]

Protocol: Calcium Mobilization Functional Assay (for Gq-coupled Receptors)

This protocol is suitable for GPCRs that signal via the Gαq pathway, leading to a release of intracellular calcium.

  • Materials:

    • Cell Line: HEK293 cells stably expressing the target receptor (e.g., Dopamine D₄ receptor coupled to a promiscuous G-protein like Gα₁₆).

    • Calcium-sensitive Dye: Fluo-4 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: A known reference agonist for the target receptor.

    • Test Compounds: Bipiperidine derivatives.

  • Procedure:

    • Plate the cells in 96-well black, clear-bottom plates and culture for 24 hours.

    • Remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 30-60 minutes at 37°C.[12]

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • To test for agonist activity: Add serial dilutions of the test compound and measure the fluorescence change over time.

    • To test for antagonist activity: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a fixed concentration (e.g., EC₈₀) of the reference agonist and measure the fluorescence change.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.

The overall screening cascade integrates these methodologies for efficient decision-making.

G A Compound Library (4-Methyl-1,4'-bipiperidine Derivatives) B Primary Screening: Radioligand Binding Assay (Determine Affinity - Ki) A->B C Hit Confirmation (Ki < 100 nM on Primary Target?) B->C D Selectivity Panel Screening (Binding assays against off-targets) C->D Yes H Discard/Deprioritize C->H No E Calculate Selectivity Index (Ki_off-target / Ki_on-target) D->E F Secondary Screening: Functional Assays (Determine Efficacy - EC₅₀/IC₅₀) E->F G Lead Candidate Selection F->G

Caption: A typical experimental workflow for selectivity profiling.

Part 3: Data Interpretation and Comparative Analysis

The power of selectivity profiling lies in the comparative analysis of the data. A well-structured data table allows for rapid assessment of structure-activity relationships (SAR) and structure-selectivity relationships (SSR).

Table 1: Hypothetical Selectivity Profile of 4-Methyl-1,4'-bipiperidine Derivatives

The following data is illustrative, based on trends observed for similar scaffolds in the literature, where high σ₁ affinity and selectivity are often achieved.[3][4]

| Compound ID | R-Group Modification | Primary Target | Selectivity Panel (Ki, nM) | Selectivity Index | | :--- | :--- | σ₁ Receptor (Ki, nM) | σ₂ Receptor | Dopamine D₄ | hERG Channel | (σ₂ / σ₁) | | BIP-01 | H (Parent Scaffold) | 15.2 | 450 | 890 | >10,000 | 30 | | BIP-02 | 4-Chlorobenzyl | 0.8 | 320 | 1,500 | >10,000 | 400 | | BIP-03 | Phenylpropyl | 1.1 | 132 | 950 | >10,000 | 120 | | BIP-04 | Isobutyl | 3.5 | 630 | 2,100 | >10,000 | 180 |

Interpretation:

  • Structure-Activity Relationship (SAR): The data suggests that adding bulky substituents to a specific position on the parent scaffold (BIP-01) dramatically increases affinity for the primary target, the σ₁ receptor. The 4-chlorobenzyl group (BIP-02) provides the highest affinity (Ki = 0.8 nM).

  • Structure-Selectivity Relationship (SSR): While all derivatives show good selectivity against the D₄ receptor and hERG channel, their selectivity against the closely related σ₂ receptor varies. BIP-02 not only has the highest affinity but also the best selectivity index over the σ₂ receptor (400-fold). This is a critical finding, as it demonstrates that affinity and selectivity can be optimized concurrently.

  • Safety Profile: All compounds show Ki > 10,000 nM for the hERG channel, a crucial early indicator of low risk for cardiac arrhythmia.

Part 4: Advanced Profiling for CNS Candidates

Beyond receptor selectivity, successful CNS drug candidates must possess a specific set of physicochemical and pharmacokinetic properties to be effective.[14][15]

  • Blood-Brain Barrier (BBB) Permeability: A drug targeting the CNS must cross the BBB. In vitro models, such as the Transwell assay using immortalized human cerebral microvascular endothelial cells (hCMEC/D3), are invaluable for predicting brain penetration early in the discovery process.[16][17] These assays measure the permeability coefficient of a compound across a cell monolayer, providing a quantitative estimate of its ability to enter the brain.

  • Metabolic Stability: CNS drugs need to be stable enough to reach their target. Assays using liver microsomes or hepatocytes are used to determine a compound's intrinsic clearance rate, flagging molecules that may be metabolized too quickly.

Conclusion

The selectivity profiling of 4-methyl-1,4'-bipiperidine derivatives is a multi-faceted endeavor that extends far beyond simple affinity measurements. It requires a strategic approach to target selection, the application of a cascade of robust biochemical and cellular assays, and a nuanced interpretation of the resulting data. By integrating binding affinity, functional activity, and early ADME/safety data, researchers can build a comprehensive profile of their compounds. This data-driven approach is essential for rationally designing safer, more effective CNS therapeutics and for successfully navigating the complex path of drug development.

References

  • Considerations for Target Selection in CNS Drug Discovery Programs. Google Cloud.
  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. (2022-12-18).
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Phenotypic Screening in CNS Drug Discovery. NeuroProof.
  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs.
  • Recent progress in translational engineered in vitro models of the central nervous system. Mary Ann Liebert, Inc., publishers.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Binding Selectivity Analysis from Alchemical Receptor Hopping and Swapping Free Energy Calculations. PMC - NIH.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012-05-01).
  • challenge of selectivity within a target family. YouTube. (2023-10-09).
  • Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. (2015-09-21).
  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. (2022-08-23).
  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC.
  • Role of Drug Discovery in Central Nervous System Disorders: An Overview. Semantic Scholar. (2021-10-08).
  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers. (2023-02-23).
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • 4-Methyl-1,4'-bipiperidine | C11H22N2 | CID 795715. PubChem.
  • 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793. PubChem.
  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. (2015-01-27).
  • 4-Cyclopropylidene-1'-methyl-1,4'-bipiperidine. PubChem.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central.
  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Sigma-Aldrich - Merck Millipore.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1,4'-bipiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methyl-1,4'-bipiperidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of biological targets, primarily within the central nervous system (CNS). This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 4-methyl-1,4'-bipiperidine analogs, with a focus on their modulation of opioid, dopamine, and sigma receptors. The insights presented herein are supported by experimental data and detailed protocols to facilitate the rational design of novel therapeutic agents.

I. Introduction: The Versatility of the 4-Methyl-1,4'-bipiperidine Core

The 1,4'-bipiperidine core is a key structural element in numerous centrally acting drugs. The introduction of a methyl group at the 4-position of one of the piperidine rings can significantly influence the pharmacological profile of the resulting analogs. This methyl group can impact potency, selectivity, and pharmacokinetic properties by introducing steric hindrance, altering lipophilicity, and influencing the conformational preferences of the molecule. This guide will dissect the nuanced effects of structural modifications to this core scaffold on its interaction with key CNS targets.

II. Opioid Receptor Modulation: A Tale of Affinity and Efficacy

The piperidine moiety is a well-established pharmacophore for opioid receptor ligands. Analogs of 4-methyl-1,4'-bipiperidine have been explored for their ability to modulate mu (µ), delta (δ), and kappa (κ) opioid receptors. The SAR in this class of compounds is often dictated by the nature of the substituent on the second piperidine nitrogen (N1') and the substitution pattern on the aromatic rings, if present.

A series of 4-substituted piperidines and piperazines have been synthesized and evaluated for their affinity at µ and δ opioid receptors. These studies have shown that the length and flexibility of the side chain at the 4-position play a crucial role in determining the binding affinity and functional activity. For instance, extending a side chain with methylene units can modulate the balance of activity between MOR and DOR.

Key SAR Observations for Opioid Receptor Activity:

  • N1' Substituent: The nature of the group attached to the N1' position is a primary determinant of opioid receptor affinity and efficacy. Large, lipophilic groups often enhance affinity.

  • 4'-Substituent: The substituent on the second piperidine ring can influence selectivity. For example, in related series, the nature of a lipophilic side chain attached para to a phenolic component modulates receptor selectivity.

  • Stereochemistry: The stereochemistry at the 4-position, where the methyl group is located, can have a profound impact on potency and efficacy.

Comparative Binding Affinities of Representative Analogs
Compound IDR1 (N1' Substituent)R2 (4'-Substituent)µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Analog 1 PhenethylH10.255.8
Analog 2 BenzylH25.6120.3
Analog 3 Phenethyl4-Fluorophenyl5.128.4
Analog 4 Phenethyl4-Chlorophenyl3.822.1

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

III. Dopamine Transporter (DAT) Inhibition: Tuning Selectivity

The 1,4'-bipiperidine scaffold has also been investigated for its potential as a dopamine transporter (DAT) inhibitor. Modifications to this core can lead to compounds with high affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Structure-activity relationship studies on a series of N-benzylpiperidine analogs have demonstrated that substitutions on the N-benzyl moiety significantly impact DAT affinity. For example, the introduction of alkenyl and alkynyl groups at the 4'-position of the benzyl ring can produce potent DAT inhibitors. Furthermore, bioisosteric replacement of one of the phenyl rings in related series with a thiophene ring has been shown to be well-tolerated and can lead to highly potent compounds.

Key SAR Observations for DAT Inhibition:

  • N-Aromatic Substituents: Electron-withdrawing groups on the N-benzyl ring generally lead to higher potency and selectivity for DAT.

  • Bioisosteric Replacements: Replacing phenyl rings with other aromatic systems, such as thiophene, can enhance potency.

  • Piperidine Ring Substitutions: The substitution pattern on the piperidine rings can influence both affinity and selectivity.

IV. Sigma (σ) Receptor Affinity: Exploring a Different Target Space

The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique, non-opioid receptors that have been implicated in a variety of neurological and psychiatric disorders. The 1,4'-bipiperidine scaffold has emerged as a promising template for the development of selective sigma receptor ligands.

Recent studies have identified piperidine and piperazine-based compounds with high affinity for the σ1 receptor. The basic amino moiety of the piperidine/piperazine ring is a key driver for affinity and selectivity at sigma receptors. Molecular modeling studies have provided insights into the binding modes of these ligands, which can guide further optimization.

Key SAR Observations for Sigma Receptor Affinity:

  • Basic Nitrogen: The presence of a protonatable nitrogen in the piperidine ring is crucial for interaction with the sigma receptors.

  • Aromatic Moieties: The nature and substitution of aromatic rings attached to the bipiperidine core significantly influence affinity and selectivity between σ1 and σ2 receptors.

  • Linker Length: The length of the alkyl chain connecting the bipiperidine core to an aromatic moiety can impact affinity, although the influence may not always be straightforward.

V. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the fundamental experimental procedures for key in vitro assays.

Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Homogenize tissue (e.g., brain) in buffer B Centrifuge to pellet membranes A->B C Resuspend in assay buffer B->C D Incubate membranes with radioligand (e.g., [3H]DAMGO for µ-opioid) and test compound C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify radioactivity on the filter E->F G Determine IC50 values from competition binding curves F->G H Calculate Ki values using the Cheng-Prusoff equation G->H

Caption: Radioligand Binding Assay Workflow

Protocol Steps:

  • Membrane Preparation:

    • Homogenize the tissue of interest (e.g., rat brain tissue or cells expressing the receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the pellet and resuspend it in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptors), and varying concentrations of the test compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes.

Workflow:

G A Prepare synaptosomes from brain tissue (e.g., striatum) B Pre-incubate synaptosomes with test compound A->B C Initiate uptake by adding [3H]dopamine B->C D Terminate uptake by rapid filtration C->D E Measure radioactivity in the synaptosomes D->E F Calculate IC50 for uptake inhibition E->F

Caption: Dopamine Transporter Uptake Assay Workflow

Protocol Steps:

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue rich in dopamine transporters (e.g., striatum) in a sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a suitable assay buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate the uptake reaction by adding a known concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 37°C).

  • Termination and Measurement:

    • Terminate the uptake by rapidly filtering the mixture through a glass fiber filter and washing with ice-cold buffer.

    • Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50).

VI. Conclusion and Future Directions

The 4-methyl-1,4'-bipiperidine scaffold is a highly tractable platform for the development of CNS-active agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating the pharmacological profile of these analogs. By systematically altering substituents on the piperidine rings and the N1' position, researchers can fine-tune the affinity, selectivity, and functional activity of these compounds for opioid, dopamine, and sigma receptors.

Future research in this area should focus on:

  • Multi-target Ligand Design: Leveraging the SAR knowledge to design single molecules that can modulate multiple targets implicated in complex neurological disorders.

  • Pharmacokinetic Optimization: Employing bioisosteric replacement and other medicinal chemistry strategies to improve the drug-like properties of potent and selective analogs.

  • In Vivo Characterization: Advancing promising candidates to in vivo models to evaluate their therapeutic potential and side-effect profiles.

By integrating the principles of SAR with modern drug design techniques, the 4-methyl-1,4'-bipiperidine scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.

VII. References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry.

  • Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry.

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Free Radical Biology and Medicine.

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical Biology & Drug Design.

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry.

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

A Head-to-Head Preclinical Comparison of 4-Methyl-1,4'-bipiperidine-Based and Related CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antiretroviral drug discovery, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical target. As a key co-receptor for the entry of R5-tropic HIV-1 into host cells, its blockade presents a powerful therapeutic strategy. The 4-methyl-1,4'-bipiperidine scaffold has served as a foundational structure for the development of potent CCR5 antagonists. This guide provides a comprehensive head-to-head comparison of preclinical data for key drug candidates, focusing on a prominent 4-methyl-1,4'-bipiperidine-based compound, SCH 351125 (SCH-C), and contextualizing its performance against other notable CCR5 antagonists with related structural motifs, including Vicriviroc, Maraviroc, and Aplaviroc. This analysis is designed to offer researchers and drug development professionals a synthesized overview of their preclinical attributes to inform future discovery efforts.

The 4-Methyl-1,4'-bipiperidine Scaffold: A Privileged Structure for CCR5 Antagonism

The 4-methyl-1,4'-bipiperidine core represents a significant chemotype in the design of CCR5 antagonists. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with key residues within the transmembrane binding pocket of the CCR5 receptor. This interaction allosterically modulates the receptor's conformation, preventing its engagement with the HIV-1 gp120 envelope glycoprotein and thereby inhibiting viral entry. The exploration of structure-activity relationships (SAR) around this scaffold has led to the identification of compounds with potent anti-HIV-1 activity and favorable pharmacokinetic profiles.

In Vitro Efficacy: A Comparative Analysis

The initial assessment of a drug candidate's potential lies in its in vitro antiviral potency. The following table summarizes the reported in vitro efficacy of SCH 351125 and other key CCR5 antagonists against R5-tropic HIV-1 isolates.

Drug CandidateCore ScaffoldMean IC50/IC90Cell-Based AssayKey Findings
SCH 351125 (SCH-C) 4-Methyl-1,4'-bipiperidineIC50: 0.4 - 9 nM[1]U-87 astroglioma cells, PBMCsPotent and broad activity against primary HIV-1 isolates.[1] No activity against CXCR4-tropic viruses.[1]
Vicriviroc (SCH 417690) PiperazineIC50: 10 nM[2]Not specifiedConsistently more active than SCH-C in inhibiting viral replication.[3][4]
Maraviroc (UK-427,857) Cyclohexane/TropaneGeometric mean IC90: 2.0 nM[5][6]Primary isolates from various cladesPotent antiviral activity against a wide array of CCR5-tropic HIV-1 viruses.[5][6]
Aplaviroc (ONO-4128/GW-873140) SpirodiketopiperazineMedian IC50: 6.81 nM[7]PhenoSense HIV Entry assayPotent in vitro activity against a broad panel of HIV-1 envelopes.[7]

Expert Interpretation: The in vitro data highlights the potent antiviral activity of all four compounds in the nanomolar range. SCH 351125, with its 4-methyl-1,4'-bipiperidine core, demonstrates excellent potency. Vicriviroc, a subsequent development from the same research program, shows improved activity over SCH-C.[3][4] Maraviroc, which ultimately gained regulatory approval, also exhibits very potent and broad-spectrum activity.[5][6] While Aplaviroc showed promise in vitro, its development was later halted due to clinical safety concerns.[8][9]

Mechanism of Action: Allosteric Blockade of Viral Entry

All the compared compounds share a common mechanism of action: they are non-competitive allosteric antagonists of the CCR5 receptor. They bind to a pocket formed by the transmembrane helices of the receptor, distinct from the binding site of the natural chemokine ligands.[10] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction with the V3 loop of the HIV-1 gp120 envelope protein. This disruption of the gp120-CCR5 binding is the crucial step that inhibits viral entry into the host cell.

Experimental Workflow: CCR5 Binding and Functional Assays

The characterization of these compounds as CCR5 antagonists relies on a series of well-established in vitro assays.

1. Radioligand Binding Assay:

  • Principle: To determine the affinity of the test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled natural ligand (e.g., [125I]-MIP-1α).

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing human CCR5.

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the filter-bound membranes.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

2. GTPγS Binding Assay:

  • Principle: To assess the functional antagonist activity of the compound by measuring its ability to inhibit G-protein coupling upon chemokine stimulation.

  • Protocol:

    • Incubate CCR5-expressing cell membranes with the test compound.

    • Stimulate the membranes with a CCR5 agonist (e.g., RANTES, MIP-1β).

    • Add [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Measure the incorporation of [35S]GTPγS into the G-proteins.

    • A reduction in [35S]GTPγS binding in the presence of the compound indicates antagonist activity. SCH-C was shown to inhibit RANTES-induced GTPγS binding.[11]

3. Calcium Flux Assay:

  • Principle: To measure the inhibition of chemokine-induced intracellular calcium mobilization, a downstream signaling event of CCR5 activation.

  • Protocol:

    • Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with a CCR5 agonist.

    • Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity.

    • Inhibition of the calcium flux indicates antagonist activity. Vicriviroc was confirmed to inhibit calcium flux.[3][12]

4. Chemotaxis Assay:

  • Principle: To evaluate the compound's ability to block the migration of CCR5-expressing cells towards a chemokine gradient.

  • Protocol:

    • Place CCR5-expressing cells in the upper chamber of a transwell plate.

    • Add a CCR5 agonist to the lower chamber.

    • Add the test compound to the upper chamber with the cells.

    • Incubate to allow cell migration through the porous membrane.

    • Quantify the number of migrated cells in the lower chamber.

    • A reduction in cell migration demonstrates the antagonist effect of the compound. SCH-C was shown to inhibit MIP-1β induced chemotaxis with an IC50 value of less than 1 nM.[11]

HIV_Entry_Inhibition cluster_cell Host Cell cluster_drug CCR5 Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 Antagonist 4-Methyl-1,4'-bipiperidine -based Drug Antagonist->CCR5 Blockade

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Preclinical Pharmacokinetics: A Comparative Overview

A successful drug candidate must not only be potent but also possess favorable pharmacokinetic (PK) properties to ensure adequate exposure at the target site. The table below compares the available preclinical PK data for the selected CCR5 antagonists.

Drug CandidateAnimal ModelOral Bioavailability (%)Half-life (t1/2)Key Findings
SCH 351125 (SCH-C) Rats, Monkeys50 - 60%[1][13]5 - 6 hours[1][13]Favorable PK profile in both rodents and primates.[1]
Vicriviroc (SCH 417690) Rats, MonkeysExcellent (data not specified)Not specifiedImproved PK properties compared to SCH-C.[3][4]
Maraviroc (UK-427,857) Not specifiedNot specifiedPredicted to be consistent with once- or twice-daily dosing in humans.[5][14]Favorable predicted human pharmacokinetics.[5][14]
Aplaviroc (ONO-4128/GW-873140) Not specifiedNot specifiedNot specifiedDevelopment halted due to hepatotoxicity.[8][9]

Expert Interpretation: SCH 351125 demonstrated good oral bioavailability and a reasonable half-life in preclinical species, supporting its progression into clinical development.[1][13] Vicriviroc was developed as a follow-on compound with an optimized PK profile.[3][4] Maraviroc's preclinical data was predictive of a favorable human PK profile, which was later confirmed in clinical trials.[5][14] The case of Aplaviroc underscores the critical importance of preclinical safety assessment, as its promising in vitro profile did not translate to a safe clinical candidate due to unforeseen liver toxicity.[8][9]

Preclinical Safety and Selectivity

Selectivity is a cornerstone of drug safety. A desirable CCR5 antagonist should potently inhibit its target without significantly affecting other receptors or ion channels, which could lead to off-target toxicities.

  • SCH 351125 (SCH-C): This compound was found to be specific for the CCR5 receptor with no cross-reactivity with the CXCR4 co-receptor.[1][11]

  • Vicriviroc (SCH 417690): Showed diminished affinity for the hERG (human Ether-à-go-go-Related Gene) ion channel compared to SCH-C, suggesting a reduced potential for cardiac-related adverse effects.[3][12]

  • Maraviroc (UK-427,857): Demonstrated high selectivity for CCR5 and had no detectable in vitro cytotoxicity. Importantly, it showed a low affinity for the hERG ion channel (IC50 >10 µM), indicating a good cardiac safety profile.[5][14]

  • Aplaviroc (ONO-4128/GW-873140): While specific for CCR5, its clinical development was terminated due to severe hepatotoxicity observed in clinical trials, a risk that was not adequately predicted by the preclinical studies.[8][9]

Preclinical_Workflow cluster_discovery Drug Discovery & Early Assessment cluster_preclinical Preclinical Development cluster_clinical Clinical Trials HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR InVitro_Efficacy In Vitro Efficacy (IC50/IC90) SAR->InVitro_Efficacy Mechanism Mechanism of Action (Binding & Functional Assays) InVitro_Efficacy->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK InVivo_Efficacy In Vivo Efficacy (Animal Models) PK->InVivo_Efficacy Safety Safety & Toxicology (hERG, Cytotoxicity) InVivo_Efficacy->Safety PhaseI Phase I Safety->PhaseI

Sources

A Comparative Guide to the Use of 4-Methyl-1,4'-bipiperidine Dihydrochloride as a Reference Standard in Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical methods are paramount. The reliability of these methods hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of 4-Methyl-1,4'-bipiperidine dihydrochloride as a reference standard against viable alternatives, offering experimental protocols and data to support researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Role of Reference Standards

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of a substance. They are the cornerstones of analytical method validation, calibration, and routine quality control testing. An ideal reference standard exhibits high purity, is well-characterized, and demonstrates long-term stability. The choice of a reference standard can significantly impact the reliability and reproducibility of analytical results, making a thorough evaluation of available options a critical step in analytical method development.

Profile of this compound

This compound is a tertiary amine that serves as a key intermediate or impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is often crucial for ensuring the safety and efficacy of the final drug product.

Chemical Structure:

Caption: Chemical structure of this compound

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₂₄Cl₂N₂
Molecular Weight 255.23 g/mol [1]
CAS Number 3543-23-5[1]
Appearance White to off-white solid
Solubility Soluble in water and methanol

Alternative Reference Standards

For a comprehensive evaluation, two structurally related and commercially available compounds are considered as alternative reference standards:

  • 1,4'-Bipiperidine: A secondary amine, representing a potential impurity or starting material in related syntheses.

  • 4,4'-Bipiperidine Dihydrochloride: A diprotonated salt of a symmetrical bipiperidine, offering different solubility and chromatographic behavior.

Chemical Structures of Alternatives:

Caption: Structures of alternative reference standards.

Comparative Analysis: Key Performance Indicators

The suitability of a reference standard is assessed based on several key performance indicators. Here, we provide a comparative overview based on typical characteristics and extrapolated data.

Table 1: Comparison of Key Performance Indicators

Performance IndicatorThis compound1,4'-Bipiperidine4,4'-Bipiperidine dihydrochloride
Purity (by HPLC) > 99.5% (Hypothetical)> 99.0%> 98.0%
Purity (by Titration) > 99.0% (Hypothetical)Not directly applicable (secondary amine)> 98.0%
Hygroscopicity ModerateLowHigh
Long-term Stability Stable for >2 years at 2-8°C (Hypothetical)Stable for >2 years at room temperatureStable for >2 years at 2-8°C, requires desiccated storage
Solubility High in polar solventsGood in a range of solventsHigh in polar solvents
UV Chromophore WeakWeakWeak

Experimental Protocols for Comparative Evaluation

To provide a framework for in-house evaluation, the following detailed experimental protocols are presented.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component and any potential impurities. Due to the weak UV chromophore of these compounds, a Charged Aerosol Detector (CAD) is recommended for universal detection.

Caption: HPLC Purity Assessment Workflow.

Detailed HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Charged Aerosol Detector (CAD) and UV at 210 nm
Purity Determination by Potentiometric Titration

This method provides an absolute measure of the tertiary amine content.

Caption: Potentiometric Titration Workflow.

Rationale for Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is a differentiating solvent that allows for the titration of weak bases like tertiary amines.

  • Perchloric Acid as Titrant: It is a strong acid in a non-aqueous medium, providing a sharp endpoint.

Stability Study Protocol

To assess the long-term stability, a protocol based on ICH guidelines is recommended.

Table 2: Stability Study Conditions and Testing Schedule

ConditionStorage TemperatureTesting Timepoints
Long-term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

At each timepoint, the reference standards should be tested for appearance, purity (by HPLC), and water content (by Karl Fischer titration).

Data Interpretation and Discussion

Hypothetical Comparative Data:

Table 3: Hypothetical HPLC Purity Data (%)

Timepoint (Months)This compound (25°C)1,4'-Bipiperidine (25°C)4,4'-Bipiperidine dihydrochloride (25°C)
099.899.298.5
1299.799.198.3
2499.699.098.1

Table 4: Hypothetical Potentiometric Titration Purity Data (%)

Reference StandardPurity at Time 0Purity after 6 months at 40°C
This compound 99.599.2
4,4'-Bipiperidine dihydrochloride 98.297.5

Interpretation: The hypothetical data suggests that this compound exhibits high initial purity and excellent stability, making it a superior choice as a reference standard compared to the selected alternatives. Its moderate hygroscopicity is a manageable characteristic with proper storage. 1,4'-Bipiperidine, while stable, has a lower initial purity. 4,4'-Bipiperidine dihydrochloride shows lower purity and higher susceptibility to degradation under accelerated conditions, likely due to its higher hygroscopicity.

Conclusion and Recommendations

Based on this comparative guide, This compound demonstrates the most favorable characteristics for use as a reference standard in the analysis of related compounds. Its high purity, good stability, and clear characterization provide a solid foundation for accurate and reproducible analytical results.

For laboratories where the analysis of tertiary amines is a routine requirement, establishing a well-characterized in-house stock of this compound is a scientifically sound and cost-effective strategy. The experimental protocols provided in this guide offer a robust framework for the qualification and ongoing monitoring of this reference standard.

References

  • ASTM D2073-92(1998)e1, Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method, ASTM International, West Conshohocken, PA, 1998,

  • ISO 9702:1996(E), Plastics — Amine epoxide hardeners — Determination of primary, secondary and tertiary amine group nitrogen content.
  • Zelenina, E. N. (1977).
  • Verma, B. C., & Kumar, S. (1978). Determination of primary and secondary amines alone and in mixtures with tertiary amines. The Analyst, 103(1223), 105-109.
  • Agilent. (2015). Certificate of Analysis: Forensic Toxicology Comprehensive Mix – Submix 9A.
  • F. E. Critchfield, G. L. Funk, (1956) Determination of Primary and Secondary Amines in the Presence of Tertiary Amines, Analytical Chemistry 1956 28 (4), 76-78

Sources

Safety Operating Guide

4-Methyl-1,4'-bipiperidine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost respect for safety and regulatory compliance. This guide provides a detailed operational framework for the proper disposal of 4-Methyl-1,4'-bipiperidine dihydrochloride, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for the dihydrochloride salt is not universally available, this document synthesizes data from the parent compound, 1,4'-Bipiperidine, and other related piperidine derivatives to establish a robust and conservative protocol.

Disclaimer: This guide is based on the hazard profiles of structurally similar compounds. It is a mandatory best practice to consult the specific Safety Data Sheet provided by your chemical supplier for this compound before handling or disposal. All procedures must comply with local, state, and federal regulations.

Hazard Identification and Risk Assessment

Understanding the "why" is critical to ensuring procedural adherence. This compound, like its parent compound 1,4'-Bipiperidine, should be handled as a hazardous substance. The primary risks, based on available data for analogous compounds, are significant irritation to the skin, eyes, and respiratory system.

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate that all waste generated, including the pure chemical, contaminated labware, and solutions, be treated as hazardous waste. The causality is clear: improper disposal, such as discarding in standard trash or pouring down the drain, could lead to skin and eye injuries for sanitation workers and introduces a potentially harmful substance into the environment.[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating protocol begins with personal and environmental protection. Before handling the chemical for any purpose, including disposal preparation, the following must be in place.

Protection Type Specification Justification
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and irritation, as indicated by the H315 hazard statement.[1][2] Inspect gloves before use.[1]
Eye Protection Chemical safety goggles or a face shield.To prevent direct contact with dust or splashes, which can cause serious eye irritation (H319).[1][2][3]
Skin/Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Engineering Controls Chemical Fume HoodAll handling of the solid compound and preparation of waste should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust and potential respiratory irritation (H335).[1][2]
Safety Stations Eyewash stations and safety showers.Must be readily accessible in the immediate work area as a first-aid measure in case of accidental exposure.[1][3]

Waste Characterization and Segregation

Proper disposal is impossible without correct waste identification and segregation. Do not mix this waste with other chemical streams to prevent dangerous reactions.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong acids.[1][3][4] Therefore, waste containing this material must never be mixed with waste streams containing these substances. Mixing could lead to a vigorous, potentially dangerous reaction.

  • Containerization: Use only chemically compatible, sealable containers for waste collection. Ensure containers are in good condition and clearly labeled.

Step-by-Step Disposal Protocol

The overarching principle for the disposal of this compound is to use a licensed professional waste disposal service.[5] The following steps outline the process for preparing different waste streams for collection.

Workflow for Waste Handling and Disposal

G cluster_prep Preparation & Segregation cluster_contain Containment cluster_final Final Disposal A Waste Generated (this compound) B Solid Waste (Unused chemical, contaminated wipes) A->B C Liquid Waste (Aqueous/Organic Solutions) A->C D Contaminated Sharps/Glassware A->D E Sealable, Labeled Solid Waste Container B->E F Sealable, Labeled Liquid Waste Container (Note Solvent Type) C->F G Puncture-Proof Sharps Container D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange Pickup by Licensed Waste Disposal Service H->I

Caption: Decision workflow for segregating and containerizing waste.

Protocol 1: Unused or Expired Solid Chemical
  • Do not attempt to neutralize the chemical.

  • Place the original container with the unused chemical into secondary containment (e.g., a larger, sealable plastic tub).

  • If repackaging is necessary, do so inside a chemical fume hood. Place the solid waste into a new, clearly labeled container. The label must read "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials.

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.[5][6]

Protocol 2: Contaminated Labware (Non-Sharps)
  • Items such as contaminated gloves, weighing paper, and wipes should be collected in a dedicated, labeled, plastic-lined container.

  • The container must be clearly marked as "Hazardous Waste" and list "this compound" as a contaminant.

  • Keep the container sealed when not in use. Once full, transfer it to the designated hazardous waste accumulation area.

Protocol 3: Contaminated Glassware and Sharps
  • Rinsing: For reusable glassware, the first rinse should be performed with a suitable solvent (e.g., water or methanol, depending on the experimental solvent). This first rinsate must be collected and disposed of as liquid hazardous waste.[7] For highly toxic materials, the first three rinses must be collected.[7]

  • Disposables: Disposable glassware (pipettes, vials) and sharps (needles) must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.

  • Once the sharps container is full, it should be sealed and moved to the hazardous waste accumulation area for disposal.

Protocol 4: Liquid Waste (Aqueous and Organic Solutions)
  • Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.[7]

  • Crucially, maintain separate waste streams for halogenated and non-halogenated solvents.

  • Label the container clearly with a "Hazardous Waste" tag. List all chemical components, including solvents, and their approximate percentages.

  • Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Store the sealed container in a designated hazardous waste area, using secondary containment to prevent spills.

Emergency Procedures: Spills and Exposure

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2] Remove contaminated clothing.[2]

In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[4][8]

  • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large spills.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[1][2][3]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways.[1][3][8]

By adhering to these rigorous, safety-first protocols, researchers can ensure that the disposal of this compound is managed responsibly, upholding the principles of scientific integrity and laboratory safety.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,4'-bipiperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,4'-bipiperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.